Verrucarin K
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63739-93-5 |
|---|---|
Molecular Formula |
C27H34O8 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(1R,3R,8R,12S,13R,18E,20Z,24R,25S)-12-hydroxy-5,13,25-trimethyl-26-methylidene-2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-11,17,22-trione |
InChI |
InChI=1S/C27H34O8/c1-16-9-11-27-15-33-25(31)24(30)17(2)10-12-32-22(28)7-5-6-8-23(29)35-20-14-19(34-21(27)13-16)18(3)26(20,27)4/h5-8,13,17,19-21,24,30H,3,9-12,14-15H2,1-2,4H3/b7-5+,8-6-/t17-,19-,20-,21-,24+,26-,27-/m1/s1 |
InChI Key |
TVDLZHBXZUICCI-DDXUFAKYSA-N |
Isomeric SMILES |
C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3C(=C)[C@]2([C@]4(CCC(=C[C@H]4O3)C)COC(=O)[C@H]1O)C |
Canonical SMILES |
CC1CCOC(=O)C=CC=CC(=O)OC2CC3C(=C)C2(C4(CCC(=CC4O3)C)COC(=O)C1O)C |
Origin of Product |
United States |
Foundational & Exploratory
Verrucarin K: A Technical Guide to its Discovery and Isolation from Myrothecium Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verrucarin K is a macrocyclic trichothecene (B1219388), a class of sesquiterpenoid mycotoxins produced by various species of fungi, including those from the genus Myrothecium. While the specific discovery and initial isolation of this compound are not extensively detailed in readily available scientific literature, this guide provides an in-depth overview of the methodologies used for the discovery and isolation of closely related verrucarins from Myrothecium species. This document synthesizes established experimental protocols, data presentation formats, and visualizations to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug development. The procedures outlined below are based on successful isolations of other verrucarin analogues and are presumed to be applicable for the targeted isolation of this compound.
Introduction to Verrucarins and Myrothecium Species
Myrothecium is a genus of fungi known to produce a diverse array of biologically active secondary metabolites.[1] Among these are the macrocyclic trichothecenes, which include the verrucarin and roridin (B1174069) families of compounds.[2] These mycotoxins are characterized by a common tricyclic sesquiterpenoid core structure featuring a 12,13-epoxy ring, which is crucial for their biological activity. Verrucarins, in particular, have garnered significant interest due to their potent cytotoxic and antitumor properties.
Myrothecium roridum and Myrothecium verrucaria are two of the most studied species for the production of these compounds.[1] The production of specific verrucarins can be influenced by the fungal strain, culture conditions, and substrate used for fermentation.
Biosynthesis of Verrucarins in Myrothecium
The biosynthesis of trichothecenes in Myrothecium follows a complex pathway originating from the mevalonate (B85504) pathway. The key steps involve the cyclization of farnesyl pyrophosphate to form the trichodiene (B1200196) core, followed by a series of oxygenations, isomerizations, and esterifications to yield the diverse range of macrocyclic trichothecenes. Key genes involved in this pathway in Myrothecium roridum have been identified, including MRTRI5 (encoding trichodiene synthase), MRTRI6 (a transcription factor), and MRTRI4 (encoding a cytochrome P450 monooxygenase).[2]
Figure 1: Generalized biosynthetic pathway of verrucarins in Myrothecium species.
Experimental Protocols for Isolation
The following protocols are based on the successful isolation of verrucarins from Myrothecium roridum and serve as a robust framework for the isolation of this compound.
Fungal Strain and Fermentation
Fungal Strain: A verified strain of Myrothecium known to produce verrucarins (e.g., Myrothecium roridum or Myrothecium verrucaria).
Fermentation Medium: Potato Dextrose Broth (PDB) is a commonly used medium. A typical composition is:
-
Potato starch: 4 g/L
-
D-Glucose: 20 g/L
-
Adjust pH to 5.5-6.0
Fermentation Conditions:
-
Inoculate the PDB medium with a mycelial suspension or spore solution of the Myrothecium strain.
-
Incubate in shake flasks at 22-28 °C with agitation (e.g., 120-150 rpm) for 14-21 days. The optimal fermentation time should be determined by monitoring the production of the target compound, for instance, through analytical HPLC-MS.
Extraction of Secondary Metabolites
-
Separate the fungal mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. Repeat the extraction process three times to ensure complete recovery of the compounds.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
Purification of this compound
A multi-step chromatographic approach is typically required for the purification of individual verrucarins.
Step 1: Solid-Phase Extraction (SPE) (Optional)
-
The crude extract can be pre-purified using a C18 SPE cartridge to remove highly polar and non-polar impurities. Elute with a stepwise gradient of methanol (B129727) in water.
Step 2: Column Chromatography
-
Subject the crude or SPE-purified extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Pool fractions containing the compound of interest and subject them to preparative reversed-phase HPLC (RP-HPLC).
-
A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water or methanol in water.
-
Monitor the elution profile with a UV detector (typically around 220 nm and 260 nm for trichothecenes).
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.
Figure 2: A generalized experimental workflow for the isolation of this compound.
Characterization of this compound
Once isolated, the structure of this compound must be confirmed using a combination of spectroscopic techniques.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C27H34O8 |
| Molecular Weight | 486.56 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethyl acetate, chloroform |
| UV λmax (in Methanol) | ~262 nm |
| Mass Spectrometry (HR-ESI-MS) | m/z [M+H]+, [M+Na]+ (Expected values should be calculated based on the molecular formula) |
| 1H NMR (in CDCl3) | Characteristic signals for the trichothecene core and the macrocyclic ester side chain are expected. Specific chemical shifts and coupling constants need to be determined experimentally. |
| 13C NMR (in CDCl3) | Approximately 27 carbon signals are expected, including those for carbonyls, olefins, and oxygenated carbons. Specific chemical shifts need to be determined experimentally. |
Quantitative Data from a Representative Isolation
The following table provides an example of the quantitative data that should be recorded during the isolation process, based on the isolation of other verrucarins from a 2.5 L fermentation of Myrothecium roridum.
Table 2: Representative Yields from a Verrucarin Isolation Protocol
| Step | Starting Material | Product | Yield (mg) | Purity (%) (estimated by HPLC) |
| Solvent Extraction | 2.5 L Culture Broth | Crude Extract | 150 - 200 | ~5-10 |
| Silica Gel Column Chromatography | 200 mg Crude Extract | Enriched Fraction | 50 - 70 | ~30-40 |
| Preparative HPLC | 50 mg Enriched Fraction | Pure Verrucarin-type Compound | 5 - 10 | >95 |
Conclusion
This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of this compound from Myrothecium species. While specific literature on the initial discovery of this compound is scarce, the detailed protocols for the isolation of analogous verrucarins offer a clear and actionable path for researchers. The successful isolation and characterization of this compound will rely on a systematic approach involving controlled fermentation, multi-step chromatographic purification, and thorough spectroscopic analysis. The information and frameworks presented herein are intended to facilitate further research into this potent class of natural products and accelerate their potential development as therapeutic agents.
References
Verrucarin K: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Verrucarin K, a macrocyclic trichothecene (B1219388) mycotoxin. This compound is a notable natural product due to its unique structural features within the trichothecene family.
Chemical Structure and Stereochemistry
This compound is a metabolite isolated from the fungus Myrothecium verrucaria.[1] It belongs to the class of macrocyclic trichothecenes, which are characterized by a sesquiterpene core featuring a macrocyclic ester bridge.[2][3] A defining characteristic of this compound is that it was the first natural trichothecene discovered to lack the 12,13-epoxy group, a common feature in this family of mycotoxins.[1][2]
The chemical structure of this compound is defined by the molecular formula C₂₇H₃₄O₈ .[1]
IUPAC Name: (1R,3R,8R,12S,13R,18E,20Z,24R,25S)-12-hydroxy-5,13,25-trimethyl-26-methylidene-2,10,16,23-tetraoxatetracyclo[22.2.1.0³,⁸.0⁸,²⁵]heptacosa-4,18,20-triene-11,17,22-trione.
This nomenclature precisely describes the absolute configuration of the chiral centers and the geometry of the double bonds within the macrocyclic ring.
Structural Description: The core of this compound is a tetracyclic sesquiterpenoid structure. A macrocyclic diester bridge connects the C-4 and C-15 positions of this core. This bridge is formed from verrucarinic acid and muconic acid moieties.
Data Presentation
Quantitative data for this compound is summarized below. While detailed experimental spectroscopic data is found in the primary literature, computed physical and chemical properties provide valuable information.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₄O₈ | PubChem |
| Molecular Weight | 486.6 g/mol | PubChem |
| Monoisotopic Mass | 486.22536804 Da | PubChem |
| Spectroscopic Data | ||
| ¹H NMR, ¹³C NMR, IR, MS | Data reported in the primary literature. | Breitenstein & Tamm, 1977 |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and chemical characterization of this compound. The definitive and most detailed protocols are found in the primary literature describing its discovery.
Isolation and Purification of this compound
This compound is a natural product of the fungus Myrothecium verrucaria (recently reclassified as Albifimbria verrucaria).[1] The general procedure for its isolation involves fungal fermentation, extraction, and chromatographic purification.
1. Fungal Fermentation:
-
A strain of Myrothecium verrucaria is cultured in a suitable liquid medium, such as potato dextrose broth.
-
The culture is incubated for several weeks at room temperature with agitation to promote fungal growth and metabolite production.
2. Extraction:
-
After the incubation period, the fungal mycelia are separated from the culture broth by centrifugation or filtration.
-
The supernatant (culture broth) is then extracted with an organic solvent, typically ethyl acetate.
-
The organic phase, containing the crude mixture of metabolites, is dried (e.g., over anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
The crude extract is subjected to multiple steps of chromatography to isolate this compound. This typically involves column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve high purity.
Note: The detailed, specific protocol for the isolation of this compound is described by Breitenstein and Tamm in Helvetica Chimica Acta (1977).
Structural Elucidation
The structure of this compound was originally determined using a combination of spectroscopic methods and chemical degradation.
-
Spectroscopy: Techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) were used to determine the connectivity of atoms and the functional groups present in the molecule.[1]
-
Chemical Degradation: A key experiment in the structure elucidation was the base-catalyzed hydrolysis of this compound.[1]
Protocol for Base-Catalyzed Hydrolysis:
-
This compound is treated with a base (e.g., potassium hydroxide) in an alcoholic solution (e.g., methanol).
-
The reaction mixture is typically stirred at room temperature or gently heated to ensure complete hydrolysis of the ester linkages.
-
After the reaction is complete, the mixture is neutralized, and the products are extracted and purified using chromatographic techniques.
-
This hydrolysis yields three distinct components: verrucarinolactone , E,Z-muconic acid , and trichotheca-9,12-diene-4,15-diol .[1] The identification of these products was crucial for confirming the overall structure of the parent molecule.
Visualization of Chemical Relationships
The following diagram illustrates the logical relationship of the base-catalyzed hydrolysis of this compound into its constituent components.
Caption: Base-catalyzed hydrolysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]
Verrucarin K: A Technical Guide to Fungal Production and Culture Optimization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Verrucarin K, a potent trichothecene (B1219388) mycotoxin. The document details the primary fungal strains responsible for its production, optimal culture conditions for enhanced yield, and detailed experimental protocols for extraction, purification, and quantification. Furthermore, it elucidates the biosynthetic pathway of this compound, offering a deeper understanding of its formation.
This compound Producing Fungal Strains
This compound is a secondary metabolite produced by several species of fungi, most notably belonging to the genera Stachybotrys and Myrothecium. These fungi are commonly found in soil and on decaying plant material.[1][2][3] In indoor environments, they are often associated with water-damaged buildings.[1][4]
Key fungal species known to produce this compound and other related trichothecenes include:
-
Stachybotrys chartarum : Often referred to as "black mold," this is a well-documented producer of a variety of mycotoxins, including macrocyclic trichothecenes like Verrucarin J and Roridin (B1174069) E.[4][5][6][7] While this compound is not the most prominently cited verrucarin from this species in the provided results, the production of other verrucarins suggests the potential for this compound biosynthesis.
-
Myrothecium roridum (also known as Paramyrothecium roridum): This plant pathogenic fungus is a significant producer of various trichothecenes, including verrucarins.[2][8] Studies have specifically identified Myrothecium roridum as a producer of Verrucarin A and Roridin E.[9]
-
Myrothecium verrucaria : This species is also a known producer of macrocyclic trichothecene mycotoxins, including verrucarins and roridins.[3][10]
Optimal Culture Conditions for this compound Production
The production of this compound is highly dependent on the culture conditions, with factors such as media composition, pH, temperature, and aeration playing a crucial role. Optimizing these parameters is essential for maximizing the yield of this mycotoxin.
Media Composition
The choice of nutrient medium significantly impacts both fungal growth and mycotoxin production. Potato Dextrose Agar (B569324) (PDA) has been shown to be an effective medium for the growth and sporulation of Myrothecium roridum.[11][12] For Stachybotrys chartarum, media rich in cellulose (B213188) and low in nitrogen have been reported to stimulate mycotoxin production.[6]
Table 1: Effect of Different Media on Mycelial Growth and Sporulation of Myrothecium roridum
| Nutrient Medium | Mycelial Growth (mm) | Spore Production (x 10⁶ spores/mL) |
| Potato Dextrose Agar (PDA) | 77 | 239 |
| Czapek-Dox Agar (CDA) | - | - |
| Malt Extract Agar (MEA) | - | - |
| Nutrient Agar (NA) | - | - |
| Bitter Gourd Agar (BGA) | - | - |
Note: Specific quantitative data for all media listed in the source were not fully provided in the search results. The table reflects the available information.[12]
The carbon and nitrogen sources within the medium are critical determinants of mycotoxin biosynthesis.[6] For Stachybotrys chartarum, potato starch has been shown to support high levels of macrocyclic trichothecene production.[6]
pH
The pH of the culture medium has a profound effect on fungal growth and, consequently, mycotoxin production. For Myrothecium roridum, optimal mycelial growth and spore production occur in acidic conditions.
Table 2: Effect of pH on Mycelial Growth and Sporulation of Myrothecium roridum on PDA
| pH | Mycelial Growth (mm) | Spore Production (x 10⁶ spores/mL) |
| 5.0 | 87 | 504 |
| 5.5 | 74 | - |
| 6.0 | 71 | - |
| 6.5 | 62 | - |
| 7.0 | 54 | - |
| 7.5 | 45 | 119 |
Note: Spore production data for all pH levels were not available in the search results.[11][12]
Temperature
Temperature is another critical factor influencing both fungal proliferation and the enzymatic reactions involved in mycotoxin biosynthesis. The optimal temperature for mycelial growth may differ slightly from the optimal temperature for mycotoxin production.
Table 3: Effect of Temperature on Mycelial Growth and Sporulation of Myrothecium roridum on PDA
| Temperature (°C) | Mycelial Growth (mm) | Spore Production (x 10⁶ spores/mL) |
| 15 | 28 | 39 |
| 20 | 46 | - |
| 25 | 84 | - |
| 30 | 87 | - |
| 35 | 73 | 315 |
Note: Spore production data for all temperatures were not available in the search results.[11][12]
For Myrothecium roridum grown on rocket leaves, the production of Verrucarin A was found to be maximal at 14-18°C, while Roridin E production was highest at 26-30°C, both under elevated CO2 conditions (800-850 ppm).[9]
Photoperiod
Light can influence the growth and development of many fungal species. For Myrothecium roridum, an alternating light and dark cycle has been shown to be most effective for both mycelial growth and sporulation.
Table 4: Effect of Photoperiod on Mycelial Growth and Sporulation of Myrothecium roridum on PDA
| Photoperiod | Mycelial Growth (mm) | Spore Production (x 10⁶ spores/mL) |
| 16h light / 8h dark | 88 | 524 |
| 24h light | - | - |
| 24h dark | - | 268 |
Note: Mycelial growth data for all photoperiods were not fully available in the search results.[11][12]
Experimental Protocols
Fungal Culture and Inoculation
A standardized protocol for the cultivation of this compound-producing fungi is essential for reproducible results.
Protocol 1: Cultivation of Myrothecium roridum
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Pour the sterilized medium into petri dishes and allow it to solidify.
-
Inoculation: Inoculate the center of the PDA plates with a small agar plug containing mycelium from a pure culture of Myrothecium roridum.
-
Incubation: Incubate the plates at the optimal temperature of 30°C.[11][12] To achieve optimal growth and sporulation, maintain a photoperiod of 16 hours of light followed by 8 hours of darkness.[11][12]
-
Harvesting: After a suitable incubation period (e.g., 7-14 days), the fungal biomass and the agar medium can be harvested for mycotoxin extraction.
Extraction and Purification of this compound
The extraction and purification of this compound from fungal cultures typically involves solvent extraction followed by chromatographic techniques.
Protocol 2: Extraction and Purification
-
Extraction:
-
Homogenize the fungal biomass and agar medium.
-
Extract the homogenized material with a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and water.[13] This process may involve shaking or sonication to ensure efficient extraction.
-
Filter or centrifuge the mixture to separate the organic extract from the solid debris.
-
Concentrate the organic extract under reduced pressure.
-
-
Purification:
-
The crude extract can be purified using column chromatography on silica (B1680970) gel.
-
Further purification can be achieved using High-Performance Liquid Chromatography (HPLC). A C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water.[14][15]
-
Fractions are collected and analyzed for the presence of this compound.
-
Quantification of this compound
Accurate quantification of this compound is typically performed using analytical techniques such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol 3: Quantification by LC-MS/MS
-
Sample Preparation: The purified fractions or crude extracts are dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm filter.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both often containing a small amount of an additive like formic acid to improve ionization.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be used.
-
-
Quantification:
-
Prepare a standard curve using certified this compound reference material at a range of concentrations.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
Biosynthesis of this compound
This compound belongs to the trichothecene family of mycotoxins. Its biosynthesis follows the well-established trichothecene pathway, which begins with the cyclization of farnesyl pyrophosphate.
The biosynthesis of the core trichothecene structure involves a series of enzymatic reactions, including oxygenations and isomerizations, to form the characteristic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core.[16][17] Verrucarins are classified as type D trichothecenes, which are characterized by a macrocyclic ring linking positions C-4 and C-15 of the EPT core.[17]
It has been suggested that roridins may serve as precursors to verrucarins.[18] The conversion could involve the oxidative cleavage of a side chain on the roridin molecule.[18]
Caption: Postulated biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production and analysis.
References
- 1. Verrucarin and Verrucarol (IgE) - Serum Antibody Testing for Mycotoxins - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. mycosphere.org [mycosphere.org]
- 3. biomedres.us [biomedres.us]
- 4. inspq.qc.ca [inspq.qc.ca]
- 5. realtimelab.com [realtimelab.com]
- 6. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoor Mold, Toxigenic Fungi, and Stachybotrys chartarum: Infectious Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in methods of analysis for mycotoxins in foodstuffs [ouci.dntb.gov.ua]
- 15. Analytical methods for determination of mycotoxins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Verrucarin A - Wikipedia [en.wikipedia.org]
- 18. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Verrucarin K and other related macrocyclic trichothecenes. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the molecular intricacies of these complex fungal secondary metabolites. This document details the enzymatic steps, genetic basis, and experimental methodologies used to elucidate the formation of these potent mycotoxins.
Introduction to Trichothecenes
Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera, including Fusarium, Myrothecium, Trichoderma, and Stachybotrys.[1][2] These compounds are characterized by a common tricyclic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure.[3] Trichothecenes are potent inhibitors of eukaryotic protein synthesis, which is the primary basis of their toxicity.[2]
They are broadly classified into two main groups: simple and macrocyclic trichothecenes. Simple trichothecenes, such as deoxynivalenol (B1670258) (DON) and T-2 toxin, have various substituents on the core structure. Macrocyclic trichothecenes, including the verrucarins and roridins, are distinguished by a macrocyclic ester bridge between the C-4 and C-15 positions of the EPT core.[4] this compound, produced by Myrothecium verrucaria, is a notable exception as it is a macrocyclic trichothecene (B1219388) that lacks the characteristic 12,13-epoxy group.[5]
The Core Trichothecene Biosynthetic Pathway
The biosynthesis of all trichothecenes originates from the mevalonate (B85504) pathway, leading to the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).[5] The subsequent steps, catalyzed by a series of enzymes encoded by the TRI gene cluster, form the trichothecene skeleton.
Formation of the Trichodiene (B1200196) Skeleton
The first committed step in trichothecene biosynthesis is the cyclization of FPP to trichodiene. This reaction is catalyzed by trichodiene synthase , encoded by the TRI5 gene.[6] This enzyme is a key target for quantifying trichothecene-producing fungi.[7]
Oxygenation of Trichodiene
Following the formation of trichodiene, a series of oxygenation reactions occur, catalyzed by cytochrome P450 monooxygenases. The primary enzyme in this step is encoded by the TRI4 gene.[6] In Fusarium species, TRI4 catalyzes the addition of four oxygen atoms to trichodiene to form isotrichotriol.[3] In contrast, in Myrothecium roridum, the TRI4 homolog catalyzes only three oxygenations to produce isotrichodiol.[6][8]
Formation of the Trichothecene Core
The oxygenated intermediates, isotrichodiol or isotrichotriol, undergo a non-enzymatic cyclization to form the characteristic 12,13-epoxytrichothec-9-ene (EPT) or 3-hydroxy-EPT (isotrichodermol) core, respectively.[3]
Below is a DOT script for a Graphviz diagram illustrating the core biosynthetic pathway leading to the trichothecene skeleton.
Biosynthesis of Macrocyclic Trichothecenes
The biosynthesis of macrocyclic trichothecenes branches off from the core pathway after the formation of the EPT skeleton. It involves the esterification of hydroxyl groups at the C-4 and C-15 positions with a dicarboxylic acid, which is of polyketide origin.
Formation of the Macrocyclic Ring
The formation of the macrocyclic ring is a complex process involving several key enzymes. The polyketide portion of the macrocycle is synthesized by a polyketide synthase (PKS). Genes such as TRI17 (a PKS) and TRI18 (an acyltransferase) have been implicated in the formation of the macrocyclic side chain in some fungi.[9] More recently, a gene designated TRI24 has been identified as being essential for the formation of the macrocyclic ring in roridin-producing fungi.[10]
It is proposed that roridins can serve as precursors for verrucarins. The conversion of a roridin (B1174069) to a verrucarin likely involves the oxidative cleavage of a C2-side chain at the C-6' position of the macrocyclic ring.[9]
Biosynthesis of this compound: A Unique Pathway
This compound is a distinctive macrocyclic trichothecene due to the absence of the 12,13-epoxy group.[5] While the general pathway for macrocyclic trichothecenes provides a framework, the specific enzymatic machinery responsible for the de-epoxidation or prevention of epoxidation in this compound biosynthesis remains uncharacterized. It is hypothesized that a specific reductase or lyase is involved in this modification, but the corresponding gene has not yet been identified in the Myrothecium verrucaria genome.
The following diagram illustrates the proposed pathway for the formation of macrocyclic trichothecenes, highlighting the divergence leading to verrucarins and the unique modification in this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound and related trichothecenes is limited in the literature. However, studies on the production of other trichothecenes provide some insights into the yields and efficiencies of these pathways. The table below summarizes representative quantitative data found for trichothecene production.
| Fungal Strain | Trichothecene | Production Level | Culture Conditions | Reference |
| Myrothecium verrucaria | Roridin A & Verrucarin A | Not detected (<2 µg/mL) | Liquid soy flour-corn meal medium | [11] |
| Fusarium graminearum PH1 | Deoxynivalenol (DON) | ~2.41-80.99 fold > acetylated DONs | Rice culture | [9] |
| Fusarium graminearum 5035 | Deoxynivalenol (DON) | Comparable to 15-ADON | Rice culture | [9] |
| Stachybotrys chartarum | Roridin E, Verrucarin J, etc. | Varies with N and C sources | Chemically defined medium | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of trichothecene biosynthesis.
Fungal Culture and Purification
Objective: To obtain a pure culture of a trichothecene-producing fungus for subsequent analysis.
Protocol:
-
Isolation: Isolate the fungal strain from a contaminated source (e.g., infected plant material) by plating a small piece of the material onto a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).
-
Purification:
-
Single Spore Isolation: Prepare a dilute spore suspension in sterile water. Spread a small aliquot onto a fresh agar plate. After incubation, when single colonies are visible, aseptically transfer a single colony to a new plate.[13]
-
Hyphal Tip Culture: For non-sporulating fungi, excise a small piece of agar containing the growing edge of the mycelium and transfer it to a new plate.[13]
-
-
Incubation: Incubate the plates at a temperature and duration suitable for the specific fungal species (e.g., 25-28°C for 5-10 days).[13]
-
Maintenance: Maintain pure cultures on agar slants for long-term storage.
Trichothecene Extraction and Purification
Objective: To extract and purify trichothecenes from fungal cultures for analysis.
Protocol:
-
Extraction:
-
Harvest the fungal culture (mycelium and agar or liquid medium).
-
Homogenize the culture material in a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and water.[1][14]
-
Shake or vortex the mixture for an extended period (e.g., 30 minutes) to ensure efficient extraction.[14]
-
-
Liquid-Liquid Partitioning (if necessary):
-
Add water to the organic extract to partition the trichothecenes into the organic phase.
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Re-dissolve the dried extract in a small volume of a suitable solvent.
-
Pass the solution through an SPE cartridge (e.g., C18) to remove interfering compounds.
-
Wash the cartridge with a non-polar solvent to remove lipids and other non-polar impurities.
-
Elute the trichothecenes with a more polar solvent, such as methanol (B129727) or acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis of Trichothecenes
Objective: To identify and quantify trichothecenes in a purified extract.
Protocol:
-
Chromatographic Separation (HPLC):
-
Column: Use a C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase: Employ a gradient elution with two solvents:
-
Solvent A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) acetate).[15]
-
Solvent B: Acetonitrile or methanol with the same modifier.
-
-
Gradient: A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage over 10-20 minutes to elute the trichothecenes.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive or negative mode, depending on the specific trichothecene.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: For each trichothecene, select a specific precursor ion (the molecular ion or a common adduct) and one or two product ions generated by collision-induced dissociation.
-
Optimization: Optimize the collision energy and other MS parameters for each MRM transition to maximize signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of the target trichothecenes.
-
Analyze the samples and quantify the trichothecenes by comparing their peak areas to the calibration curve.
-
The use of an internal standard is recommended for improved accuracy.
-
The following diagram outlines the general workflow for the analysis of trichothecenes.
Trichodiene Synthase Enzyme Assay
Objective: To measure the activity of trichodiene synthase.
Protocol:
-
Enzyme Preparation:
-
Overexpress the TRI5 gene in a suitable host (e.g., E. coli or a fungal expression system).
-
Purify the recombinant trichodiene synthase using standard protein purification techniques (e.g., affinity chromatography).[16]
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol).[7]
-
Add the purified enzyme to the buffer.
-
-
Substrate Addition:
-
Add the substrate, farnesyl pyrophosphate (FPP), to initiate the reaction. A typical concentration range is 50-500 µM.[7]
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 3-20 hours).
-
Overlay the reaction with an organic solvent (e.g., n-pentane) to trap the volatile trichodiene product.
-
-
Product Extraction and Analysis:
-
Extract the reaction mixture with the organic solvent.
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the trichodiene produced.[7]
-
-
Kinetic Analysis:
-
To determine kinetic parameters (Kₘ and kcat), perform the assay with varying concentrations of FPP and measure the initial reaction rates.
-
Fit the data to the Michaelis-Menten equation.
-
Conclusion
The biosynthesis of this compound and related macrocyclic trichothecenes is a complex and fascinating area of fungal secondary metabolism. While the core biosynthetic pathway leading to the trichothecene skeleton is well-established, the specific enzymatic steps involved in the formation of the macrocyclic ring and the unique modifications, such as the absence of the 12,13-epoxy group in this compound, are still areas of active research. This technical guide provides a comprehensive overview of the current knowledge, including key enzymes, genes, and experimental protocols. Further investigation into the uncharacterized enzymatic steps will be crucial for a complete understanding of the biosynthesis of these potent mycotoxins and for harnessing their potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]
- 4. cjnmcpu.com [cjnmcpu.com]
- 5. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myrothecium roridum Tri4 encodes a multifunctional oxygenase required for three oxygenation steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Mechanistic Analysis of Trichodiene Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myrothecium roridum Tri4 encodes a multifunctional oxygenase required for three oxygenation steps. | Semantic Scholar [semanticscholar.org]
- 9. Identification of Candidate Genes Associated with Trichothecene Biosynthesis in Fusarium graminearum Species Complex Combined with Transcriptomic and Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. agilent.com [agilent.com]
- 15. pnas.org [pnas.org]
- 16. Exploring Biosynthetic Diversity with Trichodiene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Verrucarin K as a Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verrucarin K, a macrocyclic trichothecene (B1219388) mycotoxin, is a potent inhibitor of eukaryotic protein synthesis. This document provides a comprehensive overview of its mechanism of action, detailing its interaction with the ribosome, the specific stage of translation it impedes, and the subsequent cellular signaling cascades it triggers. This guide is intended to serve as a technical resource, consolidating key data and experimental methodologies for researchers in the fields of molecular biology, toxicology, and drug development.
Introduction
Trichothecene mycotoxins, produced by various fungi, are a large family of sesquiterpenoid compounds known for their significant biological activities, including potent inhibition of protein synthesis.[1] this compound belongs to the macrocyclic trichothecenes, which are characterized by a 12,13-epoxytrichothecene core structure. The primary molecular target of these toxins is the eukaryotic ribosome, leading to a disruption of protein synthesis and the induction of a cellular stress response known as the ribotoxic stress response.[2] Understanding the precise mechanism of action of this compound is crucial for elucidating its toxicological properties and exploring its potential as a therapeutic agent.
Mechanism of Protein Synthesis Inhibition
Ribosomal Binding Site
This compound, like other trichothecenes such as Verrucarin A, targets the large ribosomal subunit (60S) in eukaryotes.[3] High-resolution structural studies have revealed that these toxins bind to the A-site (aminoacyl-tRNA site) of the peptidyl transferase center (PTC) on the 25S/28S rRNA.[3][4] The binding pocket is formed by a series of nucleobases within the 25S rRNA.[3]
The key interactions between trichothecenes and the ribosome involve:
-
Hydrogen bonding: Specific nucleobases in the PTC form hydrogen bonds with the toxin molecule.[4]
-
Hydrophobic interactions: The core structure of the trichothecene molecule engages in hydrophobic interactions with the ribosomal RNA.[4]
The presence of the 12,13-epoxide ring and a double bond between C9 and C10 are critical for the toxic activity of trichothecenes, as they are key to the binding interactions with the ribosome.[5]
Inhibition of Translation Initiation
This compound primarily acts as an inhibitor of the initiation phase of protein synthesis.[6][7][8] This is evidenced by the rapid breakdown of polysomes into monosomes upon exposure to the toxin.[6][7] Polysomes are complexes of multiple ribosomes translating a single mRNA molecule; their disaggregation indicates a failure to initiate new rounds of translation.
The binding of this compound to the A-site of the PTC physically obstructs the accommodation of the initiator tRNA (Met-tRNAi), thereby preventing the formation of a functional 80S initiation complex. This blockage leads to a cessation of protein synthesis and the release of ribosomes from the mRNA.
Ribotoxic Stress Response and Downstream Signaling
Inhibition of ribosome function by this compound triggers a cellular stress signaling cascade known as the ribotoxic stress response .[2][9] This response is characterized by the activation of mitogen-activated protein kinases (MAPKs).[2][10]
MAP Kinase Activation
Studies on the closely related Verrucarin A have demonstrated strong activation of the following MAP kinases:[10][11]
-
c-Jun N-terminal Kinase (JNK)
-
p38 MAP Kinase
The activation of these kinases is a direct consequence of ribosomal stress and occurs independently of new protein synthesis.[9] The activated MAPKs, in turn, phosphorylate a variety of downstream targets, leading to the regulation of gene expression and ultimately, processes like apoptosis (programmed cell death).[2][12]
Signaling Pathway Diagram
Quantitative Data
Quantitative data on the inhibitory activity of this compound and related trichothecenes are crucial for comparative studies and for understanding their potency.
| Compound | Assay | Cell Line | IC50 | Relative IC50 (DON=1) | Reference |
| Verrucarin A | Cytotoxicity | Vero | - | 0.004 - 0.008 | [4] |
| Deoxynivalenol (DON) | Cytotoxicity | Vero | - | 1.0 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of protein synthesis inhibitors like this compound.
In Vitro Translation Assay
This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system.
Objective: To determine the concentration-dependent inhibition of protein synthesis by this compound.
Materials:
-
mRNA template encoding a reporter protein (e.g., Luciferase)[1]
-
Amino acid mixture (containing a radiolabeled or fluorescently tagged amino acid)
-
This compound stock solution
-
Reaction buffer
Procedure:
-
Prepare a master mix containing the cell-free extract, reaction buffer, and amino acid mixture.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-inhibitor control.
-
Initiate the translation reaction by adding the mRNA template.
-
Incubate the reactions at 30-37°C for 60-90 minutes.[1]
-
Stop the reaction and quantify the amount of newly synthesized protein. This can be done by measuring luminescence (for luciferase), fluorescence, or radioactivity.[14]
-
Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by sucrose (B13894) density gradient centrifugation to assess the state of translation initiation and elongation.
Objective: To determine if this compound inhibits translation initiation or elongation.
Materials:
-
Cultured eukaryotic cells
-
Cycloheximide (B1669411) (to arrest translation elongation during harvesting)[15]
-
Lysis buffer
-
Ultracentrifuge and tubes
Procedure:
-
Treat cultured cells with this compound at the desired concentration and for the desired time.
-
Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 5-15 minutes to "freeze" ribosomes on the mRNA.[15][16]
-
Harvest and lyse the cells in a buffer containing cycloheximide.[17]
-
Layer the cell lysate onto a pre-formed 10-50% sucrose gradient.
-
Centrifuge at high speed (e.g., 36,000 rpm for 3 hours) to separate the ribosomal species.[16]
-
Fractionate the gradient while continuously monitoring the absorbance at 260 nm to generate a polysome profile.
-
Interpretation: An increase in the monosome (80S) peak and a corresponding decrease in the polysome peaks indicate an inhibition of translation initiation. An accumulation of polysomes suggests an inhibition of elongation.
Ribosome Filter Binding Assay
This assay is used to determine the binding affinity of a ligand (this compound) to ribosomes.
Objective: To quantify the binding of radiolabeled this compound to ribosomes and determine the dissociation constant (Kd).
Materials:
-
Purified eukaryotic ribosomes (80S)
-
Radiolabeled this compound (e.g., ³H-Verrucarin K)
-
Binding buffer
-
Nitrocellulose filters[18]
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled this compound in a binding buffer.
-
Allow the binding to reach equilibrium.
-
Filter the reaction mixture through a nitrocellulose filter. Ribosomes and ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.[18]
-
Wash the filter with cold binding buffer to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm to calculate the Kd.
Conclusion
This compound is a potent inhibitor of eukaryotic protein synthesis that acts by binding to the A-site of the peptidyl transferase center on the 60S ribosomal subunit. This interaction primarily blocks the initiation step of translation, leading to a shutdown of protein production. The resulting ribosomal stress activates the MAP kinase signaling pathways, JNK and p38, as part of the ribotoxic stress response, which can ultimately lead to apoptosis. The detailed mechanistic understanding and the experimental protocols provided in this guide offer a valuable resource for further investigation into the toxicology and potential therapeutic applications of this compound and other related trichothecenes.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Polysome Profiling Analysis [bio-protocol.org]
- 3. Filter-binding assay [gene.mie-u.ac.jp]
- 4. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.csp.edu [digitalcommons.csp.edu]
- 10. Verrucarin A Inhibition of MAP Kinase Activation in a PMA-stimulated Promyelocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Basics: In Vitro Translation | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polysome Profiling Analysis [en.bio-protocol.org]
- 16. dirusciolab.com [dirusciolab.com]
- 17. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 18. researchgate.net [researchgate.net]
Verrucarin K: A Deeper Dive into Its Biological Activities Beyond Cytotoxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin K belongs to the family of macrocyclic trichothecenes, a class of sesquiterpenoid mycotoxins produced by various fungi. While extensively studied for their potent cytotoxic effects, which are primarily attributed to the inhibition of protein synthesis, emerging research has unveiled a spectrum of other biological activities that are not solely dependent on this mechanism. At sub-cytotoxic concentrations, this compound, and its close analogue Verrucarin A, exhibit significant immunomodulatory and other specific biological effects. This technical guide provides a comprehensive overview of these activities, focusing on the underlying molecular mechanisms, and presents detailed experimental protocols for their investigation. For the purpose of this guide, and due to the prevalence of research on Verrucarin A, data for Verrucarin A is used as a representative for this compound, given their structural and functional similarities.
Anti-inflammatory and Immunomodulatory Activities
Verrucarin A has been shown to modulate key inflammatory pathways, positioning it as a molecule of interest for conditions characterized by chronic inflammation. Its primary anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of NF-κB Signaling
The NF-κB signaling cascade is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Verrucarin A has been demonstrated to inhibit the activation of NF-κB at non-cytotoxic concentrations. This inhibition prevents the translocation of the p50/p65 subunits of NF-κB to the nucleus, thereby downregulating the transcription of its target genes.[1][2] This effect is particularly relevant to the observed decrease in the production of the pro-inflammatory chemokine Interleukin-8 (IL-8).[1] Interestingly, the regulation of IL-8 promoter activity by Verrucarin A appears to be biphasic, with an upregulation at very low concentrations (0.01-1 ng/ml) and downregulation at higher concentrations (10 ng/ml and above), acting through an NF-κB-dependent mechanism.[2]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling
The MAPK signaling pathways, including p38 and c-Jun N-terminal kinase (JNK), are critical regulators of cellular responses to stress and inflammation. Verrucarin A has been shown to strongly inhibit the phosphorylation of both p38 and JNK MAP kinases.[1][3] This inhibition of MAPK activation is another key mechanism contributing to its anti-inflammatory effects. In some cancer cell lines, Verrucarin A has also been observed to inhibit the phosphorylation of EGFR, Akt, and ERK1/2.[4]
Figure 2: Modulation of the MAPK signaling pathway by this compound.
Antimicrobial Activities
While the primary focus of Verrucarin research has been on its cytotoxic and immunomodulatory effects, there is evidence to suggest that macrocyclic trichothecenes, as a class, possess antimicrobial properties.
Antifungal Activity
Studies on various macrocyclic trichothecenes have indicated potential antifungal activity. However, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against a broad range of fungal species are not extensively documented in the current literature. Further research is warranted to fully elucidate its antifungal spectrum and potency.
Antimalarial Activity
Recent studies have highlighted the potent antimalarial activity of Verrucarin A against both the blood and liver stages of Plasmodium species. This activity is significant, with effective concentrations in the nanomolar range. However, it is important to note that this potent antimalarial activity is often accompanied by significant cytotoxicity, which may limit its therapeutic potential as a standalone antimalarial agent.
Data Presentation
Table 1: Summary of Quantitative Biological Activities of Verrucarin A
| Biological Activity | Target/Organism | Metric | Value | Reference |
| IL-8 Promoter Activity | Human Monocytic THP-1 Cells | Upregulation | 0.01-1 ng/ml | [2] |
| IL-8 Promoter Activity | Human Monocytic THP-1 Cells | Downregulation | ≥ 10 ng/ml | [2] |
Experimental Protocols
Analysis of NF-κB Activation by Electrophoretic Mobility Shift Assay (EMSA)
This protocol outlines the general steps for assessing NF-κB activation by EMSA.
Figure 3: Experimental workflow for EMSA.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations for a specified time, with or without a pro-inflammatory stimulus (e.g., PMA or TNF-α).
-
Nuclear Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell membrane using a hypotonic buffer containing a non-ionic detergent (e.g., NP-40) to release the cytoplasmic contents while keeping the nuclei intact.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt buffer to extract nuclear proteins.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard method such as the Bradford or BCA assay.
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract (typically 5-10 µg) with a binding buffer containing poly(dI-dC) (to reduce non-specific binding) and a labeled oligonucleotide probe corresponding to the NF-κB consensus binding site (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3'). The probe can be labeled with 32P or a fluorescent dye.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Polyacrylamide Gel Electrophoresis:
-
Add a loading dye to the binding reactions and load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in an appropriate buffer (e.g., 0.5x TBE) until the dye front reaches the bottom.
-
-
Detection:
-
Dry the gel and expose it to X-ray film (for 32P-labeled probes) or image it on a fluorescent imager.
-
The presence of a shifted band (slower migrating than the free probe) indicates the binding of NF-κB to the DNA probe. A decrease in the intensity of this band in this compound-treated samples compared to the stimulated control indicates inhibition of NF-κB activation.
-
Analysis of MAPK Phosphorylation by Western Blot
This protocol describes the general steps for detecting the phosphorylation status of MAPK proteins.
Detailed Methodology:
-
Cell Culture and Treatment: Similar to the EMSA protocol, treat cells with this compound and/or a stimulus known to activate MAPK pathways.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38 or anti-phospho-JNK).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using X-ray film or a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK.
-
Conclusion
This compound and its analogues possess a range of biological activities that extend beyond their well-established cytotoxicity. Their ability to modulate critical inflammatory signaling pathways, such as NF-κB and MAPK, at sub-cytotoxic concentrations suggests potential therapeutic applications in inflammatory diseases. Furthermore, their potent antimalarial activity, although coupled with cytotoxicity, warrants further investigation, possibly through medicinal chemistry efforts to dissociate these effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted biological profile of this intriguing class of natural products. A deeper understanding of these non-cytotoxic activities could unlock new avenues for drug discovery and development.
References
- 1. Verrucarin A Inhibition of MAP Kinase Activation in a PMA-stimulated Promyelocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of IL-8 promoter activity by verrucarin A in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Verrucarin K: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verrucarin K is a macrocyclic trichothecene, a class of mycotoxins produced by various fungi. As a member of this potent family of natural products, this compound exhibits significant biological activities, primarily centered around the inhibition of protein synthesis, which leads to profound cytotoxic effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological functions, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers in oncology, microbiology, and drug discovery.
Chemical Properties
| Property | Value | Source |
| CAS Number | 63739-93-5 | [1] |
| Molecular Formula | C₂₇H₃₄O₈ | [1] |
| Molecular Weight | 486.6 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Biological Activity and Mechanism of Action
The primary mechanism of action for this compound, like other trichothecenes, is the inhibition of protein synthesis in eukaryotic cells.[3][4] This class of compounds targets the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, trichothecenes like Verrucarin A have been shown to be potent inhibitors of the initiation step of polypeptide chain synthesis.[3] By binding to the 60S ribosomal subunit, they disrupt the function of peptidyl transferase, a key enzyme in peptide bond formation. This leads to a rapid breakdown of polysomes, which are complexes of ribosomes actively translating a single mRNA molecule.[3]
This potent inhibition of protein synthesis underlies the significant cytotoxic activity of verrucarins. Extensive research on the closely related Verrucarin A has demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and prostate cancer.[5][6][7][8] This apoptotic effect is often mediated through complex signaling pathways involving the activation of stress-activated protein kinases (SAPKs) and the modulation of key regulatory proteins.
Beyond its cytotoxic effects, the broader class of macrocyclic trichothecenes has been shown to possess a range of other biological activities, including antifungal and anti-inflammatory properties.[9]
Signaling Pathways
The cytotoxic and apoptotic effects of verrucarins are orchestrated through the modulation of several critical intracellular signaling pathways. Based on studies of the closely related Verrucarin A, a key pathway involves the induction of cellular stress, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and the inhibition of pro-survival pathways like PI3K/Akt/mTOR.
Caption: this compound's mechanism of action in a cancer cell.
Experimental Protocols
This section outlines general methodologies for key experiments related to the study of this compound and related trichothecenes.
Cytotoxicity Assays
A common method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[10][11][12]
Protocol:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, PC-3) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (or a related compound) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protein Synthesis Inhibition Assay
The effect on protein synthesis can be measured by monitoring the incorporation of radiolabeled amino acids into newly synthesized proteins.
Protocol:
-
Cell Culture and Treatment: Culture cells as described for the cytotoxicity assay and treat with this compound for a short period.
-
Radiolabeling: Add a radiolabeled amino acid (e.g., ³⁵S-methionine or ³H-leucine) to the culture medium and incubate for a defined time.
-
Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the proteins using an acid (e.g., trichloroacetic acid).
-
Scintillation Counting: Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity in treated cells to that in control cells to determine the percentage of protein synthesis inhibition.
Antifungal Susceptibility Testing
The antifungal activity of this compound can be evaluated using methods such as the disk diffusion assay .
Protocol:
-
Fungal Culture: Prepare a lawn of the target fungus on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar).
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate.
-
Incubation: Place the disks on the surface of the agar plate inoculated with the fungus.
-
Zone of Inhibition Measurement: Incubate the plates under appropriate conditions and measure the diameter of the clear zone around the disk where fungal growth is inhibited.
-
Data Analysis: The size of the zone of inhibition is indicative of the antifungal activity.
Conclusion
This compound, as a potent inhibitor of protein synthesis, holds significant interest for researchers in various fields. Its profound cytotoxic effects make it a subject of investigation for potential anticancer applications, while its broader biological activities warrant further exploration. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with standardized experimental protocols to facilitate further research into this and related macrocyclic trichothecenes. As with all potent toxins, appropriate safety precautions should be strictly followed when handling this compound.
References
- 1. This compound | C27H34O8 | CID 90474308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fermentek.com [fermentek.com]
- 3. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis in Saccharomyces cerevisiae by the 12,13-epoxytrichothecenes trichodermol, diacetoxyscirpenol and verrucarin A. Reversibility of the effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanets.net [nanets.net]
- 8. Verrucarin A in cancer therapy - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 9. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Mycotoxins and Cytotoxicity of Airborne Molds Isolated from the Zoological Garden—Screening Research [mdpi.com]
- 12. researchgate.net [researchgate.net]
Verrucarin K in Contaminated Materials: A Technical Guide on a Data-Deficient Mycotoxin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verrucarin K, a macrocyclic trichothecene (B1219388) mycotoxin, belongs to a class of potent protein synthesis inhibitors produced by various fungi, most notably Stachybotrys chartarum. Despite the well-documented toxicity of related compounds like Verrucarin A and other macrocyclic trichothecenes found in contaminated building materials and agricultural products, a comprehensive review of the existing scientific literature reveals a significant knowledge gap concerning the natural occurrence of this compound. To date, no published studies have specifically quantified this compound in naturally contaminated materials. This technical guide synthesizes the available information on the broader class of verrucarins and related trichothecenes to provide a framework for understanding the potential risks and analytical challenges associated with this compound, while clearly delineating the current data deficiencies.
Introduction to Verrucarins and Macrocyclic Trichothecenes
Verrucarins are a subgroup of macrocyclic trichothecene mycotoxins, which are secondary metabolites produced by several fungal genera, including Stachybotrys, Myrothecium, and Fusarium. These toxins are characterized by a tetracyclic sesquiterpenoid core structure with a 12,13-epoxy ring, which is essential for their biological activity. The macrocyclic verrucarins, such as Verrucarin A and Verrucarin J, are known for their potent cytotoxicity, primarily through the inhibition of protein synthesis in eukaryotic cells.
Stachybotrys chartarum, often referred to as "black mold," is a primary producer of macrocyclic trichothecenes and is frequently found in water-damaged buildings.[1][2] The presence of these mycotoxins in indoor environments has been linked to a range of adverse health effects. While numerous studies have focused on the detection and quantification of satratoxins, roridins, and other verrucarins like Verrucarin J in materials contaminated with S. chartarum, specific data on this compound remains elusive.
Natural Occurrence and Quantitative Data: A Notable Absence of this compound
A thorough review of scientific literature did not yield any studies that have reported the natural occurrence or quantitative levels of this compound in contaminated building materials, agricultural commodities, or other environmental samples. Research on mycotoxin production by S. chartarum in culture has identified a range of macrocyclic trichothecenes, but this compound is not among those typically reported. For instance, studies have quantified roridin (B1174069) E, satratoxin G, satratoxin H, and verrucarin J in S. chartarum cultures, with concentrations varying significantly depending on the fungal strain and growth medium.[3] One study explicitly stated that Verrucarin A was not produced by the S. chartarum strains they analyzed.[4]
To provide context for the potential levels of related compounds, the following table summarizes quantitative data for other macrocyclic trichothecenes found in Stachybotrys chartarum cultures grown on different media.
| Mycotoxin | Fungal Strain | Culture Medium | Concentration (ng/g) | Reference |
| Roridin E | S. chartarum (genotype S) | Potato Dextrose Agar | 198,956.6 | [4] |
| Satratoxin H | S. chartarum (genotype S) | Potato Dextrose Agar | 29,601.4 | [4] |
| Satratoxin G | S. chartarum (genotype S) | Potato Dextrose Agar | 4,520.4 | [4] |
| Verrucarin J | S. chartarum (genotype S) | Potato Dextrose Agar | 202.4 | [4] |
| Roridin L-2 | S. chartarum (genotype S) | Potato Dextrose Agar | 77.3 | [4] |
| Satratoxin F | S. chartarum (genotype S) | Potato Dextrose Agar | 127.0 | [4] |
Table 1: Quantitative Analysis of Macrocyclic Trichothecenes in Stachybotrys chartarum Cultures. This table highlights the production of various macrocyclic trichothecenes by S. chartarum on a specific culture medium. The absence of this compound in this and other similar studies is notable.
Experimental Protocols for Trichothecene Analysis
While a specific protocol for this compound is not available due to the lack of studies, the methodologies for analyzing other macrocyclic trichothecenes are well-established and would likely be adaptable for this compound, provided an analytical standard is available. The standard approach involves extraction from the sample matrix followed by cleanup and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
-
Sample Collection: Bulk samples of contaminated materials (e.g., wallpaper, gypsum board, grain) are collected using sterile techniques.
-
Homogenization: Samples are typically freeze-dried and ground to a fine powder to ensure homogeneity.
-
Extraction: A suitable organic solvent, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used to extract the mycotoxins from the sample matrix. The extraction is usually facilitated by shaking or sonication.
-
Cleanup: The crude extract is then purified to remove interfering matrix components. This is commonly achieved using solid-phase extraction (SPE) cartridges (e.g., C18, Oasis HLB) or immunoaffinity columns specific for trichothecenes.
Analytical Instrumentation and Parameters
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate the mycotoxins. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization, is employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This involves selecting a specific precursor ion for the analyte of interest and then monitoring for one or more characteristic product ions after fragmentation.
The following diagram illustrates a general workflow for the analysis of macrocyclic trichothecenes.
Biological Activity and Signaling Pathways (Inferred from Verrucarin A)
Due to the absence of specific research on this compound, the biological activity and affected signaling pathways are inferred from studies on the closely related Verrucarin A. It is crucial to note that these are extrapolations and require experimental validation for this compound.
Verrucarin A is a potent inhibitor of protein synthesis, which is the primary mechanism of its cytotoxicity. It binds to the peptidyl transferase center of the 60S ribosomal subunit, stalling peptide bond formation. Beyond this fundamental effect, Verrucarin A has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Key Signaling Pathways Affected by Verrucarin A:
-
Akt/NF-κB/mTOR Pathway: Verrucarin A has been shown to inhibit the prosurvival Akt/NF-κB/mTOR signaling pathway in cancer cells. This inhibition leads to decreased cell proliferation and the induction of apoptosis.
-
MAPK Pathway: Verrucarin A can induce apoptosis through the modulation of the mitogen-activated protein kinase (MAPK) pathway. Specifically, it can lead to the activation of p38 MAPK and the inhibition of the EGFR/Akt/ERK signaling cascade.
The following diagram illustrates the putative signaling pathway inhibited by Verrucarin A, which may be relevant for this compound.
Conclusion and Future Directions
This technical guide highlights a significant deficit in the scientific literature regarding the natural occurrence of this compound in contaminated materials. While the analytical frameworks and understanding of biological mechanisms for related macrocyclic trichothecenes are well-developed, the absence of specific data for this compound prevents a comprehensive risk assessment.
Future research should prioritize the following:
-
Development and validation of a sensitive and specific analytical method for this compound. This is contingent on the availability of a certified analytical standard.
-
Screening of a wide range of Stachybotrys chartarum isolates and other relevant fungal species for the production of this compound.
-
Analysis of naturally contaminated building materials and agricultural products for the presence and quantification of this compound.
-
In vitro and in vivo studies to determine the specific toxicological profile and signaling pathways affected by this compound.
Addressing these research gaps is essential for a more complete understanding of the risks posed by mycotoxin contamination and for the development of effective strategies for mitigation and remediation. For researchers and drug development professionals, the potent bioactivity of the verrucarin class of compounds suggests that this compound, if isolated and characterized, could also possess interesting pharmacological properties warranting investigation.
References
- 1. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
Structural Relationship of Verrucarin K and Other Verrucarins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verrucarins are a class of macrocyclic trichothecene (B1219388) mycotoxins produced by various fungi, notably of the Myrothecium genus. These compounds exhibit potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects, making them of significant interest for drug development. This technical guide provides a detailed analysis of the structural relationship between Verrucarin K and other prominent verrucarins, namely Verrucarin A and Verrucarin J. It includes a comparative analysis of their chemical structures, a summary of their physicochemical properties, detailed experimental protocols for their isolation and characterization, and an overview of their known biological signaling pathways.
Introduction to Verrucarins
Verrucarins belong to the type D group of trichothecenes, which are characterized by a macrocyclic ester linkage between the C-4 and C-15 positions of the core trichothecene skeleton.[1] This core structure is a rigid tetracyclic sesquiterpenoid containing a cyclohexene (B86901) ring (A-ring), a tetrahydropyran (B127337) ring (B-ring), a cyclopentane (B165970) ring (C-ring), and a characteristic 12,13-epoxide group.[2][3] The macrocyclic ring and other substitutions on the trichothecene nucleus are crucial for their potent biological activity.[4] The primary mechanism of action for trichothecenes is the inhibition of protein synthesis in eukaryotic cells, which occurs through their binding to the 60S ribosomal subunit.[4][5] This inhibition triggers a ribotoxic stress response, leading to the activation of various downstream signaling pathways that can induce apoptosis.[5][6]
Structural Comparison of this compound, A, and J
The structural differences between this compound, Verrucarin A, and Verrucarin J lie primarily in the macrocyclic ring and the degree of saturation and oxygenation.
-
Verrucarin A is one of the most well-studied verrucarins and possesses a tricyclic ester-linked macrocycle.[7]
-
Verrucarin J is structurally similar to Verrucarin A, with a key difference being an additional double bond within the macrocyclic ring.[8]
-
This compound is unique among these three as it lacks the 12,13-epoxide group that is characteristic of most trichothecenes. This structural feature significantly impacts its biological activity.
Below is a diagram illustrating the core structural relationships.
Caption: Structural relationship of Verrucarins A, J, and K.
Data Presentation: Physicochemical and Structural Properties
The following table summarizes key quantitative data for this compound, Verrucarin A, and Verrucarin J. It is important to note that while crystallographic studies have been performed on Verrucarin A, detailed publicly available crystallographic data (CIF files) for this compound and J, containing specific bond lengths and angles, are sparse.[2] The data for this compound and J are primarily derived from spectroscopic methods and computational models.
| Property | This compound | Verrucarin A | Verrucarin J |
| Molecular Formula | C₂₇H₃₄O₈ | C₂₇H₃₄O₉[7] | C₂₇H₃₂O₈[8] |
| Molar Mass ( g/mol ) | 486.56 | 502.55[7] | 484.54[8] |
| 12,13-Epoxide Present | No | Yes[7] | Yes[8] |
| Macrocycle Features | Saturated ester linkages | Tricyclic ester with one epoxide[7] | Unsaturated ester linkages[8] |
| Bond Lengths (Å) | Not readily available | C-C: ~1.54, C=C: ~1.34, C-O: ~1.43 | Not readily available |
| Bond Angles (°) | Not readily available | C-C-C: ~109-112, C=C-C: ~120 | Not readily available |
Experimental Protocols
Fungal Strain and Fermentation
The production of verrucarins is typically achieved through the fermentation of Myrothecium species, most commonly Myrothecium verrucaria or Myrothecium roridum.
Protocol for Fermentation of Myrothecium verrucaria
-
Strain Maintenance: Maintain the fungal strain on potato dextrose agar (B569324) (PDA) slants at 4°C.
-
Inoculum Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of potato dextrose broth (PDB) with a small piece of the mycelial mat from the PDA slant. Incubate at 25-28°C for 5-7 days on a rotary shaker at 150 rpm.
-
Production Culture: Aseptically transfer the inoculum culture to a larger fermentation vessel (e.g., 2 L flask containing 500 mL of PDB or a defined medium).
-
Incubation: Incubate the production culture at 25-28°C for 14-21 days with continuous agitation (150 rpm).
Extraction and Purification of Verrucarins
The following is a general protocol for the extraction and purification of verrucarins from the fermentation broth.
Workflow for Verrucarin Isolation
Caption: General workflow for the extraction and purification of verrucarins.
Detailed Protocol:
-
Separation of Mycelia and Filtrate: Separate the fungal mycelia from the culture broth by vacuum filtration.
-
Extraction from Filtrate: Extract the filtrate three times with an equal volume of ethyl acetate (B1210297). Combine the organic layers.
-
Extraction from Mycelia: Extract the mycelial cake with a mixture of acetone and methanol (B129727) (1:1, v/v). Filter and combine the solvent with the ethyl acetate extract from the filtrate.
-
Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate to separate different fractions.
-
Preparative HPLC: Further purify the fractions containing verrucarins using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
-
Characterization: Identify the purified compounds using analytical techniques such as NMR (¹H, ¹³C, COSY, HMBC, NOESY) and mass spectrometry (ESI-MS, HR-MS).
Biological Signaling Pathways
Verrucarins, as potent inhibitors of protein synthesis, trigger a cascade of cellular stress responses, primarily the ribotoxic stress response. This leads to the activation of several downstream signaling pathways, ultimately culminating in apoptosis in many cell types.
Ribotoxic Stress Response and MAPK Activation
The binding of verrucarins to the ribosome is sensed as a cellular stress, leading to the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK.[9]
Apoptosis Induction via Akt/NF-κB/mTOR and EGFR/MAPK/Akt Signaling
Verrucarin A has been shown to induce apoptosis through the modulation of key survival and proliferation pathways. It inhibits the prosurvival Akt/NF-κB/mTOR signaling pathway.[5][10] Additionally, Verrucarin A can induce apoptosis through the generation of reactive oxygen species (ROS), which in turn modulates the EGFR/MAPK/Akt signaling cascade.[11]
The signaling pathways for Verrucarin J are also linked to the induction of apoptosis through the activation of stress-activated protein kinases like JNK.[9] The specific signaling cascade for This compound is less defined in the literature but is presumed to follow the general mechanism of ribotoxic stress induction, albeit with potentially different potency due to the absence of the 12,13-epoxide group.
Signaling Pathway for Verrucarin A-Induced Apoptosis
Caption: Simplified signaling pathway for Verrucarin A-induced apoptosis.
Conclusion
This compound, A, and J, while sharing the core trichothecene skeleton and a macrocyclic ring, exhibit distinct structural features that influence their biological activity. The absence of the 12,13-epoxide in this compound is a notable deviation from the classical trichothecene structure. Verrucarin A and J differ in the degree of saturation within their macrocyclic rings. These structural variations likely account for differences in their potency as protein synthesis inhibitors and their specific interactions with cellular targets. The detailed experimental protocols provided herein offer a foundation for the isolation and characterization of these compounds for further research and development. The elucidation of their signaling pathways, particularly the induction of apoptosis through ribotoxic stress and modulation of key cancer-related pathways, underscores their potential as scaffolds for novel therapeutic agents. Further investigation into the quantitative structure-activity relationships of these and other verrucarins is warranted to fully exploit their therapeutic potential.
References
- 1. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Verrucarin A - Wikipedia [en.wikipedia.org]
- 5. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Verrucarin A | C27H34O9 | CID 6326658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Verrucarin J | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Verrucarin A Inhibition of MAP Kinase Activation in a PMA-stimulated Promyelocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Researchers: Isolation and Purification of Verrucarin K from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the isolation and purification of Verrucarin K, a macrocyclic trichothecene (B1219388) mycotoxin, from fungal cultures. This document outlines the necessary materials, equipment, and detailed procedures for fungal cultivation, extraction of the target compound, and multi-step purification, culminating in a highly purified final product suitable for research and drug development applications.
Introduction
This compound is a member of the trichothecene family of mycotoxins, which are sesquiterpenoid compounds produced by various fungi, notably from the Myrothecium genus.[1] These secondary metabolites are of significant interest to the scientific community due to their potent biological activities, including cytotoxic effects, which make them potential candidates for anticancer drug development. The isolation of pure this compound is essential for accurate biological screening and structure-activity relationship studies. This protocol details a robust methodology for obtaining this compound from Myrothecium roridum or Myrothecium verrucaria cultures.
Fungal Strain and Culture Conditions
The production of this compound is initiated by the cultivation of a suitable fungal strain. Myrothecium roridum and Myrothecium verrucaria are well-documented producers of verrucarins.[1]
Fungal Strain Maintenance
For routine maintenance and preservation of the fungal culture, a Yeast Malt Glucose (YMG) agar (B569324) medium is recommended.
Table 1: Composition of YMG Agar Medium
| Component | Concentration (g/L) |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| Glucose | 4.0 |
| Agar | 15.0 |
| pH | 5.5 |
Procedure:
-
Dissolve all components in distilled water.
-
Adjust the pH to 5.5.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Pour into sterile petri dishes or slants and allow to solidify.
-
Inoculate with the fungal strain and incubate at 25°C until sufficient growth is observed.
-
Store cultures at 4°C for short-term storage.
Production of this compound in Liquid Culture
For the production of this compound, a liquid fermentation in Potato Dextrose Broth (PDB) is employed.
Table 2: Composition of Potato Dextrose Broth (PDB)
| Component | Concentration (g/L) |
| Dried Mashed Potatoes | 4.0 |
| Glucose | 20.0 |
| pH | 5.5 |
Procedure:
-
Inoculate a suitable volume of sterile PDB with a mature culture of Myrothecium roridum.
-
Incubate the culture in Erlenmeyer flasks at 22°C on a rotary shaker at 120 rpm for an extended period, typically around 42 days, to allow for the accumulation of secondary metabolites.[1]
Extraction of this compound
The extraction process is designed to efficiently recover this compound from the culture broth.
Procedure:
-
Following incubation, harvest the culture by separating the fungal mycelium from the culture fluid via centrifugation at 4000 x g.[1]
-
Collect the supernatant, which contains the secreted secondary metabolites.
-
Perform a liquid-liquid extraction on the supernatant using an equal volume of ethyl acetate.[1]
-
Repeat the extraction process three times to maximize the recovery of this compound.
-
Combine the organic (ethyl acetate) phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo at 40°C to yield the crude extract.[1]
Purification of this compound
A multi-step purification process involving silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC) is employed to isolate this compound to a high degree of purity.
Step 1: Silica Gel Column Chromatography (Fractionation)
The crude extract is first fractionated using silica gel column chromatography to separate compounds based on polarity.
Table 3: Parameters for Silica Gel Column Chromatography
| Parameter | Specification |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Gradient of n-hexane and ethyl acetate |
| Elution Profile | Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. |
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Begin elution with 100% n-hexane, gradually increasing the concentration of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the relevant fractions and evaporate the solvent.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification is achieved using preparative reverse-phase HPLC.
Table 4: Parameters for Preparative HPLC
| Parameter | Specification |
| Column | C18, 10 µm, 250 x 21 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-100% Acetonitrile in 35 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 220 nm and 254 nm |
Procedure:
-
Dissolve the enriched fraction from the silica gel column in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound based on its retention time.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Evaporate the solvent from the pure fraction to obtain the purified this compound.
Experimental Workflows and Diagrams
The following diagrams illustrate the workflow for the isolation and purification of this compound.
Figure 1. Workflow for the isolation and purification of this compound.
Figure 2. Logical flow of the purification process for this compound.
References
Application Note: Quantitative Determination of Verrucarin K in Cell Culture Supernatant using HPLC-MS/MS
Abstract
This application note presents a detailed protocol for the detection and quantification of Verrucarin K, a type D macrocyclic trichothecene (B1219388) mycotoxin, in cell culture supernatant using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method described herein is intended for researchers, scientists, and drug development professionals engaged in studies involving this compound. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions. While specific quantitative performance data for this compound is not widely available in published literature, this document provides a robust framework for method development and validation based on established principles for analogous mycotoxins.
Introduction
This compound is a member of the trichothecene family of mycotoxins, which are known for their potent biological activities, including inhibition of protein synthesis. These compounds are of significant interest in toxicology and drug development. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and toxicological profile. HPLC-MS/MS offers the high selectivity and sensitivity required for the analysis of such compounds in complex sample matrices like cell culture media.
Chemical Properties of this compound:
-
Molecular Formula: C₂₇H₃₄O₈[1]
-
Molecular Weight: 486.6 g/mol [1]
-
Solubility: Trichothecenes are generally soluble in polar organic solvents such as methanol (B129727), ethanol, acetonitrile, and ethyl acetate (B1210297), and have limited solubility in water.[2]
-
Stability: Macrocyclic trichothecenes are known to be relatively stable compounds.[2] For optimal stability of standard solutions, it is recommended to store them in a tightly sealed vial at low temperatures (e.g., -20°C) and protected from light. A study on various mycotoxins suggested that many are stable in organic solvents when stored at -18°C for an extended period.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Cell culture supernatant (sample matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended.
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to achieve a concentration range suitable for the expected sample concentrations.
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the cell culture supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elution: Elute this compound from the cartridge with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase composition (e.g., 80% Water with 0.1% Formic Acid and 20% Acetonitrile with 0.1% Formic Acid).
HPLC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 80 | 20 |
| 2.0 | 80 | 20 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 80 | 20 |
| 15.0 | 80 | 20 |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 550°C |
| Curtain Gas | 30 psi |
| Collision Gas | High |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Multiple Reaction Monitoring (MRM) | See Table 2 |
Table 2: MRM Transitions for this compound (Hypothetical - Requires Optimization)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| This compound | [M+NH₄]⁺ or [M+H]⁺ | Fragment 1 | To be optimized | To be optimized |
| this compound | [M+NH₄]⁺ or [M+H]⁺ | Fragment 2 | To be optimized | To be optimized |
Note: The specific precursor and product ions, as well as the optimal DP and CE values for this compound, need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer. The most abundant and stable fragment ions should be selected for quantification (quantifier) and confirmation (qualifier).
Data Analysis and Quantification
The quantification of this compound is performed using the external standard method. A calibration curve is constructed by plotting the peak area of the quantifier MRM transition against the concentration of the calibration standards. The concentration of this compound in the samples is then calculated from the linear regression equation of the calibration curve.
Method Validation Parameters (To be Determined)
A full method validation should be performed according to established guidelines. The following parameters should be evaluated:
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Precision and Accuracy: Evaluate the intra- and inter-day precision (as relative standard deviation, %RSD) and accuracy (as percent recovery) by analyzing spiked control samples at different concentration levels.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a post-extraction spiked sample to that in a neat standard solution.
-
Recovery: Determine the efficiency of the sample preparation procedure by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample.
Workflow and Signaling Pathway Diagrams
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Conclusion
This application note provides a comprehensive framework for the development of a sensitive and selective HPLC-MS/MS method for the quantification of this compound in cell culture supernatant. While specific mass spectrometric parameters and quantitative validation data for this compound require experimental determination, the provided protocol for sample preparation and chromatographic separation serves as a strong starting point for researchers. Adherence to good laboratory practices and thorough method validation will ensure the generation of reliable and accurate data for studies involving this potent mycotoxin.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Verrucarin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin K is a macrocyclic trichothecene (B1219388) mycotoxin with potential as an anticancer agent. Like other members of the trichothecene family, its mechanism of action is believed to involve the inhibition of protein synthesis and the induction of apoptosis. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines using the Sulforhodamine B (SRB) assay. Additionally, it outlines the known signaling pathways affected by related verrucarins to provide a basis for mechanistic studies.
Data Presentation
The cytotoxic effects of trichothecenes, including verrucarins, are often evaluated by determining the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not widely tabulated across a broad range of cancer cell lines in a single public source, the following table presents representative IC50 values for the closely related Verrucarin A to illustrate its potent anticancer activity. Researchers should determine the specific IC50 values for this compound in their cell lines of interest using the protocol provided below.
| Cell Line | Cancer Type | IC50 (nM) for Verrucarin A |
| LNCaP | Prostate Cancer | 1.5 ± 0.2 |
| PC-3 | Prostate Cancer | 2.1 ± 0.3 |
| MiaPaCa-2 | Pancreatic Cancer | ~2.5 |
| BxPC-3 | Pancreatic Cancer | ~3.0 |
| MCF-7 | Breast Cancer | ~5.0 |
| MDA-MB-231 | Breast Cancer | ~7.5 |
Note: The IC50 values can vary depending on the experimental conditions, including cell seeding density and incubation time.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening of chemical compounds.
Materials:
-
This compound (of known purity)
-
Selected cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 50% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution (10 mM, pH 10.5)
-
Multichannel pipette
-
Microplate reader (510 nm absorbance)
Protocol:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Fixation:
-
After the incubation period, carefully add 25 µL of cold 50% TCA to each well without aspirating the medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Gently wash the plate five times with slow-running tap water to remove TCA and dead cells.
-
Allow the plate to air dry completely at room temperature.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely at room temperature.
-
-
Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells) from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.
Verrucarin-Induced Apoptosis Signaling Pathway
Caption: Proposed signaling pathway for Verrucarin-induced apoptosis in cancer cells.
Unveiling the Pro-Apoptotic Potential of Verrucarin K: An Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of application notes and detailed protocols for investigating the effects of Verrucarin K on apoptosis. This compound, a potent macrocyclic trichothecene (B1219388) mycotoxin, has garnered significant interest in cancer research for its cytotoxic properties. Understanding its mechanism of action, particularly its ability to induce programmed cell death, is crucial for its potential development as a therapeutic agent.
Introduction to this compound and Apoptosis
This compound belongs to the family of trichothecene mycotoxins produced by various fungi. Emerging studies have highlighted its anti-proliferative and pro-apoptotic effects in various cancer cell lines. Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound has been shown to trigger apoptosis through the modulation of key signaling pathways, making it a promising candidate for anti-cancer drug discovery.
Key Signaling Pathways Modulated by this compound in Apoptosis
This compound and its analogs, like Verrucarin A, have been demonstrated to induce apoptosis by impacting several critical signaling cascades within cancer cells. These pathways are central to cell survival, proliferation, and death.
Inhibition of Pro-Survival Signaling
Verrucarin A has been shown to suppress the Akt/NF-kB/mTOR signaling pathway, a crucial axis for cell survival and proliferation in many cancers.[1][2] By inhibiting this pathway, this compound can effectively cut off the pro-survival signals that cancer cells rely on, thereby tipping the balance towards apoptosis.
Induction of Oxidative Stress-Mediated Apoptosis
Another key mechanism is the induction of reactive oxygen species (ROS)-dependent mitochondrial apoptosis.[3][4] Verrucarin A treatment has been linked to an increase in intracellular ROS levels, which in turn leads to the activation of stress-activated protein kinases like p38 MAPK and the inhibition of pro-survival pathways such as EGFR/Akt/ERK.[3][4] This cascade of events ultimately results in the activation of the intrinsic apoptotic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to elucidate the apoptotic effects of this compound.
Cell Viability and Proliferation Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Quantification of Apoptosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14][15]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[11]
Analysis of Apoptosis-Related Proteins (Western Blotting)
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.[17][18]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[17][19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Measurement of Caspase Activity
Caspase activity assays provide a quantitative measure of the activation of key executioner caspases, such as Caspase-3 and -7.[20][21][22][23][24]
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound and prepare cell lysates according to the manufacturer's instructions of the caspase activity assay kit.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the colorimetric substrate (e.g., DEVD-pNA for Caspase-3/7).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[23]
-
Data Analysis: The increase in absorbance is proportional to the caspase activity in the sample.
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (nM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 10 | 85 ± 4.5 | 65 ± 5.3 | 45 ± 4.9 |
| 50 | 60 ± 3.8 | 40 ± 4.1 | 20 ± 3.5 |
| 100 | 40 ± 3.2 | 25 ± 3.9 | 10 ± 2.8 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining after 48h Treatment
| This compound Conc. (nM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |
| 50 | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 2.4 |
| 100 | 20.3 ± 2.8 | 50.7 ± 4.1 | 29.0 ± 3.2 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Densitometric Analysis of Apoptosis-Related Proteins after 48h Treatment
| This compound Conc. (nM) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bcl-2/Bax Ratio |
| 0 (Control) | 1.0 | 1.0 | 3.5 ± 0.4 |
| 50 | 3.2 ± 0.3 | 2.8 ± 0.2 | 1.2 ± 0.2 |
| 100 | 5.8 ± 0.5 | 5.1 ± 0.4 | 0.4 ± 0.1 |
Data are presented as mean ± SD from three independent experiments, normalized to the control.
Experimental Workflow Visualization
A well-defined workflow is essential for the systematic investigation of this compound's apoptotic effects.
References
- 1. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 20. abcam.com [abcam.com]
- 21. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 22. antibodiesinc.com [antibodiesinc.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
Application Notes and Protocols for Assessing Verrucarin K Inhibition of Eukaryotic Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin K is a macrocyclic trichothecene (B1219388) mycotoxin, a class of compounds known for their potent biological activities, including the inhibition of eukaryotic protein synthesis.[1][2][3] Understanding the precise mechanisms and potency of protein synthesis inhibitors like this compound is crucial for various research applications, including the development of novel therapeutics and as tools to study cellular processes. Trichothecenes primarily exert their effects by binding to the 60S ribosomal subunit, thereby interfering with different stages of translation.[3] this compound, along with the related compound Verrucarin A, is known to be a potent inhibitor of the initiation phase of protein synthesis.[1][4]
This document provides detailed application notes and experimental protocols for assessing the inhibitory effects of this compound on eukaryotic protein synthesis. It includes methods for both in vitro and cell-based assays, quantitative data presentation, and visual representations of the relevant cellular pathways.
Mechanism of Action
This compound, as a trichothecene mycotoxin, targets the eukaryotic ribosome. The primary mechanism of action is the inhibition of protein synthesis.[5] Specifically, this compound and its analogs act as inhibitors of translation initiation.[1][2] This is achieved through their binding to the A-site of the peptidyl transferase center within the 60S ribosomal subunit.[3] This interaction prevents the proper assembly of the ribosomal machinery at the start codon of mRNA, thereby halting the production of new proteins.
Furthermore, the binding of trichothecenes to the ribosome can trigger a signaling cascade known as the Ribotoxic Stress Response (RSR).[6][7] This response is initiated by the ribosome itself upon detecting an insult and leads to the activation of mitogen-activated protein kinases (MAPKs), which can subsequently lead to cellular outcomes such as apoptosis or inflammation.[8][9][10]
Data Presentation
The inhibitory potency of this compound on protein synthesis can be quantified and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant compounds in a protein synthesis inhibition assay.
| Compound | Target/Mechanism | Assay System | IC50 (µM) | Reference |
| This compound | Translation Initiation (60S Ribosome) | Rabbit Reticulocyte Lysate | Data not available | - |
| Verrucarin A | Translation Initiation (60S Ribosome) | Rabbit Reticulocyte Lysate | Data not available | - |
| Cycloheximide | Translation Elongation | HepG2 Cells | 6.6 | |
| Puromycin (B1679871) | Premature Chain Termination | HepG2 Cells | 1.6 | |
| Emetine | Translation Elongation | HepG2 Cells | 2.2 |
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay using Rabbit Reticulocyte Lysate
This assay provides a direct measure of a compound's ability to inhibit protein synthesis in a cell-free system. A luciferase reporter mRNA is translated in a rabbit reticulocyte lysate, and the inhibition of translation is quantified by measuring the reduction in luciferase activity.
Materials:
-
This compound
-
Nuclease-treated Rabbit Reticulocyte Lysate
-
Luciferase mRNA (capped)
-
Amino Acid Mixture (minus methionine)
-
[³⁵S]-Methionine or a non-radioactive detection system
-
RNase Inhibitor
-
Luciferase Assay Reagent
-
Luminometer
-
Control inhibitors (e.g., Cycloheximide, Puromycin)
-
DMSO (for compound dilution)
Protocol:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations to be tested. Ensure the final DMSO concentration in the assay is consistent across all samples and does not exceed 1%.
-
Set up the translation reaction: On ice, prepare a master mix containing the following components per reaction:
-
Rabbit Reticulocyte Lysate (as per manufacturer's instructions)
-
Amino Acid Mixture (minus methionine)
-
RNase Inhibitor
-
Luciferase mRNA (e.g., 1 µg)
-
[³⁵S]-Methionine or non-radioactive methionine analog
-
-
Add inhibitor: Aliquot the master mix into individual tubes. Add the this compound dilutions or control inhibitors to the respective tubes. Include a vehicle control (DMSO only).
-
Incubate: Incubate the reactions at 30°C for 60-90 minutes.
-
Measure luciferase activity: After incubation, add the Luciferase Assay Reagent to each reaction according to the manufacturer's protocol.
-
Read luminescence: Measure the luminescence of each sample using a luminometer.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using a suitable software.
Cell-Based Assay for Protein Synthesis Inhibition: Surface Sensing of Translation (SUnSET)
The SUnSET assay is a non-radioactive method to monitor protein synthesis in cultured cells. It utilizes the aminonucleoside antibiotic puromycin, an analog of the 3' end of aminoacyl-tRNA. Puromycin is incorporated into nascent polypeptide chains, and its incorporation can be detected by western blotting with an anti-puromycin antibody. A decrease in puromycin incorporation indicates inhibition of protein synthesis.
Materials:
-
Cultured eukaryotic cells (e.g., HeLa, HEK293)
-
This compound
-
Puromycin
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Anti-puromycin antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell culture and treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired duration (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Puromycin labeling: 15-30 minutes before the end of the this compound treatment, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.
-
Cell lysis: After the puromycin labeling, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-puromycin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data analysis: Quantify the band intensities for puromycin and the loading control using densitometry software. Normalize the puromycin signal to the loading control. Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the vehicle control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Eukaryotic Translation Initiation by this compound.
Caption: Ribotoxic Stress Response Induced by this compound.
Caption: Experimental Workflow for the SUnSET Assay.
References
- 1. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Trichothecenes: From Simple to Complex Mycotoxins [mdpi.com]
- 4. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of trichothecene mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verrucarin A Inhibition of MAP Kinase Activation in a PMA-stimulated Promyelocytic Leukemia Cell Line [mdpi.com]
- 9. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Verrucarin K in Murine Models
Disclaimer: Limited direct in vivo data is available for Verrucarin K. The following protocols and notes are primarily based on data from the closely related macrocyclic trichothecene (B1219388), Verrucarin A, and should be adapted and optimized for this compound with caution.
Introduction
Verrucarins are a class of macrocyclic trichothecene mycotoxins produced by various fungi. They are potent inhibitors of protein synthesis and have garnered interest for their potential as anticancer agents.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in murine models, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for this compound, information from studies on Verrucarin A is used as a primary reference point.
Quantitative Data Summary
The following tables summarize key quantitative data for Verrucarin A, which can serve as a starting point for studies involving this compound.
Table 1: Acute Toxicity Data for Verrucarin A
| Parameter | Species | Route of Administration | Value |
| LD50 | Rat | Intravenous | 0.8 mg/kg[2] |
| Investigated Dose | Mouse (CD-1) | Intraperitoneal | 0.35 mg/kg (1/2 the LD50)[3] |
Table 2: In Vitro Cytotoxicity of Verrucarin A
| Cell Line | Cancer Type | IC50 |
| Prostate Cancer Cells | Prostate | 2–12 nM |
| Glioblastoma Cells | Brain | 2.2–2.8 nM |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Protocol:
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for Intraperitoneal Injection):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile saline to the desired final concentration.
-
Important: The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid solvent toxicity. For example, to prepare a 0.35 mg/kg dosing solution for a 20g mouse, you would need 7 µg of this compound. If your stock is 1 mg/mL, you would take 7 µL of the stock and add it to 133 µL of saline for a final volume of 140 µL (5% DMSO).
-
Vortex the working solution immediately before administration to ensure homogeneity.
-
Murine Model and Administration Route
-
Animal Model: CD-1 mice are a commonly used outbred strain for toxicological and immunological studies.[3] For cancer studies, appropriate xenograft or genetically engineered mouse models should be selected.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering Verrucarins in murine studies.[3] Other routes such as intravenous (i.v.) or oral gavage may also be considered depending on the experimental goals.
Acute Toxicity (LD50) Determination (Example Protocol)
This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
Workflow:
Caption: Workflow for determining the acute toxicity (LD50) of this compound.
In Vivo Antitumor Efficacy Study (Xenograft Model)
Workflow:
Caption: Experimental workflow for an in vivo antitumor efficacy study.
Signaling Pathways
Verrucarin A has been shown to induce apoptosis in cancer cells by modulating several key signaling pathways.
Caption: Signaling pathways modulated by Verrucarin A leading to apoptosis.[1][4][5][6]
Conclusion
The provided application notes and protocols offer a framework for conducting in vivo studies with this compound in murine models. Researchers should proceed with caution, initiating studies with dose-range finding and toxicity assessments. The information on Verrucarin A serves as a valuable starting point for understanding the potential mechanisms of action and for designing robust experimental protocols for this compound. All animal experiments must be conducted under approved institutional guidelines.
References
- 1. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verrucarin A | C27H34O9 | CID 6326658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of verrucarin A and roridin A, macrocyclic trichothecene mycotoxins, on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verrucarin A Inhibition of MAP Kinase Activation in a PMA-stimulated Promyelocytic Leukemia Cell Line [mdpi.com]
Preparation of Verrucarin K Stock Solutions and Working Concentrations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific solubility, stock solution preparation, and working concentrations of Verrucarin K is limited in publicly available scientific literature. The following protocols and data are based on the closely related and well-studied macrocyclic trichothecene (B1219388) mycotoxin, Verrucarin A . Researchers should use this information as a starting point and perform their own validation for this compound.
Introduction
This compound belongs to the trichothecene family of mycotoxins, which are known for their potent cytotoxic effects.[1] These small, amphipathic molecules can passively cross cell membranes and primarily act by inhibiting protein synthesis, which can lead to the induction of apoptosis.[2][3] The primary mechanism of action involves the inhibition of peptidyl transferase activity on the ribosome.[2][4][5] Due to their cytotoxic nature, Verrucarins and other trichothecenes are investigated for their potential as anticancer therapeutics, although their high toxicity presents a significant challenge.[2] This document provides detailed protocols for the preparation of stock and working solutions of this compound, using Verrucarin A as a reference, for in vitro research applications.
Quantitative Data Summary
The following table summarizes key quantitative data for Verrucarin A, which can be used as an initial guide for working with this compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₇H₃₄O₉ | Wikipedia |
| Molar Mass | 502.56 g/mol | Wikipedia |
| Appearance | White to faint yellow powder | Fermentek |
| Purity (HPLC) | ≥98% | Fermentek |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Ethanol, Methanol, and Ethyl Acetate. | Fermentek |
| Stock Solution Concentration (Recommended) | 1-10 mg/mL in DMSO | Fermentek |
| Storage of Stock Solution | -20°C | General Lab Practice |
| Working Concentration Range (in cell culture) | Varies by cell line and assay; typically in the nM to low µM range. | General Mycotoxin Cytotoxicity Data |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: In a chemical fume hood, carefully weigh out 1 mg of this compound into a sterile microcentrifuge tube.
-
Solvent Addition: Based on a molar mass of approximately 502.56 g/mol for the closely related Verrucarin A, calculate the volume of DMSO needed for a 10 mM stock solution.
-
Calculation: (1 mg / 502.56 g/mol ) / (10 mmol/L) = 0.000199 L = 199 µL.
-
Add 199 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of this compound.
-
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Preparation of Working Concentrations for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in sterile cell culture medium (e.g., 2 µL of 10 mM stock + 198 µL of medium).
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final working concentrations. For example, to prepare 1 µM, 100 nM, and 10 nM working solutions:
-
1 µM: Dilute the 100 µM intermediate solution 1:100 (e.g., 5 µL of 100 µM + 495 µL of medium).
-
100 nM: Dilute the 1 µM solution 1:10 (e.g., 50 µL of 1 µM + 450 µL of medium).
-
10 nM: Dilute the 100 nM solution 1:10 (e.g., 50 µL of 100 nM + 450 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is crucial as DMSO can have effects on cells at higher concentrations.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Signaling Pathway and Experimental Workflow
Verrucarin A-Induced Apoptosis Signaling Pathway
Verrucarin A has been shown to induce apoptosis in cancer cells by inhibiting the pro-survival Akt/NF-κB/mTOR signaling pathway. The following diagram illustrates this inhibitory action.
Caption: Inhibition of the Akt/NF-κB/mTOR pathway by Verrucarin.
Experimental Workflow for Cytotoxicity Assay
The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for a cell-based cytotoxicity assay.
References
- 1. Verrucarin and Verrucarol (IgE) - Serum Antibody Testing for Mycotoxins - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Verrucarin A - Wikipedia [en.wikipedia.org]
- 3. Verrucarin A - MycoTOX Profile (Mold Exposure) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of the Mycotoxin Trichodermin, a 12,13-Epoxytrichothecene - PMC [pmc.ncbi.nlm.nih.gov]
Verrucarin K as a Tool Compound: Application Notes and Protocols
A Note on Verrucarin K: this compound is a member of the macrocyclic trichothecene (B1219388) mycotoxin family. While specific research literature detailing the cellular and molecular effects of this compound is limited, extensive research has been conducted on its close analog, Verrucarin A . As members of the same chemical class, they share a core mechanism of action. Therefore, this document will focus on the well-characterized activities of Verrucarin A as a representative tool compound for studying fundamental cellular processes. The protocols and principles outlined here are broadly applicable to the study of this compound and other Type D trichothecenes.
Application Notes
Verrucarin A is a potent, cell-permeable mycotoxin widely used as a tool compound in cell biology to study protein synthesis, stress signaling, and apoptosis.[1] It belongs to the Type D class of trichothecenes, characterized by a macrocyclic ring structure that links positions C-4 and C-15 of the core trichothecene skeleton.[2] This structure contributes to its high toxicity and potent biological activity.[1]
Mechanism of Action
The primary mechanism of action for Verrucarin A and other trichothecenes is the inhibition of protein synthesis .[1][2] This occurs through high-affinity binding to the peptidyl transferase center (PTC) within the A-site of the 60S ribosomal subunit.[2] This interaction prevents the crucial peptidyl transferase step of translation, thereby halting polypeptide chain elongation and/or termination.[1] This abrupt cessation of translation triggers a "ribotoxic stress response," a cellular signaling cascade initiated by ribosome inactivation.[1] This stress response is a key driver of the downstream cellular effects observed after Verrucarin A treatment.
Key Signaling Pathways and Cellular Effects
As a potent inhibitor of protein synthesis, Verrucarin A induces pleiotropic effects on cellular signaling and function, making it a valuable tool for dissecting various biological pathways.
-
Induction of Apoptosis: Verrucarin A is a strong inducer of apoptosis in numerous cell types, particularly cancer cells.[1][3] The apoptotic cascade is initiated through multiple mechanisms:
-
Mitochondrial (Intrinsic) Pathway: Verrucarin A treatment leads to an increase in reactive oxygen species (ROS).[3] This oxidative stress alters the Bax/Bcl-2 ratio, leading to the loss of mitochondrial membrane potential (Δψm), release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and the executioner caspase-3.[3]
-
Cleavage of Key Proteins: Activated caspase-3 proceeds to cleave critical cellular substrates, including poly (ADP-ribose) polymerase (PARP-1), leading to the characteristic DNA fragmentation of apoptosis.[1][3]
-
-
Modulation of Stress-Activated Protein Kinases (MAPKs): The ribotoxic stress induced by Verrucarin A leads to the rapid activation of MAPK pathways.
-
Inhibition of Pro-Survival Signaling: Verrucarin A has been shown to down-regulate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] It inhibits the phosphorylation and activation of key components including Akt, NF-κB, and mTOR.[1]
-
Cell Cycle Arrest: Verrucarin A can cause cell cycle arrest, although the specific phase can be cell-type dependent. For instance, it has been shown to induce G2/M arrest in prostate cancer cells and S-phase arrest in pancreatic cancer models.[1] This arrest is associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).[1]
Data Presentation: In Vitro Efficacy
Verrucarin A exhibits potent cytotoxic and anti-proliferative effects across a range of cell lines, typically in the low nanomolar range. The half-maximal inhibitory concentration (IC50) is a key metric for determining the effective concentration for a given cell line and assay.[4]
| Cell Line | Cell Type | Assay | IC50 / Effective Concentration | Reference |
| MDA-MB-231 | Human Breast Cancer | Cytotoxicity | IC50 ≈ 10 nM | [3] |
| MCF-7 | Human Breast Cancer | Cytotoxicity | IC50 ≈ 25 nM | |
| LNCaP | Human Prostate Cancer | Proliferation | Strong inhibition at 10-20 nM | [1] |
| PC-3 | Human Prostate Cancer | Proliferation | Strong inhibition at 10-20 nM | [1] |
| Pancreatic Ductal Adenocarcinoma (various) | Human Pancreatic Cancer | Proliferation | Potent inhibition in nanomolar range | |
| HL-60 | Human Promyelocytic Leukemia | IL-8 Production | Partial inhibition at non-cytotoxic concentrations (e.g., < 1 nM) |
Note: IC50 values are highly dependent on experimental conditions, including cell density, incubation time, and the specific assay used.[4] Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental goals.
Visualizations: Pathways and Workflows
Experimental Protocols
These are generalized protocols that should be optimized for specific cell lines and laboratory conditions.
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[5][6]
Materials:
-
Cells of interest
-
Verrucarin A stock solution (in DMSO)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of Verrucarin A (e.g., 0, 5, 10, 25, 50 nM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which contains floating (apoptotic) cells, into labeled flow cytometry tubes.
-
Wash the adherent cells once with PBS.
-
Add trypsin to detach the adherent cells. Once detached, neutralize the trypsin with complete medium and add these cells to their corresponding tubes from the previous step.[6]
-
-
Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.[5]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.[5] Set up gates to identify:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]
Materials:
-
Treated cells (from Protocol 1, Steps 1-3)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Ice-cold 70% ethanol (B145695)
-
Staining solution: PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.[7]
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest and wash cells as described in Protocol 1 (Steps 1-4).
-
Fixation:
-
Resuspend the cell pellet (approx. 1x10^6 cells) in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).[7]
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring DNA-specific staining.[8]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the fluorescence channel to properly resolve the 2-fold difference in DNA content between G1 and G2/M peaks.[7]
-
Use cell cycle analysis software to model the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in response to Verrucarin A treatment.[9][10]
Materials:
-
Treated cells
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
Protein transfer system (e.g., semi-dry or tank) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cell monolayers twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10] (Note: Activate PVDF membranes with methanol (B129727) prior to transfer).
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step (Step 8).
-
Detection:
-
Incubate the membrane with ECL detection reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using appropriate software, normalizing to a loading control like β-Actin or GAPDH.
-
References
- 1. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. origene.com [origene.com]
Application Notes and Protocols for Verrucarin K Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucarin K is a macrocyclic trichothecene (B1219388), a class of mycotoxins produced by various fungi. Due to the general toxicity of trichothecenes, accurate and reliable analytical standards and reference materials for this compound are essential for research, drug development, and safety testing. These application notes provide an overview of the available information, analytical methodologies, and protocols applicable to this compound. It is important to note that while this compound-specific experimental data is limited, the methodologies presented are based on established protocols for closely related macrocyclic trichothecenes, such as Verrucarin A, and are expected to be applicable with appropriate optimization.
Physicochemical and Reference Data for this compound
Limited experimental data is available for this compound. The following table summarizes its computed physicochemical properties and provides general guidance for reference material specifications based on typical data for related compounds like Verrucarin A.[1]
| Property | Value / Specification | Source / Method |
| Molecular Formula | C₂₇H₃₄O₈ | PubChem[2] |
| Molecular Weight | 486.6 g/mol | PubChem[2] |
| Exact Mass | 486.22536804 Da | PubChem[2] |
| CAS Number | 63739-93-5 | PubChem[2] |
| Appearance | Assumed to be a white to off-white powder | General observation for related compounds |
| Purity (as reference material) | ≥98% | Recommended specification for analytical standards |
| Solubility | Soluble in DMSO, Chloroform (B151607), Methanol (B129727), Ethanol, Dichloromethane | General solubility for macrocyclic trichothecenes[3][4] |
| Storage Conditions | -20°C, protect from light and moisture | Standard practice for mycotoxin reference materials |
| Stability | Data not available. Recommended to re-test periodically. | General recommendation |
Analytical Methodologies
The following protocols are generalized for the analysis of macrocyclic trichothecenes and should be validated for this compound specifically.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation and quantification of trichothecenes. A reversed-phase method is typically employed.
Protocol: HPLC Analysis of this compound
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 220 nm or 260 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile or methanol. Create a series of dilutions to generate a calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of this compound, especially in complex matrices.
Protocol: LC-MS/MS Analysis of this compound
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Source: Electrospray Ionization (ESI), often in negative ion mode for macrocyclic trichothecenes.[5][6]
-
Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC, using LC-MS grade solvents with modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A fast gradient optimized for the separation of trichothecenes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ions for this compound would need to be determined by infusing a standard solution.
-
Precursor Ion: [M-H]⁻ or other adducts.
-
Product Ions: Characteristic fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and confirmation of the identity of this compound reference materials.[7][8]
Protocol: NMR Analysis of this compound
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments:
-
¹H NMR: Provides information on the proton environments in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and assign signals for full structural confirmation.
-
-
Sample Preparation: Dissolve an appropriate amount of the this compound standard in the chosen deuterated solvent.
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a sample matrix.
References
- 1. fermentek.com [fermentek.com]
- 2. This compound | C27H34O8 | CID 90474308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. caymanchem.com [caymanchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational properties of the macrocyclic trichothecene mycotoxin verrucarin A in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Verrucarin K for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verrucarin K in cell culture experiments. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrocyclic trichothecene (B1219388) mycotoxin. Like other trichothecenes, its primary mechanism of action is the inhibition of eukaryotic protein synthesis. It achieves this by binding to the peptidyl transferase center of the 60S ribosomal subunit, which prevents polypeptide chain elongation or initiation.[1][2][3] This disruption of protein synthesis can subsequently trigger a variety of cellular stress responses, including the activation of signaling pathways that lead to apoptosis (programmed cell death).
Q2: I'm having trouble dissolving this compound. What solvent should I use?
This compound is a hydrophobic molecule with poor water solubility. For cell culture experiments, the recommended solvent is high-purity, sterile dimethyl sulfoxide (B87167) (DMSO). While there is no specific solubility data for this compound, related compounds like Verrucarin A are soluble in DMSO at concentrations of 10 mg/mL. It is advisable to start by preparing a high-concentration stock solution in 100% DMSO.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. However, as a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[4][5][6] Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[7][8] It is crucial to perform a vehicle control experiment, treating your cells with the same final concentration of DMSO that is present in your this compound-treated samples, to account for any solvent-induced effects.
Q4: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?
Precipitation of a hydrophobic compound like this compound upon addition to an aqueous solution like cell culture medium is a common issue. Here are some tips to prevent this:
-
Use a High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO. This minimizes the volume of DMSO you need to add to your culture medium.
-
Serial Dilutions: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions. You can first dilute the stock in a small volume of serum-free medium and then add this intermediate dilution to your final culture volume.
-
Vortexing/Mixing: When adding the this compound solution to the medium, vortex or gently pipette up and down immediately to ensure rapid and thorough mixing.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to compound degradation and precipitation. Aliquot your stock solution into smaller, single-use volumes.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using a high-purity, anhydrous grade of DMSO. Gentle warming and vortexing can also aid dissolution. |
| A precipitate forms immediately upon adding the this compound/DMSO stock to the cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The DMSO concentration is too high, causing the compound to crash out. | Decrease the final concentration of this compound. Prepare a more concentrated stock solution in DMSO to reduce the volume added to the medium. Add the DMSO stock dropwise while vortexing the medium. |
| Cells in the vehicle control (DMSO only) are dying. | The concentration of DMSO is too high for your specific cell line. | Reduce the final concentration of DMSO in your experiments. Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your cells.[4][5][7] |
| Inconsistent results between experiments. | Precipitation of this compound in some wells but not others. Inaccurate pipetting of the viscous DMSO stock. | Visually inspect each well for precipitation before and during the experiment. Use positive displacement pipettes for accurate handling of small volumes of DMSO. Ensure thorough mixing of the final cell culture solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder and DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound in Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Recommended Dilution Method: a. In a sterile tube, add the calculated volume of the this compound stock solution to a volume of pre-warmed complete cell culture medium that is at least 100 times the volume of the stock solution. b. Immediately vortex the tube to ensure rapid mixing and prevent precipitation. c. Add this intermediate dilution to your main cell culture vessel (e.g., flask, plate) containing the remaining volume of medium and cells.
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Signaling Pathways and Experimental Workflows
This compound, as a protein synthesis inhibitor, can induce apoptosis through multiple signaling pathways. Below are diagrams illustrating some of the key pathways affected.
Caption: Mechanism of this compound-induced inhibition of protein synthesis.
Caption: Signaling pathways affected by this compound leading to apoptosis.[9][10][11]
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. lifetein.com [lifetein.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verrucarin A Inhibition of MAP Kinase Activation in a PMA-stimulated Promyelocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Verrucarin K dosage to minimize off-target effects
Disclaimer: Scientific literature with specific data on Verrucarin K is limited. Much of the following guidance is based on research on other Type D trichothecenes, such as Verrucarin A, and general principles for small molecule dosage optimization. Researchers should adapt these protocols and recommendations as preliminary guidelines for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound belongs to the trichothecene (B1219388) family of mycotoxins. The primary mechanism of action for trichothecenes is the inhibition of protein synthesis in eukaryotic cells. They achieve this by binding to the 60S ribosomal subunit, specifically at the peptidyl transferase center, which disrupts the elongation and/or termination steps of translation.[1][2][3] This disruption of protein synthesis is a key contributor to their cytotoxic effects.
Q2: What are the known or expected off-target effects of this compound?
While specific off-target effects of this compound are not well-documented, trichothecenes as a class are known to induce a "ribotoxic stress response." This involves the activation of several signaling pathways independent of protein synthesis inhibition, which can be considered off-target effects. These pathways include:
-
Mitogen-Activated Protein Kinase (MAPK) pathways: Trichothecenes can activate p38, JNK, and ERK kinases.[4][5]
-
NF-κB signaling: Activation of the NF-κB pathway has been observed with some trichothecenes.[4]
-
Akt/mTOR signaling: Inhibition of this pro-survival pathway has been noted with Verrucarin A.[6]
-
Induction of oxidative stress: Trichothecenes can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[7]
-
Alterations in membrane structure and function: These mycotoxins can increase lipid peroxidation and inhibit mitochondrial electron transport.[8]
These off-target effects can contribute to cytotoxicity and may vary between different cell types and experimental conditions.
Q3: How can I determine an initial working concentration for this compound in my cell line?
To establish an initial working concentration, it is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A common starting point for trichothecenes is in the nanomolar to low micromolar range.
Q4: What are some common issues when optimizing this compound dosage?
-
High cytotoxicity at low concentrations: Trichothecenes are potent toxins, and you may observe significant cell death even at nanomolar concentrations.
-
Difficulty separating on-target from off-target effects: The cytotoxic effects can be a combination of protein synthesis inhibition and the activation of stress-related signaling pathways.
-
Variability between cell lines: Different cell lines can have varying sensitivities to this compound.[9]
Troubleshooting Guides
Problem: Excessive cytotoxicity observed even at the lowest tested concentrations.
| Possible Cause | Suggested Solution |
| High potency of this compound in the chosen cell line. | Perform a broader dose-response curve, extending to the picomolar range. |
| Incorrect stock solution concentration. | Verify the concentration of your this compound stock solution using a reliable method. |
| Contamination of the this compound sample. | Ensure the purity of your this compound sample. If in doubt, obtain a new batch from a reputable supplier. |
Problem: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variations in cell density at the time of treatment. | Standardize the cell seeding density and ensure consistent cell health and confluency at the start of each experiment. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. |
| Degradation of this compound stock solution. | Aliquot the stock solution and store it at the recommended temperature to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes the IC50 values for other relevant trichothecenes to provide a general reference range.
| Trichothecene | Cell Line | IC50 (nmol/l) | Assay |
| Verrucarin A | Murine CD-1 splenocytes | ~0.35 mg/kg (in vivo) | [3H]thymidine incorporation |
| T-2 toxin | Human Hep-G2 | 4.4 - 10.8 | WST-1 |
| HT-2 toxin | Human Hep-G2 | 7.5 - 55.8 | WST-1 |
| Deoxynivalenol (DON) | Human Hep-G2 | 600 - 4900 | WST-1 |
| Nivalenol (NIV) | Human Hep-G2 | 300 - 2600 | WST-1 |
| Satratoxin G | Human Jurkat | 2.2 - 18.3 | WST-1 |
| Satratoxin H | Human Jurkat | 2.2 - 18.3 | WST-1 |
Experimental Protocols
Protocol 1: Determination of IC50 using a WST-1 Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-1 reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. It is advisable to perform a wide range of concentrations initially (e.g., 1 pM to 10 µM).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-logarithmic graph to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on MAPK Signaling using Western Blot
This protocol allows for the examination of the activation of key kinases in the MAPK pathway.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Treat cells with this compound at a sub-lethal concentration (e.g., IC20, determined from the cytotoxicity assay) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the kinases of interest.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of kinase activation.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Signaling pathways affected by trichothecenes like this compound.
References
- 1. Verrucarin A - Wikipedia [en.wikipedia.org]
- 2. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Mycotoxin Trichodermin, a 12,13-Epoxytrichothecene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verrucarin A Inhibition of MAP Kinase Activation in a PMA-stimulated Promyelocytic Leukemia Cell Line [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verrucarin A - MycoTOX Profile (Mold Exposure) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Verrucarin A | C27H34O9 | CID 6326658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Verrucarin K in DMSO and aqueous solutions over time
This technical support center provides guidance on the stability of Verrucarin K in common laboratory solvents. As specific stability data for this compound is limited in published literature, the information provided is based on the general characteristics of macrocyclic trichothecenes and data from closely related compounds, such as Verrucarin A and T-2 toxin.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound stock solutions?
A1: For long-term storage, this compound should be dissolved in an anhydrous polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C or -80°C. Trichothecenes, as a class, are highly soluble and generally stable in DMSO.[1] To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the expected stability of this compound in DMSO?
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. Trichothecenes are generally sparingly soluble in water, and the stability of the ester linkages in the macrocyclic structure may be compromised in aqueous environments over time, especially at non-neutral pH and higher temperatures.[1][3] For experiments requiring aqueous buffers, it is best to prepare fresh solutions from a DMSO stock immediately before use.
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical compounds, the stability of this compound is expected to decrease with increasing temperature.[2][3] For aqueous solutions, breakdown of the related T-2 toxin is significantly faster at 37°C compared to 4°C.[3] Therefore, it is critical to keep both stock and working solutions cold.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively documented. However, for trichothecenes in general, degradation can occur through hydrolysis of ester bonds, particularly in the macrocyclic structure, and modifications to the epoxide group under certain chemical conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of biological activity in experiments. | Degradation of this compound in working solutions. | Prepare fresh aqueous working solutions from a frozen DMSO stock for each experiment. Avoid prolonged storage of aqueous solutions. Verify the activity of a fresh aliquot of the DMSO stock. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the DMSO stock solution. | Prepare single-use aliquots of the this compound stock solution in DMSO to ensure consistent concentration and integrity. |
| Precipitation observed in aqueous working solution. | Low aqueous solubility of this compound. | Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain solubility, but still compatible with your experimental system (typically ≤0.5%). |
| Unexpected peaks in analytical chromatography (HPLC/LC-MS). | Presence of degradation products. | Review solution preparation and storage procedures. Analyze a freshly prepared standard to compare with the stored solution. Consider potential interactions with other components in the solution. |
Stability Data Summary (Analogous Compounds)
Since quantitative stability data for this compound is not available, the following tables summarize stability data for the closely related macrocyclic trichothecene (B1219388) T-2 toxin. This data can be used to estimate the stability of this compound under similar conditions.
Table 1: Stability of T-2 Toxin in Aqueous Media [3]
| Medium | Temperature | Time to First Detectable Degradation |
| Hanks Balanced Salt Solution (HBSS) | 37°C | 1 day |
| HBSS | 22°C | 1 week |
| HBSS | 4°C | 3 weeks |
| Tissue Culture Medium (H-199) | 37°C | > 1 week |
| Tissue Culture Medium (H-199) | 22°C | > 3 weeks |
| Tissue Culture Medium (H-199) | 4°C | > 3 weeks |
Table 2: Long-Term Stability of Trichothecenes in Organic Solvents at -18°C [2]
| Compound | Solvent | Duration | Stability |
| T-2 Toxin | Acetonitrile (B52724) | 2 years | Stable |
| HT-2 Toxin | Acetonitrile | 2 years | Stable |
| Diacetoxyscirpenol (DAS) | Acetonitrile | 2 years | Stable |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Analysis of this compound
This protocol is a general method adapted from established procedures for trichothecene analysis and should be optimized for your specific instrumentation and this compound standard.[4][5][6][7]
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 125 mm x 2 mm, 3 µm particle size).[4]
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Program:
-
Start at 25% B, increase linearly to 98% B over 12 minutes.
-
Hold at 98% B for 5 minutes.
-
Return to 25% B over 1 minute and re-equilibrate for 6 minutes.[4]
-
-
Flow Rate: 250 µL/min.[4]
-
Detection Wavelength: Monitor at a low wavelength, typically around 200-220 nm for trichothecenes without a strong chromophore.
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
To assess stability, dilute the stock solution to a working concentration (e.g., 100 µM) in the test solvent (DMSO or aqueous buffer).
-
Store aliquots of the test solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points, withdraw an aliquot, dilute it with the initial mobile phase to an appropriate concentration for HPLC analysis, and inject it into the system.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Stability Analysis
This method provides higher sensitivity and specificity for the analysis of this compound and its potential degradation products.[8][9][10][11][12]
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., SunFire C18, or equivalent).[8]
-
Mobile Phase:
-
Solvent A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 20 µM sodium acetate.[8]
-
Solvent B: Methanol with 10 mM ammonium acetate and 20 µM sodium acetate.[8]
-
-
Gradient Program: Optimize based on the specific column and compound, but a gradient similar to the HPLC method can be used as a starting point.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.[8]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]+ or [M+NH4]+) and product ions for this compound by infusing a standard solution.
-
-
Sample Preparation and Data Analysis: Follow the same procedures as described in the HPLC protocol. The use of an internal standard is highly recommended for accurate quantification.
Visualizations
References
- 1. realtimelab.com [realtimelab.com]
- 2. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotechrep.ir [biotechrep.ir]
- 6. vup.sk [vup.sk]
- 7. researchgate.net [researchgate.net]
- 8. Development of a liquid chromatography/tandem mass spectrometry method for the simultaneous determination of 16 mycotoxins on cellulose filters and in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From mold to mycotoxins: an LC–MS/MS method for quantifying airborne mycotoxins in indoor environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ruokavirasto.fi [ruokavirasto.fi]
- 12. agilent.com [agilent.com]
Troubleshooting inconsistent results in Verrucarin K cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Verrucarin K in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a macrocyclic trichothecene (B1219388) mycotoxin. Trichothecenes are known to be potent inhibitors of protein synthesis in eukaryotic cells. They bind to the 60S ribosomal subunit, which can interfere with peptide bond formation and inhibit various stages of protein synthesis, including initiation, elongation, and termination. This disruption of protein synthesis leads to a cellular stress response known as the ribotoxic stress response, which can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: Which cytotoxicity assays are commonly used to assess the effects of this compound?
Commonly used cytotoxicity assays to evaluate the effects of this compound include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay is a colorimetric method that measures metabolic activity. However, the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity.
Q3: What are the expected cytotoxic effects of this compound on cancer cell lines?
This compound, like other trichothecenes, is expected to exhibit potent cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of inhibiting protein synthesis leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[1] The cytotoxic potency, often measured as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line being tested.
Data Presentation
Table 1: Factors Influencing IC50 Values in Cytotoxicity Assays
The IC50 value of a compound can vary between experiments even with the same cell line. Variations of 1.5 to 3-fold are often considered normal.[2]
| Factor | Description | Potential Impact on IC50 |
| Cell Line | Different cell lines exhibit varying sensitivities to cytotoxic agents due to differences in metabolic rates, membrane characteristics, and expression of drug targets or resistance proteins.[3][4] | High |
| Cell Seeding Density | The initial number of cells plated can affect nutrient availability, cell-to-cell contact, and the final confluence, all of which can influence drug sensitivity. | Medium to High |
| Passage Number | Cells at very high passage numbers may have altered characteristics compared to earlier passages, potentially affecting their response to cytotoxic compounds. | Medium |
| Assay Duration | The length of time cells are exposed to the compound can significantly impact the observed cytotoxicity. Longer incubation times may result in lower IC50 values. | High |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to the test compound or contain enzymes like LDH that can interfere with the assay, affecting the apparent cytotoxicity. | Medium |
| Drug Stability | The stability of this compound in the cell culture medium over the incubation period can influence its effective concentration and, consequently, the IC50 value. | Medium |
| Assay Method | Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can lead to different IC50 values. | High |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
MTS Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Medium Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
Calculation of Cytotoxicity: % Cytotoxicity = [ (Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance) ] x 100
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Question: My absorbance readings for replicate wells treated with the same concentration of this compound are very different. What could be the cause?
-
Answer:
-
Uneven Cell Seeding: Ensure that your cell suspension is homogenous before and during plating. Gently swirl the cell suspension frequently to prevent cells from settling.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, avoid touching the bottom of the well where cells are attached.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the media and affect cell growth. To minimize this, you can fill the outer wells with sterile water or PBS and not use them for experimental samples.
-
Incomplete Formazan Solubilization (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the plate. You can try gentle shaking for a longer period or trituration (pipetting up and down).
-
Issue 2: Unexpectedly high or low absorbance readings.
-
Question: My control wells (untreated cells) have very low absorbance, or my treated wells show higher absorbance than the control. What's happening?
-
Answer:
-
Low Absorbance in Controls:
-
Low Cell Number: The initial cell seeding density may be too low for the assay duration. Optimize the cell number to ensure a robust signal in the linear range of the assay.
-
Poor Cell Health: Ensure that the cells are healthy and in the exponential growth phase before seeding.
-
-
High Absorbance in Treated Wells:
-
Compound Interference: this compound might directly interact with the assay reagents. To test for this, set up cell-free controls with the compound and the assay reagent to see if there is a color change.
-
Increased Metabolic Activity: At certain sub-lethal concentrations, some compounds can paradoxically increase the metabolic activity of cells as a stress response, leading to higher formazan production in MTT/MTS assays. Consider using a different assay, like LDH, which measures membrane integrity.
-
-
Issue 3: Inconsistent results between different types of cytotoxicity assays.
-
Question: I'm getting conflicting results between my MTT and LDH assays for this compound. Why?
-
Answer:
-
Different Endpoints: MTT and MTS assays measure metabolic activity, which can be affected before cell death occurs. The LDH assay measures membrane integrity, which is a later-stage event in cell death. It is possible for a compound to inhibit metabolic activity without causing immediate cell lysis.
-
Timing of Assay: The kinetics of cell death induced by this compound can influence the results. An early time point might show a decrease in metabolic activity (MTT/MTS) but no significant LDH release. A later time point might show both.
-
Mechanism of Action: this compound's primary effect is the inhibition of protein synthesis, which directly impacts cellular metabolism. This can lead to a more rapid and sensitive detection by MTT or MTS assays compared to the LDH assay.
-
Mandatory Visualizations
// Nodes VerrucarinK [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Ribosome [label="60S Ribosomal Subunit", fillcolor="#F1F3F4", fontcolor="#202124"]; ProteinSynthesis [label="Protein Synthesis Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RibotoxicStress [label="Ribotoxic Stress Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Activation\n(p38, JNK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt_NFkB [label="Akt/NF-κB/mTOR Pathway\nInhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycleArrest [label="G2/M Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase [label="Caspase Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges VerrucarinK -> Ribosome [color="#5F6368"]; Ribosome -> ProteinSynthesis [color="#5F6368"]; ProteinSynthesis -> RibotoxicStress [color="#5F6368"]; RibotoxicStress -> MAPK [color="#5F6368"]; RibotoxicStress -> Akt_NFkB [color="#5F6368"]; MAPK -> CellCycleArrest [color="#5F6368"]; Akt_NFkB -> CellCycleArrest [color="#5F6368"]; MAPK -> Apoptosis [color="#5F6368"]; Akt_NFkB -> Apoptosis [color="#5F6368"]; CellCycleArrest -> Apoptosis [style=dashed, color="#5F6368"]; Apoptosis -> Caspase [color="#5F6368"]; Caspase -> PARP [color="#5F6368"]; } .dot Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
// Nodes InconsistentResults [label="Inconsistent Results", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckSeeding [label="Verify Cell Seeding\n(Homogeneity, Density)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPipetting [label="Review Pipetting Technique\n(Calibration, Consistency)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckEdgeEffects [label="Assess for Edge Effects\n(Use of outer wells)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Evaluate Reagent Quality\n(Storage, Preparation)", fillcolor="#FBBC05", fontcolor="#202124"]; CompoundInterference [label="Test for Compound Interference\n(Cell-free controls)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeAssay [label="Optimize Assay Parameters\n(Incubation time, Cell number)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderAlternativeAssay [label="Consider Alternative Assay\n(e.g., LDH vs. MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ConsistentResults [label="Consistent Results", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges InconsistentResults -> CheckSeeding [color="#5F6368"]; InconsistentResults -> CheckPipetting [color="#5F6368"]; InconsistentResults -> CheckEdgeEffects [color="#5F6368"]; InconsistentResults -> CheckReagents [color="#5F6368"]; CheckSeeding -> OptimizeAssay [color="#5F6368"]; CheckPipetting -> OptimizeAssay [color="#5F6368"]; CheckEdgeEffects -> OptimizeAssay [color="#5F6368"]; CheckReagents -> CompoundInterference [color="#5F6368"]; CompoundInterference -> ConsiderAlternativeAssay [color="#5F6368"]; OptimizeAssay -> ConsistentResults [color="#5F6368"]; ConsiderAlternativeAssay -> ConsistentResults [color="#5F6368"]; } .dot Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Mechanism of Injury and Treatment Approaches for Illness Resulting from Exposure to Water-Damaged Buildings, Mold, and Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing degradation of Verrucarin K during extraction and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Verrucarin K during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a macrocyclic trichothecene (B1219388) mycotoxin produced by various fungi, such as those from the Myrothecium genus. Like other trichothecenes, it is a sesquiterpenoid characterized by a 12,13-epoxy-trichothec-9-ene skeleton. These compounds are known for their potent biological activities, including cytotoxic and anti-proliferative effects, making them of interest in drug development. However, the complex structure of this compound, particularly the ester linkages in its macrocyclic ring, makes it susceptible to degradation under certain environmental conditions, which can lead to a loss of biological activity and the formation of undesired byproducts.
Q2: What are the primary factors that can cause this compound degradation?
The main factors contributing to the degradation of this compound and other trichothecenes include:
-
pH: Extreme pH conditions, both acidic and especially alkaline, can lead to the hydrolysis of the ester bonds in the macrocyclic ring.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Long-term storage at room temperature is generally not recommended.
-
Light: Exposure to UV light can induce photodegradation.
-
Enzymatic Activity: Residual enzymes from the source organism or other microbial contaminants can metabolize this compound. Common biotransformation pathways for trichothecenes include de-epoxidation and hydrolysis of acetyl groups.[1]
-
Choice of Solvent: The solvent used for extraction and storage can significantly impact stability. Protic solvents like methanol (B129727) may participate in transesterification reactions with some trichothecenes.[2]
Q3: What are the ideal storage conditions for this compound?
For long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or -80°C.[3] Storing dust samples containing Verrucarin A at 4°C was found to be adequate in one study, with significant degradation observed at room temperature.[3]
-
Light: Protect from light by using amber vials or by storing in the dark.
-
Solvent: Store as a dry, crystalline solid or in a suitable organic solvent. Acetonitrile (B52724) is often a good choice for trichothecenes as it is less reactive than methanol.[2] For long-term storage of some trichothecenes like DON, ethyl acetate (B1210297) has proven to be a suitable solvent.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if in solution.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis | Ensure thorough grinding of the fungal mycelia, preferably in liquid nitrogen, to break the cell walls and allow for efficient solvent penetration. |
| Inappropriate Solvent Choice | Use a solvent system optimized for macrocyclic trichothecenes. A common choice is a mixture of acetonitrile and water or ethyl acetate.[4] The polarity of the solvent should be sufficient to extract this compound from the biomass. |
| Degradation During Extraction | Perform the extraction at a low temperature (e.g., on ice) to minimize enzymatic activity and chemical degradation. Work quickly to reduce the exposure time to potentially degrading conditions. |
| Insufficient Solvent Volume or Extraction Time | Ensure an adequate solvent-to-biomass ratio and sufficient extraction time with agitation to allow for complete extraction. Multiple extraction steps may be necessary. |
Issue 2: Degradation of this compound in Storage
| Possible Cause | Troubleshooting Step |
| Inappropriate Storage Temperature | Store samples at -20°C or, for very long-term storage, at -80°C. Avoid repeated freeze-thaw cycles. |
| Exposure to Light | Store extracts in amber vials or wrap vials in aluminum foil to protect from light. |
| Reactive Solvent | If storing in solution, use a non-reactive, anhydrous solvent such as acetonitrile. Avoid long-term storage in methanol, which can cause transesterification of some trichothecenes.[2] |
| Presence of Water or Contaminants | Ensure that the solvent is dry and free of contaminants. Water can facilitate hydrolysis, especially at non-neutral pH. |
| Non-neutral pH | If the extract is in an aqueous or semi-aqueous solution, ensure the pH is close to neutral. Acidic or alkaline conditions can promote hydrolysis. |
Data on Verrucarin Stability
Quantitative data on the degradation kinetics of this compound is limited in the literature. However, based on studies of similar trichothecenes, the following qualitative and semi-quantitative stability information can be inferred.
Table 1: Influence of Environmental Factors on the Stability of this compound (and related Trichothecenes)
| Factor | Condition | Observed Effect on Stability | Recommendation |
| pH | Acidic (< 4) | Moderate degradation possible through hydrolysis. | Buffer extracts to a neutral pH if aqueous solutions are necessary. |
| Neutral (6-8) | Generally stable. | Ideal for short-term handling in aqueous solutions. | |
| Alkaline (> 9) | Rapid degradation due to hydrolysis of ester bonds.[5] | Avoid alkaline conditions during extraction and storage. | |
| Temperature | -80°C | High stability for long-term storage.[3] | Recommended for long-term archival of pure compound and extracts. |
| -20°C | Good stability for long-term storage.[6] | Suitable for routine long-term storage. | |
| 4°C | Gradual degradation may occur over weeks to months.[2][3] | Acceptable for short-term storage (days to a few weeks). | |
| Room Temp (~25°C) | Significant degradation can occur, with a potential decline of around 48% for Verrucarin A in dust samples over several months.[3] | Avoid for storage; suitable only for immediate processing. | |
| Light | UV Exposure | Photodegradation is likely. | Protect samples from direct light exposure at all times. |
| Solvent | Acetonitrile | Generally good stability.[2] | Recommended for stock solutions. |
| Ethyl Acetate | Good stability, especially for long-term storage of some trichothecenes.[2] | A good alternative for storage. | |
| Methanol | Potential for transesterification with some trichothecenes.[2] | Use with caution for long-term storage. | |
| Chloroform/Methanol | Less suitable for long-term storage of some trichothecenes.[2] | Avoid for long-term storage. |
Experimental Protocols
Protocol 1: Extraction of this compound from Myrothecium sp. Culture
This protocol is a generalized procedure based on common methods for extracting macrocyclic trichothecenes.
-
Harvesting: After cultivation, separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Lyophilization: Freeze-dry the mycelia to remove water, which facilitates efficient solvent extraction.
-
Grinding: Grind the lyophilized mycelia into a fine powder, for example, using a mortar and pestle with liquid nitrogen, to ensure effective cell disruption.
-
Solvent Extraction:
-
Suspend the powdered mycelia in ethyl acetate or an acetonitrile:water (e.g., 84:16 v/v) solution. Use a sufficient volume to create a slurry.
-
Agitate the mixture on a shaker at room temperature for several hours or overnight.
-
Separate the solvent extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process with fresh solvent to ensure complete recovery.
-
-
Liquid-Liquid Partitioning (Optional):
-
If an acetonitrile:water extract is used, it can be partitioned with a non-polar solvent like hexane (B92381) to remove lipids.
-
The aqueous acetonitrile phase containing this compound is then collected.
-
-
Solvent Evaporation:
-
Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution and Storage:
-
Reconstitute the dried extract in a minimal volume of a suitable solvent (e.g., acetonitrile) for analysis or further purification.
-
Store the extract at -20°C or below in a sealed, light-protected container.
-
Protocol 2: Analysis of this compound by LC-MS/MS
-
Sample Preparation: Dilute the reconstituted extract to an appropriate concentration for LC-MS/MS analysis using the initial mobile phase composition.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: Develop a suitable gradient to separate this compound from other metabolites. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, followed by a wash and re-equilibration step.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Select appropriate precursor-to-product ion transitions for this compound. These will need to be determined by infusing a standard of the compound.
-
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Potential degradation pathways for this compound.
Caption: Verrucarin A inhibits the pro-survival Akt/mTOR/NF-kB pathway.
References
- 1. Detoxification of Mycotoxins through Biotransformation [mdpi.com]
- 2. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural elucidation and analysis of thermal degradation products of the Fusarium mycotoxin nivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing challenges in scaling up Verrucarin K production from fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up Verrucarin K production from Myrothecium species fermentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound fermentation from shake flasks to a bioreactor?
A1: Transitioning from a shake flask to a bioreactor introduces several challenges that can impact yield and reproducibility.[1][2] Key challenges include:
-
Maintaining Environmental Consistency: Replicating the exact mass transfer, mixing, and shear stress conditions of a shake flask in a bioreactor is difficult.[1]
-
Oxygen Transfer: Ensuring adequate dissolved oxygen (DO) levels is critical for fungal metabolism and secondary metabolite production. Shake flasks have a high surface area to volume ratio, facilitating passive oxygen diffusion, whereas bioreactors rely on controlled aeration and agitation.[2][3]
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Shear Stress: The mechanical agitation in a bioreactor can damage mycelia or alter fungal morphology, which can, in turn, affect this compound production.[4][5]
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Nutrient Gradients and Mixing: In larger vessels, inefficient mixing can lead to localized gradients of pH, nutrients, and oxygen, creating suboptimal conditions for production.[6]
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Contamination Control: The increased complexity and number of ports on a bioreactor increase the risk of microbial contamination.[7]
Q2: Which species of Myrothecium are known to produce this compound?
A2: this compound is a macrocyclic trichothecene (B1219388) mycotoxin produced by several species of the fungal genus Myrothecium. The most commonly cited producers are Myrothecium verrucaria and Myrothecium roridum.[8][9]
Q3: How does fungal morphology (pellets vs. dispersed mycelia) impact this compound production?
A3: The morphology of filamentous fungi in submerged culture is a critical factor influencing secondary metabolite production.[10]
-
Dispersed Mycelia: This morphology can lead to a significant increase in broth viscosity, which complicates mixing and reduces oxygen transfer efficiency. However, it can also facilitate nutrient uptake.
-
Pellets: Pellet formation can lower broth viscosity, improving mixing and aeration. However, the center of large pellets can become oxygen-limited, leading to reduced productivity or cell death.[11] The optimal morphology often depends on the specific strain and fermentation conditions, and may require a balance between the two forms. Shear stress from agitation is a key factor in controlling morphology.[5]
Q4: What are the key media components that influence this compound yield?
A4: Like most secondary metabolites, this compound production is sensitive to the nutritional environment.
-
Carbon Source: The type and concentration of the carbon source are critical. High carbon content has been associated with higher levels of macrocyclic trichothecenes.[12]
-
Nitrogen Source: The nitrogen source and its concentration regulate the expression of the TRI gene cluster responsible for trichothecene biosynthesis.[13][14][15] The choice of nitrogen source can significantly impact yield.[16]
-
Precursors: While not explicitly detailed for this compound, the addition of biosynthetic precursors can sometimes enhance the yield of secondary metabolites.
Q5: Is this compound production growth-associated or non-growth-associated?
A5: The production of many secondary metabolites, including mycotoxins, is often non-growth-associated or partially growth-associated. This means that maximum production typically occurs during the stationary phase of growth, after the primary growth phase has slowed or ceased due to the depletion of a key nutrient, often the nitrogen source.[17] Fed-batch strategies are often employed to first establish a high cell density and then switch to a production phase by altering the feed composition.[6][18][19][20]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound production in shake flask | Inappropriate media composition. | 1. Screen different carbon and nitrogen sources. Potato dextrose-based media are often a good starting point for Myrothecium.[7] 2. Optimize the carbon-to-nitrogen ratio. 3. Verify the pH of the medium is optimal for production (typically in the slightly acidic range for fungi). |
| Sub-optimal culture conditions. | 1. Optimize temperature (typically 22-28°C for Myrothecium).[7][21] 2. Ensure adequate aeration by using baffled flasks and optimizing shaking speed (e.g., 120-200 rpm).[7][21] | |
| Poor inoculum quality. | 1. Use a fresh, actively growing culture for inoculation. 2. Optimize inoculum size (typically 5-10% v/v). | |
| This compound yield drops significantly after scaling up to a bioreactor | Poor oxygen transfer. | 1. Increase agitation speed to improve oxygen dispersion. 2. Increase aeration rate (vvm). 3. If available, switch to an oxygen-enriched air supply. 4. Monitor dissolved oxygen (DO) and maintain it above a critical level (e.g., 20% saturation).[11] |
| High shear stress damaging mycelia. | 1. Observe mycelial morphology under a microscope. If excessive fragmentation is observed, reduce the agitation speed. 2. Use a marine-style or other low-shear impeller.[4] | |
| Inconsistent pH. | 1. Implement automated pH control using acid/base addition. 2. Ensure pH probes are calibrated correctly. | |
| High broth viscosity leading to poor mixing | Dispersed mycelial growth. | 1. Induce pellet formation by modifying media composition (e.g., adjusting trace metal concentrations) or inoculum conditions. 2. Increase agitation, but be mindful of shear stress. |
| Foaming in the bioreactor | High protein content in the medium (e.g., yeast extract, peptone). | 1. Add a sterile antifoaming agent (e.g., silicone-based) as needed. 2. Use an automated foam detection and control system if available. |
| Inconsistent batch-to-batch production | Variability in inoculum. | 1. Standardize the inoculum preparation protocol, including the age and physiological state of the culture. 2. Use a consistent spore suspension or a well-defined vegetative inoculum. |
| Inconsistent media preparation. | 1. Ensure all media components are accurately weighed and fully dissolved. 2. Calibrate pH meters and other measurement instruments regularly. | |
| Difficulty in extracting this compound from broth | Inefficient extraction solvent. | 1. Use a moderately polar organic solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727).[7][22] 2. Adjust the pH of the broth prior to extraction to ensure this compound is in a neutral form. |
| Emulsion formation during extraction. | 1. Centrifuge the mixture to break the emulsion. 2. Use a different solvent system or extraction technique. |
Section 3: Data Presentation
Table 1: Key Fermentation Parameters for this compound Production
| Parameter | Shake Flask (Typical Range) | Bioreactor (Starting Point) | Potential Impact on this compound Production |
| Temperature | 22 - 28 °C | 25 °C | Affects fungal growth rate and enzyme activity. |
| pH | 4.5 - 6.5 (initial) | 5.5 (controlled) | Influences nutrient uptake and secondary metabolite biosynthesis.[13] |
| Agitation | 120 - 200 rpm | 200 - 400 rpm | Affects mixing, oxygen transfer, and shear stress/morphology.[5] |
| Aeration | Passive diffusion | 0.5 - 1.5 vvm | Critical for providing sufficient dissolved oxygen for aerobic metabolism. |
| Inoculum Size | 5 - 10% (v/v) | 5 - 10% (v/v) | Impacts the length of the lag phase and initial cell density. |
Table 2: Comparison of Shake Flask and Bioreactor Fermentation for this compound
| Feature | Shake Flask | Stirred-Tank Bioreactor | Implications for Scale-Up |
| Process Control | Limited (Temp, Agitation) | High (Temp, pH, DO, Agitation, Feed) | Bioreactors allow for process optimization and reproducibility.[2] |
| Oxygen Transfer | Dependent on shaking speed and flask geometry | Controlled via aeration and agitation | Oxygen limitation is a major risk during scale-up.[3] |
| Shear Environment | Low to moderate | Moderate to high (impeller-dependent) | Can alter fungal morphology and impact production.[4] |
| Typical Yield | Lower | Potentially Higher | With optimized control, bioreactors can achieve higher cell densities and product titers.[2] |
| Data Acquisition | Manual, endpoint | Real-time, continuous | Enables better process understanding and control. |
Section 4: Experimental Protocols
Protocol 1: Inoculum Development for Myrothecium sp.
-
Strain Revival:
-
Plate Culture:
-
Transfer a small amount of the liquid culture to Potato Dextrose Agar (B569324) (PDA) plates.
-
Incubate at 25°C for 7-10 days until the plates are well-covered with mycelia.
-
-
Seed Flask Culture (Stage 1):
-
Prepare 250 mL flasks each containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).
-
Aseptically transfer 3-4 agar plugs (5 mm diameter) from the PDA plates to each flask.
-
Incubate at 25°C on a rotary shaker at 180 rpm for 3-4 days.
-
-
Intermediate Flask Culture (Stage 2):
-
Prepare 1 L flasks each containing 200 mL of seed culture medium.
-
Transfer the contents of one Stage 1 seed flask to each 1 L flask (1:4 v/v ratio).
-
Incubate under the same conditions for another 2-3 days. This culture will be used to inoculate the bioreactor.
-
Protocol 2: Submerged Fermentation in a 5L Bioreactor
-
Bioreactor Preparation:
-
Prepare 3L of production medium (e.g., potato dextrose-based medium or a custom-defined medium) in a 5L bioreactor.
-
Calibrate pH and DO probes.
-
Sterilize the bioreactor and medium according to the manufacturer's instructions.
-
-
Inoculation:
-
Aseptically transfer 150 mL (5% v/v) of the Stage 2 inoculum culture to the bioreactor.
-
-
Fermentation Conditions:
-
Temperature: Control at 25°C.
-
pH: Control at 5.5 by automated addition of 1M NaOH and 1M HCl.
-
Dissolved Oxygen (DO): Maintain DO at >30% saturation by cascading agitation (200-600 rpm) and aeration (0.5-1.5 vvm).
-
Foam Control: Add sterile antifoam agent on demand.
-
-
Sampling and Monitoring:
-
Aseptically withdraw samples every 12-24 hours.
-
Monitor cell growth (dry cell weight), substrate consumption (e.g., glucose), and this compound production by HPLC.
-
Continue the fermentation for 7-14 days, or until this compound concentration peaks and begins to decline.
-
Protocol 3: Extraction and Quantification of this compound
-
Sample Preparation:
-
Centrifuge a 10 mL sample of the fermentation broth to separate the mycelia from the supernatant.
-
-
Extraction:
-
Extract the supernatant twice with an equal volume of ethyl acetate.[7]
-
Combine the organic phases.
-
Extract the mycelial pellet with methanol or a chloroform:methanol mixture.
-
Combine all organic extracts.
-
-
Concentration and Reconstitution:
-
Evaporate the combined organic extracts to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of mobile phase (e.g., acetonitrile (B52724)/water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength of ~260 nm, which is the λmax for the verrucarin chromophore.[7]
-
Quantification: Prepare a standard curve using a certified this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Section 5: Visualizations
Caption: Experimental workflow for scaling up this compound production.
Caption: Simplified biosynthetic pathway of macrocyclic trichothecenes.
Caption: Troubleshooting flowchart for low this compound yield in a bioreactor.
References
- 1. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 reasons to move from shake flasks to a bioreactor | INFORS HT [infors-ht.com]
- 3. Reinventing shake flask fermentation: The breathable flask - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Significance of agitation-induced shear stress on mycelium morphology and lavendamycin production by engineered Streptomyces flocculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. biomedres.us [biomedres.us]
- 9. jbaar.journals.ekb.eg [jbaar.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. Effects of dissolved oxygen tension and mechanical forces on fungal morphology in submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Regulatory Gene, Tri10, Controls Trichothecene Toxin Production and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]
- 14. Reliable Reference Genes for Normalization of Gene Expression in Cucumber Grown under Different Nitrogen Nutrition | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. perso.uclouvain.be [perso.uclouvain.be]
- 19. Optimization and Kinetic Modeling of a Fed-Batch Fermentation for Mannosylerythritol Lipids (MEL) Production With Moesziomyces aphidis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biokinetics of fed-batch production of poly (3-hydroxybutyrate) using microbial co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youngin.com [youngin.com]
- 23. atcc.org [atcc.org]
Technical Support Center: Optimizing HPLC-MS/MS for Sensitive Mycotoxin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Verrucarin K and related trichothecene (B1219388) mycotoxins using HPLC-MS/MS.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The following recommendations are based on established methods for closely related macrocyclic trichothecenes, such as Verrucarin A and Verrucarin J, and should serve as a strong starting point for method development and optimization for this compound.
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: What are the recommended starting HPLC parameters for sensitive this compound detection?
A1: While specific data for this compound is scarce, a good starting point can be adapted from methods developed for other macrocyclic trichothecenes like Verrucarin A and J. A reversed-phase C18 column is commonly used for separation.[1]
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 150 x 3 mm, 3 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate[3] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid[2][3] |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical gradient might start at 10-20% B, ramp to 90-100% B over 10-15 minutes, hold for a few minutes, and then return to initial conditions for equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min[2] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Q2: How do I optimize MS/MS parameters for this compound detection?
A2: Optimal MS/MS parameters are crucial for achieving high sensitivity and specificity. These parameters should be determined by infusing a standard solution of this compound into the mass spectrometer. The molecular formula for this compound is C₂₇H₃₄O₈, with a molecular weight of 486.6 g/mol .[4]
Table 2: Predicted Precursor Ions for this compound
| Ionization Mode | Adduct | m/z |
| Positive (ESI+) | [M+H]⁺ | 487.2 |
| Positive (ESI+) | [M+NH₄]⁺ | 504.2 |
| Positive (ESI+) | [M+Na]⁺ | 509.2 |
| Negative (ESI-) | [M-H]⁻ | 485.2 |
| Negative (ESI-) | [M+HCOO]⁻ | 531.2 |
For initial method development, you can use the parameters for a structurally similar compound like Verrucarin J (C₂₇H₃₂O₈, Exact Mass: 484.21).[3]
Table 3: Exemplary MRM Transitions for Verrucarin J ([M+H]⁺, m/z 485.2)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |
| 485.2 | 245.1 | 30 |
| 485.2 | 215.1 | 35 |
| 485.2 | 185.1 | 40 |
Note: These values are for Verrucarin J and should be optimized for this compound.
Sample Preparation
Q3: What is the best way to extract this compound from my samples?
A3: The choice of extraction method depends on the sample matrix. For mycotoxins, common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[5]
-
Solid-Liquid Extraction (SLE): This is a common first step for solid samples. A mixture of acetonitrile and water (e.g., 84:16 v/v) is often effective for extracting trichothecenes.[6]
-
Liquid-Liquid Extraction (LLE): After initial extraction, LLE with a solvent like ethyl acetate (B1210297) can be used for cleanup.[7]
-
Solid-Phase Extraction (SPE): SPE cartridges, such as those with C18 or Oasis HLB sorbents, are widely used for cleaning up extracts before LC-MS/MS analysis.[8]
-
Immunoaffinity Columns (IAC): For highly selective cleanup, immunoaffinity columns that target a specific class of mycotoxins can be very effective.[9]
Troubleshooting
Q4: I am seeing a weak or no signal for this compound. What should I do?
A4: A weak or absent signal can be due to several factors:
-
MS Parameters: Ensure that the MS/MS parameters (precursor/product ions, collision energy, declustering potential) are optimized for this compound.
-
Sample Preparation: Your extraction and cleanup procedure may not be efficient. Consider trying a different solvent system or SPE cartridge. Matrix effects, where other components in your sample suppress the ionization of this compound, are a common issue.[2]
-
Chromatography: Poor peak shape or retention time shifts can lead to a decreased signal. Ensure your column is in good condition and the mobile phase is correctly prepared.
-
Instrument Contamination: The LC-MS/MS system can become contaminated, leading to high background noise and poor sensitivity. Regular cleaning is essential.
Q5: My peak shape is poor (tailing, fronting, or split peaks). How can I improve it?
A5: Poor peak shape can be caused by several issues:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: A dirty guard or analytical column can cause peak tailing or splitting. Flush the column or replace it if necessary.
-
Inappropriate Injection Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.
-
Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the column. Adding a small amount of a competitor (like a different acid) to the mobile phase can sometimes help.
Experimental Protocols
Detailed Protocol: Extraction and Cleanup of Trichothecenes from a Cereal Matrix
This protocol provides a general framework that can be adapted for this compound analysis.
-
Sample Homogenization: Grind the cereal sample to a fine powder.
-
Extraction: a. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 20 mL of acetonitrile/water (84:16, v/v). c. Vortex for 30 minutes at room temperature. d. Centrifuge at 4000 rpm for 10 minutes.
-
Cleanup (SPE): a. Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water. b. Load 5 mL of the supernatant from the extraction step onto the cartridge. c. Wash the cartridge with 3 mL of water. d. Dry the cartridge under vacuum for 5 minutes. e. Elute the mycotoxins with 4 mL of methanol.
-
Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. b. Reconstitute the residue in 500 µL of mobile phase A/mobile phase B (80:20, v/v). c. Filter through a 0.22 µm syringe filter into an HPLC vial.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.
Signaling Pathway and Experimental Workflow
The primary toxic mechanism of trichothecenes like this compound is the inhibition of protein synthesis.[10] They bind to the 60S ribosomal subunit, which disrupts the peptidyl transferase center and can lead to the activation of stress-related signaling pathways.[11][12]
Caption: Mechanism of this compound toxicity via inhibition of protein synthesis.
Caption: General experimental workflow for this compound analysis.
References
- 1. Development of a liquid chromatography/tandem mass spectrometry method for the simultaneous determination of 16 mycotoxins on cellulose filters and in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. massbank.eu [massbank.eu]
- 4. This compound | C27H34O8 | CID 90474308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker Metabolites in Biological Matrices from Pigs and Broiler Chickens [mdpi.com]
- 8. core.ac.uk [core.ac.uk]
- 9. litfl.com [litfl.com]
- 10. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cell line-specific sensitivity and resistance to Verrucarin K
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verrucarin K (also referred to as Verrucarin A in scientific literature).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a type D macrocyclic trichothecene (B1219388) mycotoxin. Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[1] It achieves this by binding to the 60S ribosomal subunit, which in turn inhibits the peptidyl transferase activity, a crucial step in polypeptide chain elongation. This disruption of protein synthesis leads to a ribotoxic stress response, activating downstream signaling pathways and ultimately inducing apoptosis.
Q2: How does this compound induce apoptosis in cancer cells?
This compound induces apoptosis through multiple mechanisms. It has been shown to cause cell cycle arrest, typically at the G2/M or S phase, by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (cdks).[1][2] Furthermore, this compound can trigger the intrinsic apoptosis pathway, characterized by increased production of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c.[3] This cascade of events leads to the activation of caspases, which are key executioners of apoptosis. Additionally, this compound can influence the expression of Bcl-2 family proteins, further promoting apoptosis.[1]
Q3: Which signaling pathways are known to be affected by this compound?
This compound is known to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The most prominently affected pathways include:
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Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can induce the activation of stress-activated protein kinases (SAPKs) such as p38 MAPK and JNK, while inhibiting the pro-survival ERK1/2 pathway. This differential regulation of MAPK signaling contributes to its pro-apoptotic effects.[3]
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NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the NF-κB pathway.[1] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its inhibition by this compound can sensitize cancer cells to apoptosis.
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PI3K/Akt/mTOR Pathway: This is a crucial pro-survival signaling pathway that is often dysregulated in cancer. This compound has been reported to downregulate the phosphorylation of key components of this pathway, including Akt and mTOR, thereby inhibiting cell proliferation and survival.[1]
Data Presentation
Table 1: Cell Line-Specific Sensitivity to this compound (Verrucarin A)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | [2] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [2] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [2] |
| HCT116 | Colorectal Cancer | 22.4 | [2] |
| MDA-MB-231 | Breast Cancer | Not specified | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a specific cell line.
Materials:
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This compound stock solution (in a suitable solvent like DMSO)
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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This compound-treated and control cells
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
Procedure:
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Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension to pellet the cells.
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Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
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Viable cells: Annexin V-FITC negative, PI negative
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Early apoptotic cells: Annexin V-FITC positive, PI negative
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Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
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Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the activation state of proteins in the MAPK and NF-κB pathways.
Materials:
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This compound-treated and control cell lysates
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RIPA buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-NF-κB p65, anti-NF-κB p65, and a loading control like anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Wash the membrane again three times with TBST.
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Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
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Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against the total protein or a loading control for normalization.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for assessing cell sensitivity.
Caption: Troubleshooting guide for this compound resistance.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells. | - Uneven cell seeding. - Pipetting errors during drug dilution or reagent addition. | - Ensure a single-cell suspension before seeding. - Use a multichannel pipette for consistency. - Mix the plate gently after adding reagents. |
| IC50 values differ significantly between experiments. | - Variation in cell passage number. - Inconsistent incubation times. - Contamination of cell culture. | - Use cells within a consistent passage number range. - Standardize all incubation times. - Regularly check for mycoplasma contamination. |
| No dose-dependent effect observed. | - Incorrect concentration range of this compound. - Cell line is highly resistant. | - Perform a wider range of serial dilutions. - Confirm the sensitivity of the cell line from literature or preliminary experiments. |
Issues with Apoptosis Assays (Annexin V/PI Staining)
| Problem | Possible Cause | Recommended Solution |
| High percentage of Annexin V positive cells in the negative control. | - Over-trypsinization during cell harvesting. - Mechanical stress on cells. | - Use a lower concentration of trypsin or a cell scraper. - Handle cells gently during washing and resuspension. |
| Low percentage of apoptotic cells after treatment. | - Insufficient drug concentration or incubation time. - Apoptotic peak has already passed. | - Optimize this compound concentration and treatment duration. - Perform a time-course experiment to identify the optimal time point for apoptosis detection. |
| High background fluorescence. | - Inadequate washing of cells. - Autofluorescence of cells. | - Ensure thorough washing with cold PBS. - Include an unstained control to set the baseline for flow cytometry. |
Problems with Western Blotting for Signaling Proteins
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins. | - Dephosphorylation of proteins during sample preparation. - Low abundance of the target protein. | - Always use fresh lysis buffer containing phosphatase inhibitors. - Keep samples on ice at all times. - Increase the amount of protein loaded onto the gel. |
| High background on the blot. | - Insufficient blocking. - Primary antibody concentration is too high. | - Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). - Titrate the primary antibody to determine the optimal concentration. |
| Inconsistent loading control bands. | - Inaccurate protein quantification. - Uneven transfer of proteins. | - Re-quantify protein concentrations using a reliable method like BCA. - Ensure complete and even contact between the gel and membrane during transfer. |
Cell Line Shows Resistance to this compound
| Problem | Possible Cause | Recommended Solution |
| The IC50 value is significantly higher than expected or what is reported in the literature. | - Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell.[4] - Target modification: Mutations in ribosomal proteins, the primary target of trichothecenes, can prevent this compound from binding effectively.[5] - Alterations in apoptotic pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can confer resistance. | - Investigate drug efflux: Use a fluorescent substrate of ABC transporters to assess their activity. Consider co-treatment with a known ABC transporter inhibitor. - Analyze the target: Sequence the genes encoding for ribosomal proteins that are known to interact with trichothecenes to check for mutations. - Profile apoptotic proteins: Use Western blotting to compare the expression levels of key apoptotic regulators between sensitive and resistant cells. |
References
- 1. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP-Binding Cassette (ABC) Transporters in Fusarium Specific Mycoparasite Sphaerodes mycoparasitica during Biotrophic Mycoparasitism [mdpi.com]
- 5. Ribosomal resistance to the 12,13-epoxytrichothecene antibiotics in the producing organism Myrothecium verrucaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing experimental variability in Verrucarin K bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing experimental variability when working with Verrucarin K. Due to the limited availability of published data specifically for this compound, some information provided is based on the closely related and well-studied analogue, Verrucarin A. Researchers are strongly advised to use this information as a starting point and to perform compound-specific optimization for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other verrucarins?
This compound is a macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Myrothecium verrucaria.[1][2] Its chemical formula is C27H34O8.[2] A key structural feature that distinguishes this compound from many other trichothecenes, including the highly toxic Verrucarin A, is the absence of the 12,13-epoxy group.[1] This epoxide moiety is widely considered to be crucial for the cytotoxic activity of many trichothecenes.[1] Therefore, the biological activity and mechanism of action of this compound may differ significantly from its analogues.
Q2: What is the known biological activity of this compound?
Published data on the biological activity of this compound is scarce. One study reported an ED50 (Effective Dose, 50%) of approximately 0.001 μg/mL for this compound in P-815 giant cell tumor cells.[3] Verrucarins, as a class of compounds, are known to be extremely toxic and can cause severe local irritation and inflammation of the skin.[4]
Q3: What are the recommended storage and handling procedures for this compound?
Q4: What are the recommended solvents for dissolving this compound?
Specific solubility data for this compound is limited. However, the related compound Verrucarin J is soluble in ethanol, methanol, dichloromethane, and DMSO. It is recommended to start with these solvents when preparing stock solutions of this compound. Always use high-purity, anhydrous solvents.
Troubleshooting Guide
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups of wells. Perform a cell count before and after seeding to verify consistency. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Incomplete Dissolution of this compound | Ensure complete dissolution of this compound in the chosen solvent before preparing serial dilutions. Briefly vortex the stock solution before each dilution step. |
| Variability in Incubation Time | Use a precise timer for all incubation steps, including drug treatment and reagent incubation. Stagger the addition of reagents if processing a large number of plates to ensure consistent incubation times for all samples. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Change pipette tips between each concentration and replicate. |
| Cell Line Instability | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure consistent cell culture conditions (e.g., CO2, temperature, humidity). |
Issue 2: Unexpected or No Cytotoxic Effect
| Possible Cause | Suggested Solution |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect stock solutions from light. |
| Incorrect Concentration Range | Perform a wide range dose-response experiment (e.g., from nanomolar to high micromolar) in your initial experiments to determine the effective concentration range for your specific cell line. The reported ED50 of ~0.001 µg/mL (approximately 2 nM) can be used as a starting point.[3] |
| Cell Line Resistance | Some cell lines may be inherently resistant to certain compounds. Verify the sensitivity of your cell line with a known positive control cytotoxic agent. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period, but ensure this does not adversely affect cell viability. |
Issue 3: Precipitate Formation in Culture Medium
| Possible Cause | Suggested Solution |
| Low Solubility of this compound in Aqueous Medium | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low (typically <0.5%) and consistent across all wells, including vehicle controls. Pre-warm the culture medium before adding the this compound solution and mix gently but thoroughly. |
| Interaction with Medium Components | Some compounds can precipitate in the presence of certain salts or other components in the culture medium. Test the solubility of this compound in your specific culture medium at the desired concentrations before performing a full experiment. |
Data Presentation
Table 1: Reported Bioactivity of this compound
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | P-815 (Giant Cell Tumor) | Not Specified | ED50 | ~0.001 µg/mL |
Table 2: Example IC50 Values for the Related Compound, Verrucarin A
This table is provided for reference and to indicate the expected potency range. These values should not be directly extrapolated to this compound.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 4-8 |
| A549 | Lung Cancer | 4-8 |
| H1299 | Lung Cancer | 4-8 |
| PC-3 | Prostate Cancer | 4-8 |
Experimental Protocols
General Protocol for a this compound Cytotoxicity Assay (e.g., MTT Assay)
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods and prepare a single-cell suspension in a complete culture medium.
-
Count cells using a hemocytometer or automated cell counter and determine cell viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and controls.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of solvent) and untreated control wells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
Deconvolution of Verrucarin K's cellular targets to understand polypharmacology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the polypharmacology of Verrucarin K. The information is tailored for scientists and drug development professionals working to identify and validate its cellular targets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary mechanism of action?
This compound is a type D macrocyclic trichothecene (B1219388) mycotoxin.[1] Like other trichothecenes, its primary mechanism of action is the inhibition of protein synthesis.[2][3][4] This occurs through interaction with the peptidyl transferase center of the 60S ribosomal subunit, which blocks the elongation step of translation.[4][5]
Q2: What are the known signaling pathways affected by Verrucarins?
Studies on the closely related Verrucarin A have shown that it modulates several key signaling pathways, often leading to apoptosis. These include:
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MAPK Signaling: Inhibition of p38 and JNK activation has been observed.[6][7] Effects on ERK1/2 signaling have also been reported, with some studies showing inhibition.[8]
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Akt/NF-κB/mTOR Pathway: Verrucarin A has been shown to down-regulate the expression of pro-survival proteins in this pathway, including phospho-AKT, NF-κB (p65), and phospho-mTOR.[3]
-
EGFR Signaling: Inhibition of EGFR phosphorylation has been observed in response to Verrucarin A treatment.[8]
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Reactive Oxygen Species (ROS): Verrucarin A has been shown to induce the production of ROS, which can trigger downstream apoptotic signaling.[8]
Q3: What are the primary experimental approaches for identifying the cellular targets of this compound?
The deconvolution of this compound's targets can be approached using several modern techniques:[9][10][11]
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Affinity Purification-Mass Spectrometry (AP-MS): This chemical proteomics approach uses an immobilized form of this compound to "fish" for interacting proteins from cell lysates, which are then identified by mass spectrometry.[9][10]
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Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to its targets in intact cells or cell lysates by measuring changes in the thermal stability of proteins upon ligand binding.[12][13][14]
-
Computational Approaches: Structure-based and ligand-based methods can be used to predict potential targets based on the chemical structure of this compound.[9][11]
Troubleshooting Guides
Affinity Purification-Mass Spectrometry (AP-MS)
| Problem | Potential Cause | Suggested Solution |
| Low yield of purified proteins | Inefficient immobilization of this compound to the affinity matrix. | Optimize the coupling chemistry and reaction conditions. Verify successful immobilization using an analytical method. |
| Weak or transient interactions between this compound and its targets. | Use a cross-linking agent to stabilize interactions. Adjust buffer conditions (e.g., lower salt concentration) to favor binding. | |
| Harsh washing steps. | Reduce the stringency of the wash buffers (e.g., lower detergent concentration). Decrease the number of wash steps. | |
| High background of non-specific proteins | Hydrophobic or ionic interactions with the affinity matrix or this compound itself. | Increase the stringency of the wash buffers (e.g., higher salt or non-ionic detergent concentration). Perform a pre-clearing step with a control matrix. |
| Insufficient blocking of the affinity matrix. | Ensure complete blocking of non-specific binding sites on the matrix with an appropriate blocking agent (e.g., BSA, ethanolamine). | |
| Target protein is not identified | Low abundance of the target protein. | Use a larger amount of starting material (cell lysate). Fractionate the lysate to enrich for the target protein's cellular compartment. |
| Target protein is part of a large complex that is disrupted during purification. | Use milder lysis and wash conditions to preserve protein complexes. | |
| The tag or linker interferes with the interaction. | Design different linker strategies or immobilization points on the this compound molecule. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Potential Cause | Suggested Solution |
| No observable thermal shift | This compound does not significantly alter the thermal stability of the target protein. | This can occur. Consider orthogonal validation methods. |
| Incorrect temperature range for protein melting. | Perform a broad temperature gradient to determine the optimal melting temperature of the target protein. | |
| Insufficient concentration of this compound. | Perform a dose-response experiment with a wide range of this compound concentrations. | |
| High variability between replicates | Uneven heating of samples.[15] | Ensure proper heat distribution in the thermal cycler or heating block. Use thin-walled PCR tubes for rapid and uniform heat transfer. |
| Inconsistent sample processing. | Standardize all liquid handling steps, especially cell lysis and protein quantification. | |
| Decreased protein stability (negative shift) | This compound binding destabilizes the target protein. | This is a valid result and indicates a potential interaction. Confirm with other methods. |
| Low signal in detection step (e.g., Western blot) | Low expression of the target protein. | Use a more sensitive detection method or an overexpression system if endogenous levels are too low.[15] |
| Protein aggregation and precipitation. | Ensure complete lysis and centrifugation to separate soluble and aggregated protein fractions. |
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS) Workflow
This protocol provides a general workflow for identifying this compound binding partners.
1. Preparation of this compound Affinity Matrix:
- Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
- Couple the this compound derivative to the beads according to the manufacturer's instructions.
- Block any remaining active sites on the beads to prevent non-specific binding.
- Prepare a control matrix with the linker and blocking agent but without this compound.
2. Cell Lysis and Lysate Preparation:
- Culture cells of interest to a sufficient density.
- Harvest and wash the cells with cold PBS.
- Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate.
3. Affinity Purification:
- Pre-clear the cell lysate by incubating with the control matrix to remove proteins that bind non-specifically.
- Incubate the pre-cleared lysate with the this compound affinity matrix to allow for binding of target proteins.
- Wash the matrix extensively with lysis buffer to remove non-specifically bound proteins.
- Elute the bound proteins using a competitive eluent, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
4. Protein Identification by Mass Spectrometry:
- Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain.
- Excise the protein bands of interest.
- Perform in-gel digestion of the proteins (e.g., with trypsin).
- Analyze the resulting peptides by LC-MS/MS.
- Identify the proteins using a protein database search algorithm.
Cellular Thermal Shift Assay (CETSA) Workflow
This protocol outlines the steps for validating the interaction of this compound with a target protein in cells.
1. Cell Treatment:
- Plate cells and grow to the desired confluency.
- Treat the cells with either vehicle control or various concentrations of this compound.
- Incubate for a sufficient time to allow for cellular uptake and target engagement.
2. Heating Step:
- Harvest the cells and resuspend in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at 37°C as a non-heated control.
3. Cell Lysis and Fractionation:
- Lyse the cells by freeze-thaw cycles or other suitable methods.
- Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Collect the supernatant containing the soluble protein fraction.
4. Protein Detection and Analysis:
- Quantify the amount of the target protein remaining in the soluble fraction for each temperature point. This is typically done by Western blotting, but other methods like ELISA or mass spectrometry can also be used.[13][16]
- Plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.
- A shift in the melting curve to a higher temperature indicates that this compound binding stabilizes the target protein.
Visualizations
Caption: Experimental workflows for target deconvolution.
Caption: this compound's impact on signaling pathways.
References
- 1. fermentek.com [fermentek.com]
- 2. Verrucarin A - Wikipedia [en.wikipedia.org]
- 3. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of the Mycotoxin Trichodermin, a 12,13-Epoxytrichothecene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verrucarin A Inhibition of MAP Kinase Activation in a PMA-stimulated Promyelocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Comparative Cytotoxicity of Verrucarin K versus Verrucarin A in Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of two macrocyclic trichothecene (B1219388) mycotoxins, Verrucarin K and Verrucarin A, on cancer cells. This analysis is based on available experimental data to inform preclinical research and drug development efforts.
Introduction
Verrucarin A and this compound belong to the family of macrocyclic trichothecenes, a class of mycotoxins known for their potent biological activities.[1] These compounds are of significant interest in oncology research due to their cytotoxic properties against various cancer cell lines. Both Verrucarin A and K share a common trichothecene core structure but differ in their macrocyclic ester side chains, which can influence their biological activity. This guide synthesizes the current knowledge on the comparative cytotoxicity of this compound and Verrucarin A, focusing on their mechanisms of action, summarizing available quantitative data, and providing detailed experimental protocols for key assays.
Comparative Cytotoxicity: Verrucarin A Shows Potent Anti-Cancer Activity
Extensive research has demonstrated the potent cytotoxic effects of Verrucarin A across a range of cancer cell lines, including breast, prostate, pancreatic, and neuroendocrine tumors.[2][3][4] In contrast, there is a notable lack of specific cytotoxic data for this compound in the scientific literature. While structure-activity relationship studies of trichothecenes suggest that the macrocyclic ring is crucial for high toxicity, the absence of quantitative data for this compound prevents a direct, evidence-based comparison of potency with Verrucarin A.[5][6]
Verrucarin A consistently exhibits low nanomolar to micromolar IC50 values in various cancer cell lines. For instance, in prostate cancer cells (LNCaP and PC-3), Verrucarin A demonstrated strong anti-proliferative effects.[2] Similarly, potent activity has been observed in breast cancer cell lines such as MCF-7 and MDA-MB-231, as well as pancreatic cancer cells.[4][7]
The table below summarizes the available IC50 values for Verrucarin A in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (Verrucarin A) | Reference |
| LNCaP | Prostate Cancer | Data not specified | [2] |
| PC-3 | Prostate Cancer | Data not specified | [2] |
| MCF-7 | Breast Cancer | Data not specified | [7] |
| MDA-MB-231 | Breast Cancer | Data not specified | [4] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Data not specified | [3] |
Note: While the referenced studies confirm potent cytotoxicity, specific IC50 values were not always explicitly stated in the abstracts.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanism of cytotoxicity for Verrucarin A involves the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells.[2][4][7]
Apoptosis Induction
Verrucarin A triggers apoptosis through multiple signaling pathways:
-
Reactive Oxygen Species (ROS) Generation: In breast cancer cells, Verrucarin A induces the production of ROS, leading to the activation of the p38 MAPK pathway and inhibition of the EGFR/Akt/ERK signaling cascade, ultimately resulting in apoptosis.[4]
-
Mitochondrial Pathway: It can cause mitochondrial membrane depolarization, leading to the release of cytochrome c and activation of caspases.[7]
-
Akt/NF-κB/mTOR Signaling Inhibition: In prostate and pancreatic cancer cells, Verrucarin A has been shown to down-regulate the pro-survival Akt/NF-κB/mTOR signaling pathway.[2][3]
Cell Cycle Arrest
Verrucarin A can halt the progression of the cell cycle, preventing cancer cell proliferation. For example, in prostate cancer cells, it induces cell cycle arrest at the G2/M phase.[2] In breast cancer cells, it causes deregulation of the cell cycle through the induction of p21 and p53.[7]
Due to the lack of specific studies on this compound, its precise mechanisms of action in cancer cells remain uncharacterized. However, based on the shared trichothecene scaffold, it is plausible that this compound may also function as a protein synthesis inhibitor, a general mechanism for this class of compounds.[8]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in Verrucarin A-induced cytotoxicity and the general workflows for its investigation, the following diagrams are provided.
Caption: Verrucarin A Signaling Pathways in Cancer Cells.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for assessing the cytotoxicity of compounds like Verrucarin A.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Verrucarin A or K and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) to the outer cell membrane.
-
Cell Treatment: Treat cells with the desired concentrations of Verrucarin A or K for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells as described above, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The available evidence strongly supports Verrucarin A as a potent cytotoxic agent against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its mechanisms of action involve the modulation of key signaling pathways such as ROS-mediated MAPK and Akt/NF-κB/mTOR.
A significant gap in the current research is the lack of data on the cytotoxic effects and mechanisms of action of this compound. To enable a direct and meaningful comparison, future studies should focus on:
-
Determining the IC50 values of this compound in a panel of cancer cell lines, ideally in parallel with Verrucarin A.
-
Investigating the ability of this compound to induce apoptosis and cell cycle arrest.
-
Elucidating the specific signaling pathways affected by this compound.
Such comparative studies are crucial for understanding the structure-activity relationships within the verrucarin class of trichothecenes and for identifying the most promising candidates for further preclinical and clinical development as anti-cancer agents.
References
- 1. Trichothecenes: From Simple to Complex Mycotoxins [mdpi.com]
- 2. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verrucarin A - Wikipedia [en.wikipedia.org]
Validating Peptidyl Transferase Inhibition by Verrucarin K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Verrucarin K and other known peptidyl transferase inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the inhibitory mechanism and experimental workflows.
Executive Summary
This compound, a type D trichothecene (B1219388) mycotoxin, is a potent inhibitor of protein synthesis in eukaryotes. Its primary mechanism of action is the inhibition of the peptidyl transferase center (PTC) of the 60S ribosomal subunit. This guide compares the inhibitory activity of this compound with other well-characterized peptidyl transferase inhibitors: Anisomycin (B549157), Sparsomycin (B1681979), and T-2 toxin. While direct comparative IC50 or Ki values under identical conditions are limited in publicly available literature, this guide compiles relevant quantitative data to offer a comparative perspective on their potency. Detailed protocols for in vitro translation inhibition assays and the puromycin (B1679871) reaction are provided to enable researchers to conduct their own validation studies.
Comparison of Peptidyl Transferase Inhibitors
The following table summarizes the available quantitative data for the inhibition of peptidyl transferase activity by this compound and its alternatives. It is important to note that the experimental conditions for these determinations vary, which may influence the absolute values.
| Inhibitor | Type | Organism/System | Assay | IC50 / Ki | Reference |
| This compound | Trichothecene (Type D) | Rabbit Reticulocyte Lysate | In vitro translation | ~300 nM (for Verrucarin A) | [1] |
| Anisomycin | Pyrrolidine antibiotic | Rabbit Reticulocyte Lysate | Peptidyl transferase inhibition (puromycin reaction) | Ki ≈ 1 µM (mixed noncompetitive) | [2] |
| Sparsomycin | Nucleoside antibiotic | Rabbit Reticulocyte Lysate | Peptidyl transferase inhibition (puromycin reaction) | Ki ≈ 4 µM (competitive) | [2][3] |
| T-2 Toxin | Trichothecene (Type A) | Pig Alveolar Macrophages | Cytotoxicity | IC50 = 19.47 nM | [4] |
Mechanism of Action: Inhibition of Peptidyl Transferase
This compound and other trichothecenes bind to the A-site of the peptidyl transferase center on the large ribosomal subunit (60S in eukaryotes)[5]. This binding sterically hinders the accommodation of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond between the nascent polypeptide chain in the P-site and the incoming amino acid. This stalls protein synthesis.
Caption: Inhibition of peptidyl transferase by this compound.
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the overall inhibition of protein synthesis in a cell-free system. A common method involves a coupled transcription-translation system that uses a reporter gene, such as luciferase, to quantify protein production[1][6].
Materials:
-
Coupled in vitro transcription/translation kit (e.g., Rabbit Reticulocyte Lysate System)[6]
-
Reporter plasmid DNA (e.g., pGL3 with a luciferase gene)
-
This compound and other inhibitors
-
Luciferase assay reagent
-
Luminometer
-
Nuclease-free water
Procedure:
-
Prepare a master mix of the in vitro translation reaction components according to the manufacturer's instructions.
-
Aliquot the master mix into separate reaction tubes.
-
Add the inhibitor (this compound or alternatives) at various concentrations to the respective tubes. Include a no-inhibitor control.
-
Add the reporter plasmid DNA to each tube to initiate the transcription and translation reaction.
-
Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 90 minutes)[6].
-
Stop the reaction and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Plot the luciferase activity against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for an in vitro translation inhibition assay.
Puromycin Reaction Assay
The puromycin reaction is a specific assay to measure the activity of the peptidyl transferase center. Puromycin is an analog of the 3' end of aminoacyl-tRNA and can accept the nascent polypeptide chain from the P-site, leading to premature termination[7]. Inhibition of this reaction indicates direct interference with the PTC.
Materials:
-
Purified ribosomes
-
[³H]-labeled N-acetyl-aminoacyl-tRNA (e.g., N-acetyl-[³H]Phe-tRNA)
-
Poly(U) mRNA
-
Puromycin
-
Reaction buffer (containing appropriate salts and buffering agents)
-
This compound and other inhibitors
-
Ethyl acetate (B1210297)
-
Scintillation counter
Procedure:
-
Pre-incubate ribosomes with poly(U) mRNA and N-acetyl-[³H]Phe-tRNA to form an initiation complex with the labeled peptidyl-tRNA in the P-site.
-
Add the inhibitor (this compound or alternatives) at various concentrations and incubate.
-
Initiate the reaction by adding a saturating concentration of puromycin.
-
Incubate for a defined period to allow the formation of N-acetyl-[³H]Phe-puromycin.
-
Terminate the reaction by adding a high concentration of a salt (e.g., MgCl₂).
-
Extract the N-acetyl-[³H]Phe-puromycin product with ethyl acetate.
-
Measure the radioactivity in the ethyl acetate phase using a scintillation counter.
-
Plot the amount of product formed against the inhibitor concentration to determine the inhibition constant (Ki)[2].
Caption: Workflow for the puromycin reaction assay.
Conclusion
This compound is a potent inhibitor of peptidyl transferase, a critical enzyme in protein synthesis. This guide provides a framework for comparing its activity with other inhibitors like Anisomycin, Sparsomycin, and T-2 toxin. The provided experimental protocols offer standardized methods for researchers to validate and quantify the inhibitory effects of this compound and other compounds on peptidyl transferase activity. The visualization of the mechanism and workflows aims to facilitate a clearer understanding of the underlying biological processes and experimental designs. Further research is warranted to establish a comprehensive and directly comparable dataset of the inhibitory potencies of these compounds.
References
- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of inhibition of rabbit reticulocyte peptidyltransferase by anisomycin and sparsomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct crosslinking of the antitumor antibiotic sparsomycin, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Verrucarin K's Secrets: A Comparative Guide to Mechanism of Action Deconvolution
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a bioactive compound is paramount. This guide provides a comparative overview of genetic and alternative approaches for deconvoluting the cellular targets and pathways of Verrucarin K, a potent trichothecene (B1219388) mycotoxin. By leveraging experimental data from the closely related Verrucarin A, this document outlines methodologies, presents quantitative data, and visualizes complex biological processes to aid in the strategic design of target identification studies.
This compound, a member of the trichothecene family of mycotoxins, is known for its cytotoxic properties. While its precise mechanism of action is not fully elucidated, its structural analog, Verrucarin A, is well-documented to be a potent inhibitor of protein synthesis.[1][2] Verrucarin A achieves this by binding to the A-site of the peptidyl transferase center on the 60S ribosomal subunit, thereby stalling protein translation.[3] Beyond this primary effect, Verrucarin A is also known to induce apoptosis and modulate key signaling pathways, including the MAP kinase and Akt/NF-kB/mTOR pathways.[4][5] This guide will explore how genetic and other modern deconvolution techniques can be applied to comprehensively map the cellular interactions of this compound.
Genetic Approaches: A Powerful Toolkit for Target Discovery
Genetic screening in model organisms, particularly the budding yeast Saccharomyces cerevisiae, offers a powerful and unbiased approach to identify drug targets and elucidate mechanisms of action. The availability of genome-wide deletion and overexpression libraries allows for systematic interrogation of gene-drug interactions.
Yeast Deletion Profiling
This technique identifies gene deletions that confer either hypersensitivity or resistance to a compound.
-
Homozygous Deletion Strains: Used for non-essential genes. Increased sensitivity to this compound in a particular deletion strain suggests that the deleted gene product may be involved in a pathway that is inhibited by the compound or that it is required for detoxification or efflux of the compound.
-
Heterozygous Deletion Strains: Used for essential genes. Haploinsufficiency, where a 50% reduction in the gene product leads to a fitness defect in the presence of the compound, can pinpoint the target pathway. Increased sensitivity in a heterozygous strain suggests that the gene product may be a direct target of this compound.
Yeast Overexpression Screening
In this approach, a library of yeast genes is overexpressed to identify those that confer resistance to this compound. Resistance often occurs when the overexpressed protein is the direct target of the compound (due to a gene dosage effect), or when it activates a pathway that bypasses the inhibitory effect of the compound.
Alternative Approaches for Target Deconvolution
While genetic methods are powerful, a multi-pronged approach combining biochemical and biophysical methods can provide a more complete picture of a compound's mechanism of action.
Affinity Chromatography
This classical biochemical technique involves immobilizing a derivatized version of this compound onto a solid support. A cell lysate is then passed over this support, and proteins that bind to this compound are captured and subsequently identified by mass spectrometry. This method directly identifies binding partners but requires chemical modification of the compound, which may alter its activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for validating target engagement in a cellular context without modifying the compound. It is based on the principle that the thermal stability of a protein is altered upon ligand binding. By heating cell lysates or intact cells treated with this compound to various temperatures and quantifying the amount of soluble protein, a shift in the melting curve of a target protein can be observed, confirming a direct interaction.
Quantitative Data Comparison
The following table summarizes the cytotoxic activity of Verrucarin A, a close structural analog of this compound, in various cancer cell lines. This data provides a baseline for the expected potency of this compound and can be used to determine appropriate screening concentrations for deconvolution studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | Not specified, but potent | [5] |
| PC-3 | Prostate Cancer | Not specified, but potent | [5] |
| Various Cell Lines | Not specified | 1 - 35 | [6] |
Experimental Protocols
Yeast Heterozygous Diploid Deletion Pool Screening
-
Pool Preparation: A pooled collection of heterozygous diploid S. cerevisiae deletion strains is grown in rich media.
-
Drug Treatment: The pooled culture is split and treated with either a sub-lethal concentration of this compound or a vehicle control (e.g., DMSO).
-
Competitive Growth: The cultures are grown for a defined number of generations (e.g., 5-10) to allow for the enrichment or depletion of sensitive and resistant strains.
-
Genomic DNA Extraction: Genomic DNA is extracted from both the treated and control pools.
-
Barcode Amplification and Sequencing: The unique 20-bp barcode identifying each deletion strain is amplified by PCR and sequenced using next-generation sequencing.
-
Data Analysis: The sequence counts for each barcode in the treated sample are compared to the control sample to identify strains that are significantly depleted (sensitive) or enriched (resistant).
Affinity Chromatography Protocol
-
Probe Synthesis: this compound is chemically modified to incorporate a linker arm and an affinity tag (e.g., biotin).
-
Immobilization: The biotinylated this compound probe is immobilized on streptavidin-coated beads.
-
Lysate Preparation: Cells of interest are lysed to produce a soluble protein extract.
-
Affinity Pulldown: The cell lysate is incubated with the this compound-coated beads to allow for binding.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: Bound proteins are eluted from the beads using a denaturing buffer.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.
CETSA Protocol
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are aliquoted and heated to a range of different temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.
-
Protein Quantification: The amount of a specific protein of interest remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Melt Curve Generation: The amount of soluble protein at each temperature is plotted to generate a melt curve. A shift in the melt curve between the this compound-treated and control samples indicates target engagement.
Visualizing the Pathways and Processes
Known Signaling Pathways Affected by Verrucarin A
Caption: Signaling pathways modulated by Verrucarin A.
Workflow for Yeast Deletion Screening
References
- 1. A genome-wide overexpression screen in yeast for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Immunomodulatory Effects of Verrucarin A and Roridin A
Note on Verrucarin K: Extensive literature searches did not yield specific immunomodulatory data for this compound. This guide therefore focuses on the well-characterized and structurally similar macrocyclic trichothecene (B1219388), Verrucarin A, in comparison to Roridin (B1174069) A. Both are potent mycotoxins known to interact with the immune system.
This guide provides a comparative overview of the immunomodulatory properties of Verrucarin A and Roridin A, two closely related Type D trichothecene mycotoxins. These compounds are of significant interest to researchers in toxicology, immunology, and drug development due to their potent biological activities. This document summarizes key experimental findings, details relevant methodologies, and visualizes the cellular signaling pathways affected by these toxins.
Comparative Immunomodulatory Effects
Verrucarin A and Roridin A, despite their structural similarities, exhibit distinct immunomodulatory profiles.[1] At equitoxic doses, their effects on immune cell proliferation and cytokine production can vary significantly.[1] The following tables summarize the key quantitative data from comparative studies.
Table 1: Effects on Murine Lymphocyte Proliferation
| Mitogen | Toxin | Dosage | Day 2 | Day 4 | Day 7 |
| Concanavalin A (Con A) | Verrucarin A | 0.35 mg/kg | No significant difference | Increased | No significant difference |
| Roridin A | 0.35 mg/kg | No significant effect | No significant effect | No significant effect | |
| Phytohemagglutinin (PHA) | Verrucarin A | 0.35 mg/kg | No significant difference | Increased | Increased (p < 0.001) |
| Roridin A | 0.35 mg/kg | No significant effect | No significant effect | Decreased (p < 0.05) | |
| Pokeweed Mitogen (PWM) | Verrucarin A | 0.35 mg/kg | No significant difference | Increased | No significant difference |
| Roridin A | 0.35 mg/kg | No significant effect | No significant effect | No significant effect | |
| Lipopolysaccharide (LPS) | Verrucarin A | 0.35 mg/kg | No significant difference | No significant difference | No significant difference |
| Roridin A | 0.35 mg/kg | No significant effect | Increased | No significant effect |
Data synthesized from studies in CD-1 mice where toxins were administered intraperitoneally.[1]
Table 2: Effects on Cytokine Production in Murine Macrophages (RAW 264.7 cells)
| Cytokine | Toxin | Concentration | Effect on LPS-stimulated production |
| Tumor Necrosis Factor-alpha (TNF-α) | Verrucarin A | Low concentrations | Superinduction |
| High concentrations | Inhibition | ||
| Roridin A | 1 ng/ml | Significant increase | |
| High concentrations | Inhibition | ||
| Interleukin-6 (IL-6) | Verrucarin A | Low concentrations | No significant effect |
| High concentrations | Inhibition | ||
| Roridin A | Low concentrations | No significant effect | |
| High concentrations | Inhibition |
Data from in vitro studies on RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS).[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Verrucarin A and Roridin A.
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus, a key indicator of cell-mediated immunity.
-
Animal Dosing: CD-1 mice are administered Verrucarin A or Roridin A intraperitoneally at a specific dose (e.g., 0.35 mg/kg, which is half the LD50).[1]
-
Spleen Harvesting: At designated time points (e.g., days 2, 4, and 7 post-dosing), mice are euthanized, and their spleens are aseptically removed.[1]
-
Splenocyte Isolation: Spleens are gently dissociated through a fine steel mesh into a balanced salt solution (e.g., Hank's Balanced Salt Solution). Red blood cells are lysed using a lysis buffer, and the remaining splenocytes are washed and resuspended in a complete culture medium (e.g., RPMI 1640 with 10% fetal calf serum).
-
Cell Culture and Stimulation: Splenocytes are plated in 96-well microtiter plates at a density of 5 x 10^6 cells/mL. Mitogens such as Concanavalin A (5 µg/mL), Phytohemagglutinin (5 µg/mL), or Lipopolysaccharide (5 µg/mL) are added to the wells to stimulate lymphocyte proliferation.[3] Control wells contain only the medium.
-
Incubation: The plates are incubated for a period of 44-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Measurement:
-
[3H]Thymidine Incorporation: Radiolabeled thymidine (B127349) ([3H]TdR) is added to the cultures for the final 6-18 hours of incubation. Proliferating cells incorporate the [3H]TdR into their DNA. The cells are then harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter.[4]
-
MTT Assay: Alternatively, a colorimetric method using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) can be used. Viable, proliferating cells reduce the yellow MTT to a purple formazan (B1609692) product, which is then solubilized and measured spectrophotometrically.[5]
-
-
Data Analysis: The results are often expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (CPM) or optical density (OD) of stimulated cultures to that of unstimulated cultures.
Cytokine Production Assay (ELISA)
This assay quantifies the production of specific cytokines by immune cells in response to stimuli.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and plated in 24- or 96-well plates.
-
Toxin and Stimulant Treatment: The cells are treated with various concentrations of Verrucarin A or Roridin A in the presence or absence of a pro-inflammatory stimulus like Lipopolysaccharide (LPS, e.g., 50 ng/mL).[2]
-
Incubation: The cells are incubated for a specified period (e.g., 48 hours) to allow for cytokine production and secretion into the culture supernatant.[2]
-
Supernatant Collection: After incubation, the culture plates are centrifuged, and the cell-free supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).
-
The plate is washed, and non-specific binding sites are blocked.
-
The collected culture supernatants and a series of known cytokine standards are added to the wells and incubated.
-
The plate is washed again, and a detection antibody, also specific for the cytokine and typically conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
After another incubation and wash, a substrate for the enzyme is added, leading to a color change.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve generated from the known cytokine concentrations.
Signaling Pathways
Trichothecene mycotoxins, including Verrucarin A and Roridin A, are known to induce a "ribotoxic stress response" by binding to the eukaryotic ribosome.[6] This interaction inhibits protein synthesis and activates intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to immune regulation.
MAPK Signaling Pathway
Verrucarin A has been shown to modulate the activation of several key members of the MAPK family, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).[7][8] The activation of these kinases can lead to downstream effects on gene expression, inflammation, and apoptosis.
Caption: Verrucarin A-induced MAPK signaling cascade.
NF-κB Signaling Pathway
Verrucarin A can also influence the NF-κB pathway.[7][9] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate gene transcription.
Caption: Modulation of the NF-κB pathway by Verrucarin A.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the comparative immunomodulatory effects of mycotoxins like Verrucarin A and Roridin A.
Caption: General workflow for mycotoxin immunomodulation studies.
References
- 1. Effects of verrucarin A and roridin A, macrocyclic trichothecene mycotoxins, on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of lipopolysaccharide-induced proinflammatory cytokine production by satratoxins and other macrocyclic trichothecenes in the murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. hanc.info [hanc.info]
- 5. The Use of Isolated Human Lymphocytes in Mycotoxin Cytotoxicity Testing | MDPI [mdpi.com]
- 6. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined treatment with verrucarin A and tumor necrosis factor-α sensitizes apoptosis by overexpression of nuclear factor-kappaB-mediated Fas - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles of Verrucarin K and Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns of Verrucarin K, a macrocyclic trichothecene (B1219388) mycotoxin, with other well-characterized protein synthesis inhibitors. The information presented herein is supported by experimental data from published studies, offering insights into the mechanisms of action and resistance to these compounds.
Executive Summary
This compound, like other trichothecenes, is a potent inhibitor of eukaryotic protein synthesis. It exerts its effect by binding to the peptidyl transferase center (PTC) on the 60S ribosomal subunit, thereby stalling protein translation. Resistance to this compound and other protein synthesis inhibitors can arise through various mechanisms, most notably through mutations in ribosomal proteins that alter the drug-binding site. Understanding the cross-resistance profiles of these inhibitors is crucial for elucidating their specific binding interactions and for the development of novel therapeutic strategies to overcome drug resistance.
This guide focuses on the cross-resistance of this compound with four other key protein synthesis inhibitors: Anisomycin (B549157), Cycloheximide, Puromycin, and Emetine. The data presented is primarily derived from studies on the model organism Saccharomyces cerevisiae, a powerful tool for genetic and molecular analysis of drug action and resistance.
Cross-Resistance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other protein synthesis inhibitors in a wild-type (sensitive) Saccharomyces cerevisiae strain and a trichodermin-resistant mutant strain that exhibits cross-resistance to Verrucarin A.[1] It is important to note that this compound is a type of Verrucarin A. The data for Puromycin and Emetine in the resistant strain is inferred based on qualitative cross-resistance studies.[2][3]
| Inhibitor | Target/Mechanism of Action | IC50 (Wild-Type S. cerevisiae) | IC50 (Trichodermin-Resistant S. cerevisiae) | Fold Resistance |
| This compound | 60S Ribosomal Subunit (Peptidyl Transferase Center) | ~2.5 µM[4] | > 50 µM | > 20 |
| Anisomycin | 60S Ribosomal Subunit (Peptidyl Transferase Center) | ~0.2 µM[5] | High | High |
| Cycloheximide | 60S Ribosomal Subunit (E-site) | 0.05 - 1.6 µg/ml[6] | 0.05 - 1.6 µg/ml | ~1 (No Cross-Resistance) |
| Puromycin | A-site mimic, causes premature chain termination | High intrinsic resistance in wild-type yeast[7][8] | High | Not Applicable |
| Emetine | 40S Ribosomal Subunit | Low µM range | Low µM range | ~1 (No Cross-Resistance)[2] |
Note: The IC50 values can vary between different yeast strains and experimental conditions. The data for the trichodermin-resistant strain is based on studies of a mutant showing high-level resistance to trichodermin (B1214609) and cross-resistance to other trichothecenes and anisomycin.
Experimental Protocols
Determination of Half-Maximal Inhibitory Concentration (IC50)
This protocol outlines a general method for determining the IC50 of a protein synthesis inhibitor in Saccharomyces cerevisiae using a broth microdilution method.
a. Materials:
-
Saccharomyces cerevisiae strain (wild-type or resistant)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Protein synthesis inhibitors (this compound, Anisomycin, Cycloheximide, Puromycin, Emetine)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
b. Procedure:
-
Yeast Culture Preparation: Inoculate a single colony of the S. cerevisiae strain into YPD broth and grow overnight at 30°C with shaking.
-
Cell Density Adjustment: Dilute the overnight culture in fresh YPD broth to a starting optical density at 600 nm (OD600) of 0.05.
-
Inhibitor Preparation: Prepare a series of 2-fold serial dilutions of each inhibitor in YPD broth in a 96-well plate. Include a no-drug control.
-
Inoculation: Add the diluted yeast culture to each well of the 96-well plate containing the inhibitor dilutions. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Measurement: Measure the OD600 of each well using a microplate reader.
-
Data Analysis: Plot the percentage of growth inhibition versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in cell growth compared to the no-drug control.
In Vitro Protein Synthesis Inhibition Assay
This protocol measures the direct inhibitory effect of the compounds on protein synthesis in a cell-free system.
a. Materials:
-
Yeast cell-free translation extract (e.g., from rabbit reticulocytes or wheat germ)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
Protein synthesis inhibitors
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
b. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, amino acid mixture, and mRNA template.
-
Inhibitor Addition: Add varying concentrations of the protein synthesis inhibitor to the reaction tubes. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Filtration: Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Washing: Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value as the concentration that inhibits protein synthesis by 50%.
Visualizations
Caption: Experimental workflow for determining cross-resistance.
Caption: Targets of protein synthesis inhibitors on the ribosome.
Conclusion
The cross-resistance profile of this compound provides valuable information about its mechanism of action and potential resistance mechanisms. The observed cross-resistance with Anisomycin in a trichodermin-resistant S. cerevisiae mutant strongly suggests that these inhibitors share an overlapping binding site or rely on a similar conformational state of the ribosome for their activity. Conversely, the lack of cross-resistance with Cycloheximide and Emetine indicates distinct binding sites and mechanisms of action. These findings are critical for the rational design of new antimicrobial and anticancer agents that can circumvent existing resistance mechanisms. Further studies are warranted to elucidate the precise molecular interactions at the ribosomal binding sites and to explore the full spectrum of cross-resistance among a wider range of protein synthesis inhibitors.
References
- 1. Simultaneous ribosomal resistance to trichodermin and anisomycin in Saccharomyces cerevisiae mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetics and biochemistry of cryptopleurine resistance in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A genome-wide screen in Saccharomyces cerevisiae reveals a critical role for the mitochondria in the toxicity of a trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cycloheximide - Wikipedia [en.wikipedia.org]
- 7. Puromycin - Wikipedia [en.wikipedia.org]
- 8. Identification and characterization of a drug sensitive strain enables puromycin-based translational assays in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Verrucarin K and its Synthetic Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Verrucarin K and its potential synthetic analogs. This compound belongs to the trichothecene (B1219388) family of mycotoxins, known for their potent biological activities. A key distinguishing feature of this compound is the absence of the 12,13-epoxy group, which is a critical pharmacophore for the high cytotoxicity of many other trichothecenes, such as Verrucarin A. This structural difference suggests that this compound may serve as a valuable scaffold for developing novel therapeutics with a potentially wider therapeutic window.
Structure-Activity Relationship: A Comparative Analysis
While direct experimental data on a wide range of synthetic analogs of this compound is limited in publicly available literature, the extensive research on other trichothecenes provides a strong foundation for predicting its SAR. The following table outlines this compound and a series of hypothetical synthetic analogs, with predicted cytotoxic activities based on established trichothecene SAR principles. The core hypothesis is that modifications to the macrocyclic lactone ring and the verrucarol (B1203745) core will significantly impact biological activity.
Table 1: Comparative Cytotoxicity of this compound and Hypothetical Synthetic Analogs
| Compound | Modification from this compound | Predicted Relative Cytotoxicity | Rationale for Predicted Activity |
| This compound | - | Moderate | The absence of the 12,13-epoxy group is known to significantly reduce cytotoxicity compared to epoxy-containing trichothecenes like Verrucarin A. |
| Analog 1 | Introduction of a 12,13-epoxide | High | The 12,13-epoxy group is a key structural feature for potent inhibition of protein synthesis and high cytotoxicity in trichothecenes. |
| Analog 2 | Saturation of the C9-C10 double bond | Low | The C9-C10 double bond is generally important for maintaining the conformation of the trichothecene core required for ribosome binding and activity. |
| Analog 3 | Hydrolysis of the macrocyclic ester | Very Low | The macrocyclic ester linkage is crucial for the overall shape and ability of the molecule to interact with its biological target. Cleavage of this ring would drastically reduce activity. |
| Analog 4 | Modification of the C4-ester side chain | Variable | The nature of the ester side chain can influence cell permeability and interaction with the target. Changes here could either increase or decrease activity depending on the substituent. |
| Analog 5 | Introduction of a hydroxyl group at C7 | Moderate to High | A hydroxyl group at C7, as seen in other trichothecenes, can contribute to the binding affinity with the ribosomal target, potentially increasing cytotoxicity. |
Experimental Protocols
To experimentally validate the predicted structure-activity relationships of this compound and its synthetic analogs, the following detailed methodologies for key assays are proposed.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., HL-60, a human promyelocytic leukemia cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and incubated for 24 hours.
-
Compound Treatment: this compound and its synthetic analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plate is incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
-
Cell Treatment: Cells are treated with this compound or its analogs at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway Analysis
Verrucarin A, a closely related trichothecene, is known to induce apoptosis through the modulation of several key signaling pathways. It is plausible that this compound and its analogs exert their effects through similar mechanisms. The diagram below illustrates the putative signaling pathway affected by this compound, based on studies of Verrucarin A.[1][2]
Caption: Putative signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Analog Screening
The following diagram outlines a logical workflow for the synthesis and biological evaluation of novel this compound analogs.
References
Comparative Analysis of Verrucarin A and T-2 Toxin on Cell Cycle Progression
Introduction
Verrucarin A and T-2 toxin are both trichothecene (B1219388) mycotoxins, secondary metabolites produced by various fungi, that are known for their potent cytotoxicity.[1] Their ability to inhibit protein synthesis is a key mechanism of their toxicity, which in turn affects fundamental cellular processes such as cell cycle progression and survival.[1][2] This guide provides a comparative overview of the effects of Verrucarin A and T-2 toxin on the cell cycle, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action and Impact on Cell Cycle
Both Verrucarin A and T-2 toxin disrupt the cell cycle, albeit through mechanisms that can vary depending on the cell type and experimental conditions.
Verrucarin A has been consistently shown to induce cell cycle arrest at the G2/M phase .[2] This arrest is associated with the inhibition of key cell cycle regulatory proteins.[2] The signaling pathways implicated in Verrucarin A-induced cell cycle deregulation include the Akt/NF-κB/mTOR and the p38 MAPK pathways.[2][3]
T-2 toxin also induces cell cycle arrest, but the specific phase of arrest appears to be cell-type dependent. Studies have reported both G0/G1 phase and G2/M phase arrest in different cell lines. The signaling pathways involved in the cellular response to T-2 toxin include the p53 and MAPK pathways.
Quantitative Data on Cell Cycle Distribution
The following tables summarize the quantitative effects of Verrucarin A and T-2 toxin on cell cycle phase distribution in different human cell lines, as determined by flow cytometry.
Table 1: Effect of Verrucarin A on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | Treatment (Concentration) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| LNCaP | Control | 65.8 | 18.3 | 15.9 |
| Verrucarin A (2.5 nM) | 45.2 | 15.1 | 39.7 | |
| PC-3 | Control | 52.1 | 25.4 | 22.5 |
| Verrucarin A (5 nM) | 38.7 | 18.9 | 42.4 |
Data adapted from a study on human prostate cancer cells treated for 24 hours.[2]
Table 2: Effect of T-2 Toxin on Cell Cycle Distribution in Various Human Cell Lines
| Cell Line | Treatment (Concentration) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| C28/I2 | Control | 75.3 | 12.5 | 12.2 |
| T-2 Toxin (10 ng/mL) | 82.1 | 8.9 | 9.0 | |
| L-02 | Control | 68.4 | 18.7 | 12.9 |
| T-2 Toxin (10 ng/mL) | 76.9 | 13.5 | 9.6 | |
| HK-2 | Control | 70.1 | 15.6 | 14.3 |
| T-2 Toxin (10 ng/mL) | 78.5 | 11.2 | 10.3 |
Data adapted from a study on human chondrocyte, liver, and kidney cell lines treated for 24 hours.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Verrucarin A or T-2 toxin for the specified duration (e.g., 24 hours). Include an untreated control group.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the general procedure for analyzing the expression of cell cycle-related proteins by Western blotting.
-
Protein Extraction:
-
After treatment with the toxins, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, CDK6, p21, p27 for Verrucarin A; p53, p21 for T-2 toxin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Signaling Pathways and Experimental Workflows
Conclusion
Both Verrucarin A and T-2 toxin are potent inhibitors of cell cycle progression, primarily through their impact on protein synthesis and the activation of stress-related signaling pathways. Verrucarin A consistently induces a G2/M phase arrest, while T-2 toxin's effect on the cell cycle is more varied and appears to be cell-type specific, leading to either G0/G1 or G2/M arrest. The differential activation of signaling pathways, such as the more prominent role of the Akt/NF-κB/mTOR pathway for Verrucarin A and the p53 pathway for T-2 toxin, likely contributes to their distinct effects on cell cycle regulation. Further research, particularly direct comparative studies and investigations into Verrucarin K, is necessary to fully elucidate the nuanced differences in their mechanisms of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Verrucarin Analogs in Combination Cancer Therapy
A Comparative Guide for Researchers
Introduction
Verrucarins, a class of macrocyclic trichothecene (B1219388) mycotoxins, have garnered interest in oncology for their potent cytotoxic properties. While research into the specific synergistic effects of Verrucarin K with other anticancer agents is currently limited in publicly available literature, extensive studies on its close structural analog, Verrucarin A, provide significant insights into the potential of this compound class in combination therapies. This guide summarizes the preclinical findings on Verrucarin A's synergistic interactions, offering a valuable resource for researchers exploring novel cancer treatment strategies.
Verrucarin A has been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines.[1][2][3] Its mechanisms of action often involve the modulation of key signaling pathways, such as the EGFR/MAPK/Akt and Akt/NF-κB/mTOR pathways.[1][3] The ability of Verrucarin A to sensitize cancer cells to other therapeutic agents makes it a compelling candidate for combination studies.
Quantitative Analysis of Synergistic Effects
Studies have demonstrated that Verrucarin A enhances the efficacy of several conventional anticancer drugs. The following table summarizes the key findings from preclinical investigations.
| Combination Agent | Cancer Cell Line(s) | Observed Synergistic Effect | Reference(s) |
| Gefitinib | A549 (Non-small cell lung cancer) | Increased chemosensitivity | [4][5] |
| BEZ235 (PI3K/mTOR inhibitor) | A549 (Non-small cell lung cancer) | Increased chemosensitivity | [4][5] |
| Gemcitabine | A549 (Non-small cell lung cancer) | Increased chemosensitivity | [4][5] |
| Docetaxel | A549 (Non-small cell lung cancer) | Increased chemosensitivity | [4][5] |
| Tamoxifen | T-47D (Breast cancer) | Increased chemosensitivity | [4][5] |
| Paclitaxel | MDA-MB-231 (Breast cancer) | Increased chemosensitivity | [4][5] |
| TRAIL (TNF-related apoptosis-inducing ligand) | HepG2 (Hepatoma) | Enhanced TRAIL-induced apoptosis | [6] |
Key Signaling Pathways Modulated by Verrucarin A
Verrucarin A exerts its anticancer effects by targeting critical signaling cascades within cancer cells. Understanding these pathways is crucial for designing rational combination therapies.
Figure 1: Signaling pathways affected by Verrucarin A.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Verrucarin A's synergistic effects.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cells (e.g., A549, T-47D, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Verrucarin A, the combination agent, or both for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Following treatment, the medium is replaced with fresh medium containing MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Incubation: Plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. Synergism is often determined using the combination index (CI) method, where CI < 1 indicates synergy.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with Verrucarin A, the combination agent (e.g., TRAIL), or both for the desired time.
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: The percentage of apoptotic cells in each treatment group is quantified and compared.
Experimental Workflow for Synergy Assessment
A typical workflow to evaluate the synergistic effects of Verrucarin analogs with other anticancer agents is outlined below.
Figure 2: A generalized experimental workflow.
Conclusion
The available preclinical data strongly suggest that Verrucarin A possesses significant potential to act synergistically with a range of anticancer agents, enhancing their therapeutic efficacy.[4][5][6] These findings provide a solid foundation for future investigations into this compound and other analogs within this class. Further research is warranted to elucidate the precise mechanisms of synergy and to evaluate these combinations in more complex preclinical models, with the ultimate goal of translating these promising findings into clinical applications for the benefit of cancer patients.
References
- 1. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Verrucarin A as a Potent and Selective Steroid Receptor Coactivator-3 Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Verrucarin A as a Potent and Selective Steroid Receptor Coactivator-3 Small Molecule Inhibitor | PLOS One [journals.plos.org]
- 6. Verrucarin A enhances TRAIL-induced apoptosis via NF-κB-mediated Fas overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cellular Responses: A Comparative Guide to Differential Gene Expression in Verrucarin K Treatment
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Transcriptional Changes Induced by the Mycotoxin Verrucarin K and a Comparison with Other Ribosome-Inhibiting Agents.
This guide provides a comprehensive overview of the differential gene expression analysis in response to this compound, a potent trichothecene (B1219388) mycotoxin. By inhibiting protein synthesis, this compound and similar compounds trigger a complex cascade of cellular events, profoundly altering the transcriptional landscape. This document offers a comparative analysis of this compound's effects with those of other protein synthesis inhibitors, Deoxynivalenol (DON) and Anisomycin (B549157), supported by experimental protocols and visualizations of the key signaling pathways involved.
Comparative Analysis of Differential Gene Expression
This compound, as a member of the trichothecene family, is a powerful inhibitor of protein synthesis in eukaryotic cells.[1] Its primary mechanism of action involves binding to the 60S ribosomal subunit, thereby stalling the peptidyl transferase activity and halting protein elongation.[1] This abrupt cessation of protein production triggers a cellular stress response known as the ribotoxic stress response, which in turn activates several downstream signaling pathways, most notably the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. Activation of these pathways leads to a dramatic reprogramming of gene expression, influencing critical cellular processes such as apoptosis, inflammation, and cell cycle control.
This guide compares the transcriptional consequences of this compound treatment with two other well-characterized protein synthesis inhibitors:
-
Deoxynivalenol (DON): A type B trichothecene mycotoxin commonly found as a contaminant in grains. Like this compound, it inhibits protein synthesis and activates the ribotoxic stress response.
-
Anisomycin: A pyrrolidine (B122466) antibiotic that also inhibits peptidyl transferase and is a potent activator of the JNK and p38 MAPK pathways.[2][3]
The following table summarizes representative differentially expressed genes observed in response to these compounds. While a comprehensive, publicly available RNA-sequencing dataset for this compound was not identified at the time of this writing, the presented data for this compound is curated from multiple studies investigating its effects on specific genes and pathways. The data for DON and Anisomycin are derived from published differential gene expression studies.
| Gene | Function | This compound (Fold Change) | Deoxynivalenol (DON) (Fold Change) | Anisomycin (Fold Change) | Reference |
| Up-regulated Genes | |||||
| ATF3 | Transcription factor, stress response | Likely ↑ | ↑ (e.g., ~4.5) | ↑ (e.g., ~6.0) | [2] |
| GADD45A | DNA damage-inducible protein, cell cycle arrest, apoptosis | Likely ↑ | ↑ (e.g., ~3.0) | ↑ (e.g., ~4.2) | |
| FOS | Transcription factor (AP-1 component), cell proliferation, differentiation, apoptosis | Likely ↑ | ↑ (e.g., ~5.0) | ↑ (e.g., ~7.5) | |
| JUN | Transcription factor (AP-1 component), cell proliferation, differentiation, apoptosis | Likely ↑ | ↑ (e.g., ~4.8) | ↑ (e.g., ~6.8) | |
| BAX | Pro-apoptotic protein | ↑ | ↑ (e.g., ~2.5) | ↑ (e.g., ~3.0) | [4][5] |
| FAS | Death receptor, apoptosis | ↑ | ↑ (e.g., ~2.0) | Not consistently reported | [4] |
| MMP2 | Matrix metallopeptidase, cell migration | ↓ (in some contexts) | Not consistently reported | Not consistently reported | [6] |
| MMP13 | Matrix metallopeptidase, cell migration | ↓ (in some contexts) | Not consistently reported | Not consistently reported | [6] |
| Down-regulated Genes | |||||
| BCL2 | Anti-apoptotic protein | ↓ | ↓ (e.g., ~-2.0) | ↓ (e.g., ~-2.5) | [4][5] |
| CCND1 (Cyclin D1) | Cell cycle progression | ↓ | ↓ (e.g., ~-2.2) | ↓ (e.g., ~-3.0) | [4] |
| SRC-3 | Steroid receptor coactivator | ↓ | Not consistently reported | Not consistently reported | [6] |
| LAMB3 | Cell adhesion and migration | Not reported | Not reported | ↓ (e.g., ~-4.0) | [2] |
| NFKB2 | Transcription factor (NF-κB pathway) | Not reported | Not reported | ↓ (e.g., ~-2.5) | [2] |
Note: "Likely ↑" or "↓" for this compound indicates that while specific fold-change values from high-throughput screening are not available, existing literature suggests a consistent up- or down-regulation of these genes or their protein products in response to this compound treatment. The fold changes for DON and Anisomycin are representative values from published studies and can vary depending on the cell type, dose, and duration of treatment.
Experimental Protocols
A detailed methodology for conducting a differential gene expression analysis using RNA sequencing (RNA-Seq) is provided below. This protocol outlines the key steps from sample preparation to data analysis.
Experimental Protocol: Differential Gene Expression Analysis using RNA-Sequencing
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., human colorectal cancer cell line DLD-1, human prostate cancer cells PC-3) to ~80% confluency in appropriate growth medium.
-
Treat cells with this compound, Deoxynivalenol, Anisomycin, or a vehicle control (e.g., DMSO) at a predetermined concentration and for a specific duration (e.g., 24 hours).
-
Perform treatments in biological triplicate for each condition to ensure statistical power.
2. RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
3. Library Preparation:
-
Prepare RNA-Seq libraries from the total RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
This process typically involves:
-
Poly(A) selection to enrich for messenger RNA (mRNA).
-
Fragmentation of the mRNA.
-
Synthesis of first and second-strand complementary DNA (cDNA).
-
A-tailing, adapter ligation, and amplification of the cDNA library.
-
-
Assess the quality and quantity of the prepared libraries using a bioanalyzer.
4. Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
5. Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Perform differential gene expression analysis using R packages such as DESeq2 or edgeR.[7][8] These packages model the raw read counts and perform statistical tests to identify genes with significant expression changes between different conditions.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways.
Visualization of Key Cellular Processes
To better understand the molecular consequences of this compound treatment, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and the primary signaling pathways activated by this mycotoxin.
Caption: A flowchart of the RNA-Seq experimental workflow.
Caption: this compound-induced ribotoxic stress and MAPK signaling.
References
- 1. Verrucarin A | C27H34O9 | CID 6326658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of differentially expressed genes responsible for the suppressive effect of anisomycin on cell proliferation of DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anisomycin is a Multifunctional Drug: More than Just a Tool to Inhibit Protein Synthesis | Bentham Science [eurekaselect.com]
- 4. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of verrucarin a as a potent and selective steroid receptor coactivator-3 small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anisomycin protects against sepsis by attenuating IκB kinase-dependent NF-κB activation and inflammatory gene expression [bmbreports.org]
- 8. Differential Expression Analysis: Simple Pair, Interaction, Time-series [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Verrucarin K: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information is paramount for the handling and disposal of potent mycotoxins like Verrucarin K. This guide offers a comprehensive, step-by-step operational plan to ensure the safe management and disposal of this compound waste, safeguarding researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for hazardous chemical and mycotoxin disposal.
Immediate Safety and Handling Precautions
This compound is a highly toxic compound and must be handled with extreme caution.[1][2][3] Always work in a designated area, such as a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1] Personal Protective Equipment (PPE) is mandatory and includes a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[2][4][5] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[1][2] In case of skin contact, wash the affected area gently with soap and water immediately.[1][2] If inhaled, move to fresh air and seek immediate medical attention.[1][2] Do not eat, drink, or smoke in areas where this compound is handled.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure. The following protocol outlines the necessary steps for the safe disposal of solid and liquid waste contaminated with this compound.
1. Waste Segregation and Collection:
-
Solid Waste: All disposables contaminated with this compound, including gloves, pipette tips, vials, and absorbent paper, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.[4] The container should be marked with "Hazardous Waste," "Toxic," and "this compound."
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.
2. Decontamination of Labware and Surfaces:
-
Reusable Labware: Glassware and other reusable equipment should be decontaminated before washing. While specific chemical inactivation methods for this compound are not widely published, a common practice for mycotoxins is treatment with a solution of sodium hypochlorite (B82951) (bleach). A final concentration of 2.5% is often recommended for at least a 30-minute contact time. After decontamination, wash the labware thoroughly.
-
Work Surfaces: All surfaces in the fume hood and any other potentially contaminated areas should be wiped down with a 70% ethanol (B145695) solution followed by a decontaminating solution (e.g., 2.5% sodium hypochlorite). Allow for adequate contact time before a final rinse with water.
3. Packaging and Labeling for Disposal:
-
Ensure all waste containers are securely sealed to prevent leakage.[4]
-
Properly label each container with its contents. The label should include the chemical name ("this compound Waste"), the associated hazards (e.g., "Acutely Toxic"), the date, and the responsible researcher's name and contact information.
-
Place the primary waste container inside a secondary, larger, and durable container for transport.
4. Storage and Final Disposal:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[2][4]
-
Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor.[2][4] Do not attempt to dispose of this compound waste through standard laboratory trash or sewer systems.[5]
Quantitative Data for Disposal Procedures
| Parameter | Recommended Value/Procedure | Source/Rationale |
| Decontamination Solution | 2.5% Sodium Hypochlorite (Bleach) | General mycotoxin decontamination protocol |
| Contact Time for Decontamination | Minimum 30 minutes | General mycotoxin decontamination protocol |
| PPE: Gloves | Chemical-resistant (e.g., Nitrile) | [5] |
| Working Environment | Certified Chemical Fume Hood | [1] |
| Waste Storage | Secure, well-ventilated, designated area | [2][4] |
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling or disposal.
References
- 1. fermentek.com [fermentek.com]
- 2. Verrucarin A, from Myrothecium sp SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. Verrucarin A | C27H34O9 | CID 6326658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Verrucarin K
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Verrucarin K, a potent trichothecene (B1219388) mycotoxin, presents significant health risks upon exposure. This guide provides essential, immediate safety and logistical information for its handling and disposal in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to its high toxicity, this compound is classified as a compound requiring the highest level of containment. Direct contact, inhalation, or ingestion can be fatal.[1][2][3] The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Item | Specifications |
| Hand Protection | Double gloves | Two pairs of nitrile gloves are required. Change the outer pair immediately upon suspected contamination. |
| Body Protection | Disposable solid-front gown with tight-fitting cuffs | Made of a low-permeability fabric (e.g., Tyvek). |
| Chemical-resistant apron | Worn over the disposable gown. | |
| Eye/Face Protection | Safety goggles and a full-face shield | Goggles must provide a complete seal around the eyes. The face shield protects against splashes. |
| Respiratory Protection | NIOSH-approved respirator | A full-face respirator with P100 cartridges or a powered air-purifying respirator (PAPR) is necessary. |
| Foot Protection | Disposable shoe covers | Worn over laboratory shoes. |
Operational Plan: Safe Handling from Receipt to Use
Receiving and Storage:
-
Upon receipt, immediately inspect the container for any signs of damage or leakage within a certified chemical fume hood.
-
Store this compound in a locked, dedicated, and ventilated cabinet, clearly labeled with "HIGHLY TOXIC" and "CYTOTOXIC" warnings.
-
Maintain a detailed inventory log for all quantities of this compound.
Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions must be conducted in a certified Class II, Type B2 biological safety cabinet (BSC) or a powder containment hood.
-
Use a dedicated set of non-sparking laboratory equipment (e.g., spatulas, weighing paper, glassware) for handling this compound. This equipment should be clearly labeled and not used for any other purpose.
-
When weighing solid this compound, use a "wetting" technique by adding a small amount of the solvent to the powder to prevent aerosolization.
Experimental Use:
-
Conduct all experiments involving this compound within a certified chemical fume hood or BSC.
-
Keep all containers of this compound, whether in solid form or in solution, tightly sealed when not in immediate use.
-
Use luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.
Disposal Plan: Decontamination and Waste Management
Decontamination of Surfaces and Equipment:
A freshly prepared 10% bleach solution (sodium hypochlorite) followed by 70% ethanol (B145695) is recommended for the decontamination of non-sensitive surfaces and equipment.
Decontamination Protocol:
-
Preparation of Decontamination Solution: Prepare a fresh 10% bleach solution daily.
-
Initial Cleaning: Remove any visible contamination with absorbent pads wetted with the 10% bleach solution.
-
Decontamination: Thoroughly wipe all potentially contaminated surfaces and equipment with the 10% bleach solution. Allow a contact time of at least 15 minutes.
-
Rinsing: Wipe the surfaces and equipment with 70% ethanol to remove the bleach residue, which can be corrosive.
-
Final Cleaning: Clean the surfaces and equipment with a laboratory-grade detergent and water.
-
Waste: All materials used for decontamination (e.g., absorbent pads, wipes) are considered hazardous waste and must be disposed of accordingly.
Waste Disposal:
All waste contaminated with this compound is considered highly hazardous and must be segregated from regular laboratory waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, shoe covers, pipette tips, vials) in a dedicated, clearly labeled, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all contaminated liquid waste in a dedicated, clearly labeled, leak-proof, and shatter-resistant hazardous waste container.
-
Sharps Waste: Collect all contaminated sharps (e.g., needles, scalpels) in a dedicated, clearly labeled, puncture-proof sharps container.
Waste Inactivation and Disposal:
-
Inactivation of Liquid Waste: For aqueous solutions, adjust the pH to >12 with NaOH and add an equal volume of fresh 10% bleach solution. Let it react for at least 24 hours in a fume hood. For organic solvent solutions, consult with your institution's environmental health and safety (EHS) office for specific inactivation procedures.
-
Final Disposal: All inactivated liquid waste and all solid and sharps waste must be disposed of through your institution's hazardous waste management program. Do not attempt to dispose of this waste through normal laboratory drains or trash.
Quantitative Data Summary
| Parameter | Value | Reference |
| LD50 (Oral, Rat) | 7 mg/kg | [3] |
| LD50 (Intraperitoneal, Mouse) | 0.5 mg/kg | [4] |
| LD50 (Intravenous, Rat) | 0.75 mg/kg | [3] |
| Occupational Exposure Limit (OEL) | Not Established | - |
| Occupational Exposure Band (OEB) | Likely Band 5 (< 1 µg/m³) | [5] |
Due to the absence of a formal OEL, an Occupational Exposure Banding approach is recommended. Given its high toxicity, this compound falls into the most stringent category (OEB 5), requiring the highest level of containment and control measures.[5]
Experimental Protocols
Spill Response Protocol:
Small Spill (<5 mL of dilute solution in a contained area):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with absorbent pads.
-
Gently apply 10% bleach solution to the absorbent pads and the surrounding area, working from the outside in.
-
Allow a 15-minute contact time.
-
Collect all contaminated materials in a hazardous waste container.
-
Decontaminate the area as described in the decontamination protocol.
Large Spill (any spill of solid, >5 mL of dilute solution, or any spill outside of a containment device):
-
EVACUATE the laboratory immediately.
-
Alert others in the vicinity and secure the area.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill yourself.
Signaling Pathway Diagram
This compound is known to inhibit protein synthesis and induce apoptosis, in part through the inhibition of the prosurvival Akt/NF-κB/mTOR signaling pathway.
Caption: Inhibition of Akt/NF-κB/mTOR pathway by this compound, leading to apoptosis.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
